Product packaging for cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one(Cat. No.:CAS No. 101205-02-1)

cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

Cat. No.: B606887
CAS No.: 101205-02-1
M. Wt: 325.5 g/mol
InChI Key: GGWHBJGBERXSLL-JXAWBTAJSA-N
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Description

Cycloxidim belongs to cyclohexanedione group and is an active selective ingredient used in herbicides.>Cycloxydim is a cyclohexene oxime herbicide that is used for the control of grass weeds of many agricultural and horticultural broad-leaved crops.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO3S B606887 cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one CAS No. 101205-02-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101205-02-1

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14-

InChI Key

GGWHBJGBERXSLL-JXAWBTAJSA-N

Isomeric SMILES

CCC/C(=N/OCC)/C1=C(CC(CC1=O)C2CCCSC2)O

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cycloxydim;  BAS 517-02H;  BAS-517-02H;  BAS517-02H;  BAS 517;  BAS-517;  BAS517; 

Origin of Product

United States

Foundational & Exploratory

cycloxydim mechanism of action on acetyl-CoA carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Cycloxydim on Acetyl-CoA Carboxylase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cycloxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione (CHD) chemical class, often referred to as "DIMs".[1][2] Its primary mode of action is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in plant metabolism.[3][4] This inhibition disrupts the de novo biosynthesis of fatty acids, which are essential components for building cell membranes and storing energy.[3][5] The subsequent depletion of lipids leads to a cessation of growth, particularly in meristematic regions, and ultimately results in the death of susceptible grass species.[6][7] This guide provides a detailed examination of the biochemical interaction between cycloxydim and ACCase, the basis for its herbicidal selectivity, quantitative inhibition data, and the experimental protocols used to characterize this mechanism.

Introduction to Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids.[8][9][10] This two-step reaction involves the ATP-dependent carboxylation of a biotin prosthetic group, followed by the transfer of the activated carboxyl group to acetyl-CoA, forming malonyl-CoA.

Plants possess two distinct structural forms of ACCase, segregated by cellular compartment:

  • Heteromeric (Prokaryotic-type) ACCase: Found in the plastids of most dicotyledonous (broadleaf) plants and some monocots.[8][11] It is composed of four distinct subunits that are encoded by separate genes: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and the α and β subunits of carboxyltransferase (CT).[12]

  • Homomeric (Eukaryotic-type) ACCase: This form is a large, multifunctional polypeptide containing all three functional domains (BC, BCCP, and CT) on a single protein.[8][9] In most plants, this form is located in the cytosol where it is involved in the synthesis of very long-chain fatty acids and secondary metabolites like flavonoids.[12] Crucially, in the grass family (Poaceae), the homomeric form is also found in the plastids, where it is responsible for de novo fatty acid synthesis.[8][13]

This structural difference in the plastidial ACCase between grasses and other plants is the fundamental basis for the selectivity of cycloxydim and other graminicides.

Cycloxydim's Mechanism of Inhibition

Cycloxydim exerts its herbicidal effect by specifically targeting the homomeric, plastidic ACCase found in grasses.[13] The molecular mechanism is characterized by the following key features:

  • Target Domain: Cycloxydim binds to the carboxyltransferase (CT) domain of the ACCase enzyme.[14][15][16] This binding action physically obstructs the active site.

  • Inhibition of Transcarboxylation: By binding to the CT domain, cycloxydim prevents the transfer of the carboxyl group from the biotin carrier to acetyl-CoA.[6][14][16] Studies on related CHD and aryloxyphenoxypropionate (FOP) herbicides show they act as non-competitive inhibitors with respect to ATP and bicarbonate, but are competitive inhibitors with the acetyl-CoA substrate.[16][17] This kinetic profile confirms that the herbicidal action occurs at the second partial reaction (transcarboxylation) of the enzyme.

  • Reversible Binding: The inhibition of ACCase by CHD herbicides is reversible.[17]

The consequence of this enzymatic block is the rapid depletion of malonyl-CoA, halting the production of fatty acids required for the formation of glycerolipids and new membranes, which is fatal to the plant.[5][6]

cluster_ACCase ACCase Enzyme Action cluster_domains Homomeric ACCase Domains cluster_inhibition Inhibition by Cycloxydim AcetylCoA Acetyl-CoA CT Carboxyltransferase (CT Domain) AcetylCoA->CT HCO3 Bicarbonate (HCO3-) BC Biotin Carboxylase (BC Domain) HCO3->BC ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi ATP->BC MalonylCoA Malonyl-CoA FAS Fatty Acid Synthesis MalonylCoA->FAS BC->CT Carboxylated Biotin CT->MalonylCoA Cycloxydim Cycloxydim Cycloxydim->CT Inhibition

Figure 1: Mechanism of cycloxydim action on ACCase.

Basis of Selectivity

The selectivity of cycloxydim as a graminicide is a direct result of the structural differences in the ACCase enzyme between grass weeds and broadleaf crops:

  • Susceptible Grasses (Monocots): Possess the homomeric, eukaryotic-type ACCase in their plastids. This form is highly sensitive to inhibition by cycloxydim.[13]

  • Tolerant Broadleaf Plants (Dicots): Utilize the heteromeric, prokaryotic-type ACCase in their plastids. This multi-subunit enzyme is structurally different and insensitive to cycloxydim and other DIM and FOP herbicides.[6] While dicots also have a homomeric ACCase in their cytosol, it is significantly less sensitive to these herbicides.[14]

This target-site difference allows cycloxydim to control grass weeds effectively within broadleaf crops like soybean, canola, and sugar beet.

cluster_plants Plant Type cluster_enzyme Plastidial ACCase Form cluster_effect Cycloxydim Effect cluster_outcome Result Grasses Grasses (Monocots) Homomeric Homomeric ACCase (Single Large Protein) Grasses->Homomeric Broadleaves Broadleaves (Dicots) Heteromeric Heteromeric ACCase (Multiple Subunits) Broadleaves->Heteromeric Inhibited ACCase Inhibited Homomeric->Inhibited NotInhibited ACCase Not Inhibited Heteromeric->NotInhibited Susceptible Susceptible (Plant Death) Inhibited->Susceptible Tolerant Tolerant (Plant Survives) NotInhibited->Tolerant cluster_extraction Enzyme Extraction cluster_assay Inhibition Assay cluster_analysis Data Analysis A1 1. Harvest Leaf Tissue A2 2. Grind in Liquid N2 A1->A2 A3 3. Homogenize in Extraction Buffer A2->A3 A4 4. Centrifuge (20,000 x g) A3->A4 A5 5. Collect Supernatant (Crude Enzyme Extract) A4->A5 B2 7. Add Enzyme & Cycloxydim (Pre-incubation) A5->B2 B1 6. Prepare Assay Mix (Buffer, ATP, NaH¹⁴CO₃) B1->B2 B3 8. Initiate with Acetyl-CoA B2->B3 B4 9. Incubate (e.g., 37°C) B3->B4 B5 10. Terminate with HCl B4->B5 B6 11. Scintillation Counting B5->B6 C1 12. Calculate % Inhibition B6->C1 C2 13. Plot Dose-Response Curve C1->C2 C3 14. Determine IC50 Value C2->C3

References

An In-Depth Technical Guide to the Chemical Synthesis of 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one (Clethodim)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis process for 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one, a selective post-emergence cyclohexenone herbicide commonly known as Clethodim. This document details the multi-step synthesis, including the preparation of key intermediates and the final condensation reaction, supported by experimental protocols and quantitative data.

Introduction

Clethodim is a widely used herbicide effective against annual and perennial grasses in various broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants. The chemical synthesis of Clethodim is a multi-step process that involves the construction of a substituted cyclohexenone core followed by the introduction of the oxime ether side chain. This guide will focus on a common and well-documented synthetic route.

Overall Synthesis Workflow

The synthesis of Clethodim can be broadly divided into three main stages:

  • Synthesis of the key intermediate 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione.

  • Synthesis of the key intermediate O-(3-chloro-2-propenyl)hydroxylamine.

  • Condensation of the two intermediates to form Clethodim.

The following diagram illustrates the logical relationship between the key stages of the synthesis process.

G cluster_0 Stage 1: Cyclohexanedione Intermediate Synthesis cluster_1 Stage 2: Hydroxylamine Intermediate Synthesis cluster_2 Stage 3: Final Product Synthesis A Crotonaldehyde + Ethanethiol B 3-Ethylthiobutanal A->B D Ethylthio Heptenone B->D C Ethyl Acetoacetate C->D F Cyclocomplex D->F E Diethyl Malonate E->F G 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione F->G L Clethodim G->L H Hydroxylamine Solution + Methyl Isobutyl Ketone I Methyl Isobutyl Ketoxime H->I K O-(3-chloro-2-propenyl)hydroxylamine I->K J 1,3-Dichloropropene J->K K->L

Caption: Overall workflow for the synthesis of Clethodim.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key steps in the synthesis of Clethodim, with quantitative data summarized in tables for clarity.

Stage 1: Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

This stage involves the formation of the core cyclohexanedione ring structure.

Step 1: Synthesis of Ethylthio Heptenone

  • Reaction Description: An addition reaction is carried out between ethanethiol and crotonaldehyde. The resulting product is then reacted with ethyl acetoacetate in the presence of a base to form ethylthio heptenone.[2]

  • Experimental Protocol:

    • In an addition reaction vessel, charge ethanethiol and crotonaldehyde and stir at normal temperature and pressure.[2]

    • In a separate reaction kettle, add ethyl acetoacetate and an alkali lye.

    • Transfer the product from the first step to the kettle containing ethyl acetoacetate.

    • Stir the mixture and raise the temperature to 60-80°C.[3]

    • Maintain the reaction at this temperature for 8-12 hours.[3]

    • After the reaction is complete, add a mixture of toluene and water and allow the layers to separate.

    • The organic layer containing the ethylthio heptenone is carried forward to the next step.[2]

ParameterValueReference
ReactantsEthanethiol, Crotonaldehyde, Ethyl Acetoacetate[2]
SolventToluene, Water[2]
Temperature60-80°C[3]
Reaction Time8-12 hours[3]

Step 2: Cyclization to form 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

  • Reaction Description: The ethylthio heptenone is reacted with diethyl malonate in the presence of a base to form a cyclocomplex, which is then hydrolyzed and decarboxylated to yield the final cyclohexanedione intermediate.

  • Experimental Protocol:

    • To the toluene solution of ethylthio heptenone, add diethyl malonate and sodium ethylate.

    • Stir the mixture and heat to 90-120°C under reflux for 5-7 hours to form the cyclocomplex.

    • The crude cyclocomplex is then hydrolyzed and decarboxylated. A specific method involves dissolving the ester precursor in methanol and 2N NaOH, followed by heating to reflux for 2.5 hours.[4]

    • After reflux, the mixture is kept at room temperature overnight.[4]

    • The methanol is evaporated, and the residue is partitioned between toluene and aqueous HCl.[4]

    • The toluene extract is dried over sodium sulfate and evaporated to yield the product as a yellow solid.[4]

ParameterValueReference
ReactantsEthylthio Heptenone, Diethyl Malonate, Sodium Ethylate[3]
SolventToluene, Methanol[3][4]
Temperature90-120°C (Cyclization), Reflux (Hydrolysis)[3][4]
Reaction Time5-7 hours (Cyclization), 2.5 hours (Hydrolysis)[3][4]
Yield66.8% (for hydrolysis/decarboxylation step)[4]
Stage 2: Synthesis of O-(3-chloro-2-propenyl)hydroxylamine

This intermediate provides the oxime ether side chain of the final product.

  • Reaction Description: A common method involves the reaction of a hydroxylamine solution with methyl isobutyl ketone to form a ketoxime, which then reacts with 1,3-dichloropropene.[5]

  • Experimental Protocol:

    • Heat and react a hydroxylamine solution with methyl isobutyl ketone to obtain methyl isobutyl ketoxime.[5]

    • React the methyl isobutyl ketoxime with 1,3-dichloropropene and an alkali liquor.

    • After the reaction is complete, adjust the reaction solution to a weak acidity with an acid.

    • Perform a phase separation and extract the aqueous phase with methyl isobutyl ketone.

    • Combine the organic phases, wash with water, and then remove the water.

    • Recover the methyl isobutyl ketone to obtain the product, O-(3-chloro-2-propenyl)hydroxylamine.[5]

ParameterValueReference
ReactantsHydroxylamine, Methyl Isobutyl Ketone, 1,3-Dichloropropene[5]
Purity99.1%[5]
Yield94.2%[5]

An alternative continuous flow process has been developed, furnishing the product in 70% isolated yield with a purity of 96% and a total residence time of 18 minutes.[6]

Stage 3: Final Condensation to Synthesize Clethodim
  • Reaction Description: The two key intermediates, 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione and O-(3-chloro-2-propenyl)hydroxylamine, are condensed to form the final product, Clethodim.

  • Experimental Protocol:

    • In a three-necked flask, add 600 grams of petroleum ether, 50 grams of the trione intermediate (5-[2-(ethylthio)propyl]-1,3-cyclohexanedione), and 1.5 grams of a stabilizer (n-formyl sarcolysine base pyrrole chlorine alkane ketone).[7]

    • Stir the mixture for 30 minutes, maintaining the temperature at 15-20°C.

    • Add 20 grams of allyloxyamine (O-(3-chloro-2-propenyl)hydroxylamine) using a water bath to maintain the temperature at 20-25°C.[7]

    • React for 4 hours, monitoring the allyloxyamine content until it is less than 0.5%.[7]

    • After the reaction is complete, wash the mixture with acidic water.

    • At 70°C, use vacuum distillation to remove the water-containing solvent to obtain Clethodim.[7]

ParameterValueReference
Reactants5-[2-(ethylthio)propyl]-1,3-cyclohexanedione, O-(3-chloro-2-propenyl)hydroxylamine[7]
SolventPetroleum Ether[7]
Temperature20-25°C[7]
Reaction Time4 hours[7]
Yield~97%[7]
Purity95%[7]

Signaling Pathways and Mode of Action

While the synthesis of Clethodim is a chemical process, its biological activity is of great importance to drug development professionals. Clethodim's herbicidal effect is due to its inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component of the fatty acid synthesis pathway in grasses.

The following diagram illustrates the simplified mechanism of action of Clethodim.

G A Acetyl-CoA B Malonyl-CoA A->B catalyzes C Fatty Acid Synthesis B->C D Plant Growth C->D E ACCase Enzyme E->B F Clethodim F->E inhibits

Caption: Mechanism of action of Clethodim.

Conclusion

The synthesis of Clethodim is a well-established multi-step chemical process that relies on the careful execution of several key reactions. This guide has provided a detailed overview of a common synthetic route, including experimental protocols and quantitative data for the synthesis of the main intermediates and the final product. Understanding these synthetic pathways is crucial for researchers and professionals involved in the development and manufacturing of this important herbicide. Further optimization of reaction conditions, exploration of alternative synthetic routes, and the use of modern techniques such as continuous flow chemistry can lead to more efficient and environmentally friendly production processes.

References

cycloxydim degradation products in soil and water environments

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Degradation Products of Cycloxydim in Soil and Water Environments

Introduction

Cycloxydim is a selective, post-emergence cyclohexene oxime herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] It functions by inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible grass species.[3][4] Understanding the environmental fate of cycloxydim, particularly its degradation pathways and the products formed in soil and water, is essential for a comprehensive environmental risk assessment. This guide provides a detailed overview of the degradation products of cycloxydim, the pathways of their formation, quantitative degradation data, and the experimental protocols used for their study.

Degradation in the Soil Environment

In the soil, cycloxydim undergoes rapid and extensive degradation, primarily through microbial action and photolysis on the soil surface.

Aerobic Soil Degradation Pathway

Under aerobic conditions, the degradation of cycloxydim is very fast, with a reported half-life (DT50) of less than 9 hours in multiple soil types.[3][4] The primary degradation pathway involves a series of oxidation and cleavage reactions:

  • Sulfoxidation: The initial and major transformation step is the oxidation of the sulfur atom within the thianyl ring to form cycloxydim sulfoxide (Cycloxydim-TSO).[3][4]

  • Sulfone Formation: The sulfoxide can be further oxidized to form cycloxydim sulfone (Cycloxydim-TSO2).[3][4]

  • Side-Chain Cleavage: Cleavage of the oxime ether side chain leads to the formation of imine metabolites such as cycloxydim-T1SO and cycloxydim-T2SO.[4]

  • Ring Cleavage: Subsequent oxidative cleavage of the cyclohexenone ring results in the formation of substituted glutaric acid derivatives, notably 3-(3-thianyl) glutaric acid S-dioxide (Cycloxydim-TGSO2).[3][4]

The major metabolites identified in soil studies are Cycloxydim-TSO, Cycloxydim-TSO2, Cycloxydim-T1SO, and Cycloxydim-T2SO.[3][4]

G Cycloxydim Cycloxydim TSO Cycloxydim-TSO (Sulfoxide) Cycloxydim->TSO  Sulfoxidation (Primary Step) TSO2 Cycloxydim-TSO2 (Sulfone) TSO->TSO2 Oxidation T1SO_T2SO Cycloxydim-T1SO & Cycloxydim-T2SO (Imine Metabolites) TSO->T1SO_T2SO Side-Chain Cleavage Bound_Residues Bound Residues & Mineralization (CO2) TSO->Bound_Residues TGSO2 Cycloxydim-TGSO2 (Glutaric Acid Derivative) TSO2->TGSO2 Ring Cleavage TSO2->Bound_Residues T1SO_T2SO->TGSO2 TGSO2->Bound_Residues

Aerobic soil degradation pathway of Cycloxydim.
Quantitative Soil Degradation Data

The degradation rates of cycloxydim and its primary metabolites have been determined in various laboratory studies. The data highlights the non-persistent nature of the parent compound and the varying persistence of its metabolites.

CompoundDT50 (Half-Life) in SoilSoil Type(s)ConditionsReference(s)
Cycloxydim < 9 hoursLoamy Sand, Sandy Loam20°C, dark, aerobic[3][4]
Cycloxydim-TSO 9.3 - 10.6 daysLoamy Sand, Sandy Loam20°C, dark, aerobic[4]
Cycloxydim-TSO2 8.8 - 13 daysLoamy Sand, Sandy Loam20°C, dark, aerobic[3][4]
Cycloxydim-T2SO 19 - 291 daysLoamy Sand, Sandy Loam20°C, dark, aerobic[3][4]
Experimental Protocol: Aerobic Soil Metabolism Study

A representative experimental design for studying the aerobic degradation of cycloxydim in soil is as follows:

  • Soil Selection and Preparation: Select representative soil types (e.g., loamy sand, sandy loam). The soil is sieved and its characteristics (pH, organic matter, texture) are determined. Moisture is adjusted to 40% of maximum water holding capacity.[4]

  • Application: [14C]-labeled cycloxydim is applied to the soil samples at a concentration relevant to typical agricultural application rates (e.g., 0.8 mg/kg dry soil).[4]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.[4] Aerobic conditions are maintained, and CO2 traps are used to measure mineralization.

  • Sampling: Samples are collected at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 119 days).[4]

  • Extraction: Soil samples are extracted sequentially with solvents of increasing polarity, such as acetonitrile followed by an acetonitrile/water mixture, to recover the parent compound and its metabolites.[4]

  • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify [14C]-labeled compounds. Identification is confirmed using co-chromatography with reference standards and techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

  • Data Evaluation: Degradation kinetics are modeled to calculate the DT50 and DT90 values for cycloxydim and its major degradation products.[4]

Degradation in the Water Environment

In aqueous systems, the degradation of cycloxydim is primarily driven by photolysis, as it is relatively stable to hydrolysis under typical environmental pH conditions.

Aqueous Degradation Pathway: Photolysis

Aqueous photolysis of cycloxydim and related cyclohexanedione herbicides is rapid.[5][6] The degradation process involves several key reactions:

  • Photoisomerization: The commercial E-isomer of cycloxydim can undergo photoisomerization to the Z-isomer.[3][6]

  • Oxidation: Similar to soil, photoinduced oxidation of the sulfur atom can occur, leading to the formation of cycloxydim sulfoxide (TSO) and sulfone (TSO2).[6][7]

  • Cleavage of the N-O Bond: The primary photodegradation pathway for cyclohexanedione oximes involves the cleavage of the N-O bond of the oxime group, which can lead to the formation of imines.[8][9]

  • Rearrangement and Cyclization: A Beckmann rearrangement followed by intramolecular cyclization can lead to the formation of oxazole-type metabolites, such as BH 517-T2S.[7][8][10]

G cluster_0 Aqueous Environment (Simulated Sunlight) Cycloxydim Cycloxydim (E-Isomer) Z_Isomer Z-Isomer Cycloxydim->Z_Isomer Photoisomerization TSO Cycloxydim-TSO (Sulfoxide) Cycloxydim->TSO Photo-oxidation Imine Imine Derivatives Cycloxydim->Imine N-O Bond Cleavage (Primary Pathway) Oxazole Oxazole Metabolites (e.g., BH 517-T2S) Imine->Oxazole Rearrangement & Cyclization

Aqueous photolysis pathway of Cycloxydim.
Quantitative Water Degradation Data

While specific DT50 values for cycloxydim in water are less frequently published than for soil, studies on structurally similar herbicides demonstrate that photolysis is a rapid and significant dissipation route.

CompoundProcessDT50 (Half-Life)ConditionsReference(s)
Cycloxydim Aqueous PhotolysisRapidNot specified[5]
Sethoxydim Aqueous Photolysis~1 hourSimulated sunlight[6][9]
Profoxydim Aqueous Photolysis1.4 - 2.4 hoursPaddy water, simulated sunlight[7][8]
Experimental Protocol: Aqueous Photolysis Study

A typical protocol for assessing the photolytic degradation of cycloxydim in water involves:

  • Solution Preparation: A sterile, buffered aqueous solution (e.g., pH 7) is fortified with [14C]-labeled cycloxydim.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight, such as a Xenon arc lamp with appropriate filters to block wavelengths below 290 nm.[4] A constant temperature (e.g., 25°C) is maintained.

  • Control Samples: Dark control samples are incubated under the same conditions but shielded from light to assess hydrolysis or other abiotic degradation.

  • Sampling and Analysis: Aliquots of the solution are taken at various time points. The samples are analyzed by HPLC with radiometric detection and/or LC-MS/MS to separate and quantify the parent compound and its photoproducts.

  • Quantum Yield Calculation: The data is used to calculate the first-order degradation rate constant and the environmental half-life. The quantum yield can also be determined to predict degradation rates under different light conditions.[6]

Summary of Major Degradation Products

The following table summarizes the key degradation products of cycloxydim identified in soil and water environments.

Code NameChemical Name / DescriptionEnvironment(s)
Cycloxydim-TSO Cycloxydim sulfoxideSoil, Water
Cycloxydim-TSO2 Cycloxydim sulfoneSoil, Water
Cycloxydim-T1SO Imine metabolite of the sulfoxideSoil
Cycloxydim-T2SO Imine metabolite of the sulfoxideSoil
BH 517-T2S Oxazole metaboliteWater (Hydrolysis)
Cycloxydim-5-OH-TSO 5-hydroxy cycloxydim sulfoxidePlants (Soil uptake)
Cycloxydim-TGSO2 3-(3-thianyl) glutaric acid S-dioxideSoil (Ring Cleavage)

Analytical Methodologies: The Common Moiety Approach

Due to the rapid degradation of the parent cycloxydim and the formation of numerous metabolites, regulatory monitoring often relies on "common moiety" analytical methods.[10][11] These methods quantify a range of cycloxydim-related residues by converting them to one or two specific molecules.

The residue definition for enforcement in plant and animal commodities is: Cycloxydim, its metabolites, and degradation products that can be oxidized to 3-(3-thianyl) glutaric acid S-dioxide (Cycloxydim-TGSO2) and 3-hydroxy-3-(3-thianyl) glutaric acid S-dioxide, expressed as cycloxydim.[3][11][12]

Experimental Workflow: Common Moiety Analysis

The workflow involves an initial oxidation step that funnels multiple precursors into a single analytical target.

  • Extraction: Residues are extracted from the sample matrix (e.g., soil, plant tissue) using a solvent mixture like isopropanol/water.[11]

  • Oxidation: The extract is treated with an oxidizing agent, typically hydrogen peroxide (H2O2) under alkaline conditions. This step converts cycloxydim and metabolites like TSO, TSO2, T1SO, and T2SO into the stable glutaric acid derivative, Cycloxydim-TGSO2.[11]

  • Cleanup: The resulting acids are cleaned up, for example, by precipitation with calcium hydroxide (Ca(OH)2).[11]

  • Analysis: The final analyte (Cycloxydim-TGSO2) is quantified using a sensitive instrumental technique, most commonly LC-MS/MS.[10][11] Alternatively, the acid can be esterified to form a dimethyl ester for analysis by Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).[11]

G cluster_residues Target Residues Sample Sample (Soil, Water, Plant) Extraction Extraction (e.g., Isopropanol/Water) Sample->Extraction Oxidation Oxidation (H₂O₂ under alkaline conditions) Extraction->Oxidation Cleanup Cleanup (e.g., Precipitation) Oxidation->Cleanup Forms Cycloxydim-TGSO2 Analysis Instrumental Analysis (LC-MS/MS or GC/MS) Cleanup->Analysis Cycloxydim Cycloxydim Cycloxydim->Oxidation TSO TSO TSO->Oxidation TSO2 TSO2 TSO2->Oxidation T1SO/T2SO T1SO/T2SO T1SO/T2SO->Oxidation

Workflow for the common moiety analysis of Cycloxydim.

Conclusion

Cycloxydim is a non-persistent herbicide in the environment. In soil, it degrades rapidly via microbial oxidation of the sulfur atom, followed by side-chain and ring cleavage, with a half-life of less than one day. In water, photolysis is the dominant degradation pathway, leading to isomerization, oxidation, and rearrangement products. Due to this rapid transformation, analytical methods for monitoring and enforcement typically rely on a common moiety approach, where cycloxydim and its key metabolites are oxidized to a stable glutaric acid derivative for quantification. This comprehensive understanding of its degradation products and pathways is vital for accurately assessing the environmental behavior and potential risks associated with the use of cycloxydim.

References

An In-depth Technical Guide to the Stereochemistry and Biological Activity of Cycloxydim Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloxydim, a post-emergence herbicide of the cyclohexanedione class, is a vital tool in modern agriculture for the control of grass weeds. Its efficacy is rooted in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. Cycloxydim is a chiral molecule, existing as a complex mixture of stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry of cycloxydim and its implications for biological activity. It delves into the mechanism of action, details experimental protocols for isomer separation and bioactivity assessment, and presents available data on the differential activity of its isomers. This document is intended to serve as a valuable resource for researchers in agrochemistry, drug development, and related fields.

Introduction to Cycloxydim

Cycloxydim is a selective, systemic herbicide that is primarily absorbed through foliage.[1] It is effective against a broad spectrum of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its mode of action is the inhibition of the plastidial acetyl-CoA carboxylase (ACCase), an enzyme that catalyzes the first committed step in de novo fatty acid synthesis in plants.[2] This inhibition disrupts the formation of cell membranes, leading to cessation of growth and eventual death of the susceptible grass species.[2] Dicotyledonous plants are generally tolerant to cycloxydim due to a less sensitive ACCase enzyme.[3]

Stereochemistry of Cycloxydim

The chemical structure of cycloxydim, (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one, contains multiple stereogenic centers, leading to a variety of stereoisomers.[2]

  • Chiral Centers: Cycloxydim possesses two chiral centers: one at the C5 position of the cyclohexenone ring and another at the C3 position of the thianyl ring. This results in the potential for four stereoisomers: (5R, 3'R), (5S, 3'S), (5R, 3'S), and (5S, 3'R). These pairs of enantiomers and diastereomers can exhibit different biological activities.

  • E/Z Isomerism: The C=N double bond of the ethoxyimino group allows for E/Z isomerism. The ratio of these isomers can be influenced by environmental factors such as solvent polarity and pH.[1]

Therefore, a technical sample of cycloxydim is a complex mixture of multiple stereoisomers. The differential biological activity of these isomers is a critical area of study for optimizing herbicidal efficacy and understanding potential resistance mechanisms.

Mechanism of Action: ACCase Inhibition

Cycloxydim, like other cyclohexanedione herbicides, targets the carboxyltransferase (CT) domain of the ACCase enzyme in susceptible grasses.[2] The inhibition of ACCase disrupts the production of malonyl-CoA, a crucial building block for fatty acid synthesis.[2] This leads to a cascade of downstream effects, ultimately resulting in plant death.

Signaling Pathway of ACCase Inhibition

ACCase_Inhibition_Pathway cluster_inhibition Inhibition cluster_pathway Metabolic Pathway Cycloxydim Cycloxydim Isomers ACCase Acetyl-CoA Carboxylase (ACCase) (Carboxyltransferase Domain) Cycloxydim->ACCase Binds to and Inhibits AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcid_Synth Fatty Acid Synthesis MalonylCoA->FattyAcid_Synth CellMembranes Cell Membrane Formation FattyAcid_Synth->CellMembranes Growth Cell Division and Elongation CellMembranes->Growth PlantDeath Plant Death Growth->PlantDeath Cessation leads to

Caption: ACCase inhibition pathway by cycloxydim.

The binding of cycloxydim to the ACCase enzyme is a stereoselective process. Different isomers may exhibit varying affinities for the enzyme's active site, leading to differences in their inhibitory potency and, consequently, their herbicidal activity.

Biological Activity of Cycloxydim Isomers

While it is widely acknowledged that the stereochemistry of pesticides can significantly influence their biological activity, there is a notable lack of publicly available quantitative data specifically comparing the herbicidal efficacy of individual cycloxydim stereoisomers. However, studies on herbicide-resistant weed biotypes provide indirect evidence of the stereoselective action of cycloxydim.

For instance, a biotype of green foxtail (Setaria viridis) resistant to ACCase inhibitors was found to be 416.7-fold less sensitive to cycloxydim than the susceptible biotype.[4] Similarly, a study on black-grass (Alopecurus myosuroides) identified a specific mutation in the ACCase gene (Arg-2,078-Gly) that conferred a high level of resistance to cycloxydim, with the I50 value for the mutant enzyme being 83.5 times higher than that of the wild-type enzyme.[5] These findings strongly suggest that the interaction between cycloxydim and its target enzyme is highly specific and that variations in the stereochemical structure of the herbicide would likely lead to differential binding and inhibitory activity.

Molecular docking studies have been employed to investigate the binding of cycloxydim to the ACCase of various weed species, revealing differences in binding energies that may explain observed resistance.[6] However, these studies have typically modeled the racemic mixture rather than individual isomers.

Table 1: Quantitative Data on Cycloxydim Activity (Racemic Mixture) Against Susceptible and Resistant Weed Biotypes

Weed SpeciesBiotypeParameterValueFold ResistanceReference
Setaria viridis (Green Foxtail)SusceptibleI50 (ACCase activity)Not specified-[4]
ResistantI50 (ACCase activity)Not specified416.7[4]
Alopecurus myosuroides (Black-Grass)Wild-TypeI50 (ACCase activity)Not specified-[5]
Gly-2,078 MutantI50 (ACCase activity)Not specified83.5[5]

Note: The table summarizes available data on the differential activity of racemic cycloxydim. Data on the specific activity of individual stereoisomers is not currently available in the cited literature.

Experimental Protocols

Separation of Cycloxydim Isomers

Chiral_Separation_Workflow Start Racemic Cycloxydim Standard Dissolve Dissolve in Mobile Phase Solvent Start->Dissolve HPLC Inject into Chiral HPLC System Dissolve->HPLC Separation Separation on Chiral Stationary Phase (e.g., Chiralcel OJ-3R) HPLC->Separation Detection UV or MS Detection Separation->Detection Collection Fraction Collection of Separated Isomers Detection->Collection Analysis Purity and Enantiomeric Excess Analysis Collection->Analysis End Isolated Cycloxydim Isomers Analysis->End

Caption: Workflow for chiral HPLC separation.

This protocol is adapted from a method developed for the chiral separation of profoxydim and would require optimization for cycloxydim.[7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a UV-Vis or mass spectrometry (MS) detector.

    • Chiral column: A polysaccharide-based chiral stationary phase, such as Chiralcel OJ-3R (amylose tris(3,5-dimethylphenylcarbamate)), is a suitable starting point.[7]

  • Reagents:

    • Cycloxydim analytical standard.

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

    • Mobile phase additives (e.g., formic acid, ammonium acetate).

  • Chromatographic Conditions (Starting Point for Optimization):

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where cycloxydim absorbs (e.g., 230 nm). MS detection can provide additional confirmation of the separated isomers.

    • Injection Volume: 5-20 µL.

  • Optimization:

    • Vary the ratio of organic solvent to water in the mobile phase to optimize the resolution between the stereoisomer peaks.

    • Investigate the effect of different organic modifiers (e.g., methanol, isopropanol) and additives on the separation.

    • Optimize the column temperature and flow rate to achieve the best balance between resolution and analysis time.

  • Preparative Separation:

    • Once an analytical method is optimized, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

    • Fractions corresponding to each separated isomer peak are collected.

    • The purity and enantiomeric excess of the collected fractions should be confirmed by analytical chiral HPLC.

Assessment of Herbicidal Activity

The herbicidal activity of the separated cycloxydim isomers can be assessed using both whole-plant bioassays and in vitro enzyme inhibition assays.

This protocol provides a general framework for assessing the herbicidal efficacy of cycloxydim isomers on a susceptible grass weed species, such as wild oat (Avena fatua).

  • Plant Material:

    • Seeds of a susceptible grass weed species (e.g., Avena fatua) and a tolerant crop species (e.g., soybean).

  • Growth Conditions:

    • Sow seeds in pots containing a suitable growing medium.

    • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25/20 °C day/night, 16-hour photoperiod).

  • Herbicide Application:

    • Prepare stock solutions of each isolated cycloxydim isomer and the racemic mixture in a suitable solvent.

    • When the grass weed seedlings have reached the 2-3 leaf stage, apply the herbicide solutions using a laboratory sprayer calibrated to deliver a specific volume.

    • A range of concentrations should be tested to determine the dose-response relationship. A non-treated control group should be included.

  • Data Collection and Analysis:

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights.

    • Calculate the GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) for each isomer.

Bioassay_Workflow Start Isolated Cycloxydim Isomers and Racemic Mixture Prepare_Solutions Prepare Herbicide Solutions (Range of Concentrations) Start->Prepare_Solutions Apply_Herbicide Apply Herbicide Treatments (Including Control) Prepare_Solutions->Apply_Herbicide Grow_Plants Grow Susceptible Grass Seedlings (e.g., Avena fatua) to 2-3 Leaf Stage Grow_Plants->Apply_Herbicide Incubate Incubate in Controlled Environment Apply_Herbicide->Incubate Assess_Injury Visually Assess Injury (7, 14, 21 Days) Incubate->Assess_Injury Measure_Biomass Measure Fresh and Dry Biomass Assess_Injury->Measure_Biomass Calculate_GR50 Calculate GR50 Values Measure_Biomass->Calculate_GR50 End Comparative Efficacy Data Calculate_GR50->End

References

Cycloxydim's Toxicological Impact on Non-Target Aquatic Life: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide cycloxydim on non-target aquatic organisms. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document synthesizes key toxicity data, details standardized experimental protocols, and illustrates relevant biological and experimental pathways.

Executive Summary

Cycloxydim, a systemic herbicide, functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in susceptible plants[1]. While effective for its intended purpose, its potential impact on non-target aquatic ecosystems is a critical area of study. This guide reveals that cycloxydim generally exhibits low to moderate acute toxicity to a range of aquatic organisms. The data presented herein, derived from standardized testing protocols, offers a quantitative basis for risk assessment and further research into the sublethal and chronic effects of this compound.

Quantitative Toxicity Data

The acute toxicity of cycloxydim to various non-target aquatic organisms is summarized below. The data is presented as LC50 (the concentration lethal to 50% of the test population) for fish and EC50 (the concentration that causes a specified effect in 50% of the test population) for invertebrates and algae.

Table 1: Acute Toxicity of Cycloxydim to Fish

SpeciesCommon NameExposure DurationLC50 (mg/L)
Oncorhynchus mykissRainbow Trout96 hours>100
Lepomis macrochirusBluegill Sunfish96 hours>100
Cyprinus carpioCommon Carp96 hours>100
Cyprinodon variegatusSheepshead Minnow96 hours>100

Table 2: Acute Toxicity of Cycloxydim to Aquatic Invertebrates

SpeciesCommon NameExposure DurationEC50 (mg/L)
Daphnia magnaWater Flea48 hours13 - 76.8
Mysidopsis bahiaMysid Shrimp96 hours10.8

Table 3: Toxicity of Cycloxydim to Aquatic Plants and Algae

SpeciesCommon NameExposure DurationEndpointEC50 (mg/L)
Scenedesmus subspicatusGreen Algae72 hoursGrowth Inhibition>100
Lemna gibbaDuckweed7 daysGrowth Inhibition>100

Experimental Protocols

The toxicity data presented in this guide are primarily generated using standardized protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and laboratories.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish.

  • Test Organism: Typically, species such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus) are used.

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.

  • Procedure: A range of concentrations of the test substance is prepared, along with a control group. A specified number of fish are introduced into each test chamber. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour exposure period using statistical methods such as probit analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Test Conditions: The test is conducted in a static system for 48 hours under controlled temperature and light conditions.

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is observed at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 for immobilization at 48 hours is calculated, along with its confidence limits.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A green alga species such as Scenedesmus subspicatus is commonly used.

  • Test Conditions: Algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours under constant illumination and temperature.

  • Procedure: Exponentially growing algal cultures are exposed to a range of test concentrations. Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll content.

  • Data Analysis: The EC50 for growth inhibition is calculated by comparing the growth rate in the test cultures to that of the control cultures.

Visualizations: Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the standardized aquatic toxicity tests.

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis A Prepare Test Solutions (Range of Cycloxydim Concentrations) C Introduce Fish to Test Chambers A->C B Acclimatize Test Fish (e.g., Rainbow Trout) B->C D Monitor Water Quality (pH, DO, Temp) C->D E Record Mortalities and Sublethal Effects at 24, 48, 72, 96h C->E F Calculate 96-h LC50 (Probit Analysis) E->F

OECD 203 Fish Acute Toxicity Test Workflow.

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_analysis Data Analysis A Prepare Test Solutions (Cycloxydim Concentrations) C Introduce Daphnids to Test Vessels A->C B Culture Daphnia magna (<24h old) B->C D Observe Immobilization at 24h and 48h C->D E Calculate 48-h EC50 D->E

OECD 202 Daphnia sp. Acute Immobilisation Test Workflow.

OECD_201_Workflow cluster_prep Preparation cluster_exposure Exposure (72 hours) cluster_analysis Data Analysis A Prepare Test Solutions and Algal Inoculum B Incubate under Controlled Conditions A->B C Measure Algal Growth (24, 48, 72h) B->C D Calculate 72-h EC50 (Growth Rate Inhibition) C->D

OECD 201 Algal Growth Inhibition Test Workflow.
Mode of Action and Potential Toxicological Pathways

Cycloxydim's primary mode of action in target plants is the inhibition of Acetyl-CoA Carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids[1]. While this pathway is specific to plants, the potential for effects on non-target aquatic organisms, particularly at a physiological level, warrants consideration.

Cycloxydim_MoA cluster_aquatic_env Aquatic Environment cluster_organism Non-Target Aquatic Organism Cycloxydim Cycloxydim Uptake Uptake (Gills, Integument) Cycloxydim->Uptake Metabolism Metabolism and Detoxification Uptake->Metabolism Target Potential Cellular Targets Uptake->Target Effect Physiological Effects Metabolism->Effect Modulation of Toxicity Target->Effect

Potential Toxicological Pathway of Cycloxydim in Non-Target Aquatic Organisms.

Environmental Fate and Transport

Cycloxydim is not expected to persist in aquatic environments. It is known to undergo rapid aqueous photolysis[1]. Its moderate solubility and volatility, coupled with its non-persistent nature, suggest a lower potential for long-term exposure in aquatic systems compared to more persistent pesticides[1].

Conclusion

The available data indicates that cycloxydim has a low to moderate acute toxicity profile for a range of non-target aquatic organisms. The standardized testing methodologies outlined provide a robust framework for assessing the potential environmental risk of this herbicide. While the primary mode of action is specific to plants, further research into the potential for sublethal physiological effects in aquatic fauna is warranted to provide a more complete understanding of its environmental impact. This guide serves as a foundational resource for such future investigations.

References

An In-depth Technical Guide to the Environmental Fate and Persistence of Cycloxydim Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxydim is a selective, post-emergence systemic herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids, leading to the disruption of cell membrane formation and ultimately, plant death.[1][3][4] Understanding the environmental fate and persistence of cycloxydim is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation, metabolism, mobility, and persistence of cycloxydim in various environmental compartments.

Physicochemical Properties

Cycloxydim is a chiral molecule that exists as E- and Z-isomers, with the Z-isomer being more prevalent in acidic conditions.[2] It is a weak acid with moderate solubility in aqueous solutions and is relatively volatile.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cycloxydim

PropertyValueReference
Molecular FormulaC₁₇H₂₇NO₃S[5]
Molecular Weight325.5 g/mol [6]
Water Solubility53 mg/L at 20 °C (pH 4.3)[5]
Vapor Pressure1.2 x 10⁻⁵ mPa at 20 °C[2]
log Kₒw (Octanol-Water Partition Coefficient)3.3 at 20 °C[2]
pKa (Dissociation Constant)4.17 at 20 °C[5]

Environmental Fate and Persistence

The environmental fate of a pesticide is governed by a combination of transformation and transport processes. For cycloxydim, the key processes influencing its persistence and mobility are degradation (microbial and photochemical) and, to a lesser extent, sorption to soil particles.

Degradation in Soil

Cycloxydim is generally considered to be non-persistent in soil environments.[2] The primary route of dissipation is through microbial degradation under aerobic conditions.

Aerobic Soil Metabolism

Numerous studies have shown that cycloxydim degrades rapidly in aerobic soils. The reported half-life (DT₅₀) can vary depending on soil type, temperature, and microbial activity. Some studies report a very rapid degradation with a DT₅₀ of less than 9 hours, while others show a slightly longer persistence.[7]

The degradation of cycloxydim in soil is a complex process involving multiple transformation products. The primary degradation pathway involves oxidation of the sulfur atom in the thiopyrane ring to form cycloxydim sulfoxide (TSO) and cycloxydim sulfone (TSO₂).[1] Further degradation can occur through the cleavage of the oxime ether group and hydroxylation of the cyclohexenone ring.[7]

Table 2: Aerobic Soil Degradation Half-Lives (DT₅₀) of Cycloxydim

Soil TypeTemperature (°C)DT₅₀ (days)Reference
Loamy Sand22 ± 2< 0.375 (9 hours)[7]
Loam200.65[2]
Sandy Loam20< 0.375 (9 hours)[7]

Anaerobic Soil Metabolism

Information on the anaerobic degradation of cycloxydim is less abundant in the readily available literature. However, studies on similar cyclohexanedione herbicides suggest that degradation under anaerobic conditions is generally slower than under aerobic conditions.[8] For instance, the degradation of the related herbicide tralkoxydim was found to be slower under anaerobic and flooded conditions compared to aerobic conditions.[8] Further research is needed to fully elucidate the anaerobic degradation pathway and kinetics of cycloxydim.

Degradation in Aquatic Systems

Cycloxydim is not expected to persist in aquatic systems primarily due to rapid degradation by photolysis.[2]

Aqueous Photolysis

Photodegradation is a major route of dissipation for cycloxydim in water. It is susceptible to rapid breakdown upon exposure to sunlight. The half-life for aqueous photolysis is pH-dependent, with degradation being faster in acidic conditions.

Table 3: Aqueous Photolysis Half-Lives of Cycloxydim

pHTemperature (°C)Half-lifeReference
5252.1 hours[5]
7251.8 hours[5]
9251.9 hours[5]

The photolytic degradation of cycloxydim involves the cleavage of the N-O bond of the oxime group, leading to the formation of an iminyl radical.[9]

Hydrolysis

Hydrolysis is another abiotic degradation process that can contribute to the breakdown of cycloxydim in water, although it is generally slower than photolysis. The rate of hydrolysis is also pH-dependent, with the herbicide being more stable at neutral and alkaline pH.

Table 4: Hydrolysis Half-Lives of Cycloxydim

pHTemperature (°C)Half-life (days)Reference
4252.1[5]
52512.2[5]
725264[5]
925958[5]
Mobility in Soil

The mobility of a pesticide in soil is largely determined by its sorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A lower Koc value indicates weaker sorption and higher potential for leaching.

Cycloxydim has a low to moderate potential for mobility in soil. Its Koc values suggest that it is not strongly adsorbed to soil organic matter, and therefore has the potential to leach into lower soil layers. However, its rapid degradation in soil mitigates the risk of significant groundwater contamination.[2]

Table 5: Soil Adsorption and Mobility of Cycloxydim

ParameterValueInterpretationReference
Koc (mL/g)13 - 487Low to Moderate Adsorption[2]
GUS (Groundwater Ubiquity Score)1.84 - 2.8Unlikely to leach - Leacher[2]

Degradation Pathways and Metabolites

The degradation of cycloxydim in the environment leads to the formation of several metabolites. The major transformation products identified in soil and water are a result of oxidation, hydroxylation, and cleavage of the parent molecule.

The primary metabolites formed during the aerobic degradation of cycloxydim in soil are:

  • Cycloxydim sulfoxide (TSO)

  • Cycloxydim sulfone (TSO₂)

  • Cycloxydim dione (BH 517-T2SO) [1]

In plants, the metabolism of cycloxydim also involves oxidation of the sulfur atom, cleavage of the oxime ether group, and hydroxylation of the cyclohexenone ring.[7] The major metabolites found in various crops include cycloxydim-TSO, cycloxydim-T2SO, and hydroxylated derivatives.[7]

Cycloxydim_Degradation_Pathway Cycloxydim Cycloxydim TSO Cycloxydim Sulfoxide (TSO) Cycloxydim->TSO Oxidation T2SO Cycloxydim Dione (BH 517-T2SO) Cycloxydim->T2SO Beckmann Rearrangement & Ring Closure TSO2 Cycloxydim Sulfone (TSO2) TSO->TSO2 Oxidation Further_Degradation Further Degradation Products TSO->Further_Degradation TSO2->Further_Degradation T2SO->Further_Degradation

Figure 1: Simplified aerobic soil degradation pathway of cycloxydim.

Experimental Protocols

The environmental fate of cycloxydim has been investigated using standardized laboratory and field studies, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study aims to determine the rate and route of degradation of cycloxydim in soil under aerobic conditions.

Methodology:

  • Soil Selection: A minimum of three different soil types with varying textures, organic carbon content, and pH are typically used.

  • Test Substance: ¹⁴C-labeled cycloxydim is used to trace its fate and the formation of metabolites.

  • Application: The test substance is applied to the soil samples at a concentration relevant to the recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.[4][10][11][12]

  • Sampling: Samples are taken at various time intervals throughout the incubation period.

  • Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to separate the parent compound and its metabolites from the soil matrix.

  • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify cycloxydim and its transformation products.

  • Mineralization: The amount of ¹⁴CO₂ evolved is trapped and measured to determine the extent of mineralization (complete degradation to CO₂).

  • Bound Residues: Non-extractable residues remaining in the soil are quantified by combustion analysis.

Aerobic_Soil_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Selection Select Diverse Soil Types Radiolabeling Prepare 14C-Cycloxydim Soil_Selection->Radiolabeling Application Apply to Soil Samples Radiolabeling->Application Incubation_Conditions Incubate in Dark (20°C, controlled moisture) Application->Incubation_Conditions Sampling Periodic Sampling Incubation_Conditions->Sampling Mineralization 14CO2 Trapping Incubation_Conditions->Mineralization Extraction Solvent Extraction Sampling->Extraction Analysis HPLC & LC-MS/MS Analysis Extraction->Analysis Bound_Residues Combustion Analysis Extraction->Bound_Residues

Figure 2: General experimental workflow for an aerobic soil metabolism study.

Analytical Methodology: LC-MS/MS for Cycloxydim and Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective determination of cycloxydim and its metabolites in environmental matrices.

Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Extraction: A representative sample (e.g., 10 g of soil) is homogenized and extracted with acetonitrile.

  • Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation and remove water.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a sorbent mixture (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Centrifugation: The sample is centrifuged to separate the cleaned extract from the sorbent.

  • Final Extract: The supernatant is collected for LC-MS/MS analysis.[13][14]

LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for the separation of cycloxydim and its metabolites.

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for cycloxydim and each metabolite.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Sample Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Add Salts Extraction->Salting_Out dSPE d-SPE Cleanup Salting_Out->dSPE Centrifugation Centrifuge dSPE->Centrifugation Final_Extract Collect Supernatant Centrifugation->Final_Extract Injection Inject Extract Final_Extract->Injection Separation LC Separation (C18) Injection->Separation Ionization ESI+ Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection

Figure 3: Workflow for the analysis of cycloxydim residues using QuEChERS and LC-MS/MS.

Conclusion

Cycloxydim is a herbicide with a relatively low persistence in the environment, primarily due to its rapid degradation by soil microorganisms and photolysis in water. Its mobility in soil is low to moderate, and while it has the potential to leach, its rapid degradation mitigates the risk of significant groundwater contamination. The main degradation pathways involve oxidation of the sulfur atom and cleavage of the oxime ether group, leading to the formation of several metabolites that are further degraded. Standardized experimental protocols, such as those outlined by the OECD, are crucial for accurately assessing the environmental fate of cycloxydim and ensuring its safe and sustainable use in agriculture. Further research into the specific microbial communities and enzymatic processes involved in its degradation, as well as its fate under anaerobic conditions, would provide a more complete understanding of its environmental behavior.

References

physical and chemical properties of pure cycloxydim active ingredient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical family.[1] It is primarily utilized for the control of grass weeds in a variety of broadleaf crops.[1] The efficacy and environmental fate of cycloxydim are intrinsically linked to its physical and chemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of the pure cycloxydim active ingredient, detailed experimental protocols for their determination, and visualizations of its mechanism of action and a representative experimental workflow.

Chemical Identity

PropertyValueReference
Common Name Cycloxydim
IUPAC Name (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one[2]
CAS Registry Number 101205-02-1
Molecular Formula C17H27NO3S[3]
Molecular Weight 325.5 g/mol [4]

Physical Properties

The physical properties of cycloxydim are crucial for its formulation, application, and behavior in the environment.

PropertyValueConditions
Physical Form Colorless, odorless crystals. The technical grade may appear as yellow-beige crystals with a weak aromatic odor.[4]
Melting Point ~41 °C[3][4]
Boiling Point Decomposes before boiling. An endothermic effect is observed at approximately 200 °C.[2]
Density 1.12 g/cm³20 °C[4]
Vapor Pressure <0.01 mPa20 °C[4]
Flash Point 119 °C (technical grade)[4]

Chemical Properties

The chemical properties of cycloxydim influence its reactivity, stability, and interaction with biological systems.

PropertyValueConditions
pKa ~4.17[4]
Octanol-Water Partition Coefficient (logP) ~1.36pH 7, 25 °C[4]
Water Solubility 40 mg/L20 °C[4]
Solubility in Organic Solvents (g/kg at 20°C)
   Acetone>1000[4]
   Ethanol>1000[4]
   Dichloromethane>1000[4]
   Ethyl acetate>1000[4]
   Toluene>1000[4]
   n-hexane29[4]
Stability Stable at room temperature for one year; unstable above 30 °C. Decomposes at approximately 127 °C.[4]

Experimental Protocols

The determination of the physicochemical properties of cycloxydim follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Melting Point (OECD Guideline 102)

Method: Capillary Tube Method

  • Sample Preparation: A small amount of finely powdered pure cycloxydim is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus: The capillary tube is placed in a heated metal block or a liquid bath with a calibrated thermometer.

  • Procedure: The temperature is raised at a slow, controlled rate.

  • Determination: The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Boiling Point (OECD Guideline 103)

As cycloxydim decomposes before boiling, a standard boiling point determination is not applicable. Instead, thermal analysis techniques are employed.

Method: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, weighed amount of pure cycloxydim is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.

  • Apparatus: The sample and reference pans are placed in a DSC instrument.

  • Procedure: The temperature is increased at a constant rate.

  • Determination: The instrument measures the difference in heat flow to the sample and the reference. An endothermic peak indicates the temperature range over which decomposition occurs.

Vapor Pressure (OECD Guideline 104)

Method: Gas Saturation Method

  • Principle: A stream of inert gas is passed over the substance at a known flow rate, allowing the gas to become saturated with the vapor of the substance.

  • Procedure: The amount of substance transported by the gas is determined by trapping and quantifying it.

  • Calculation: The vapor pressure is calculated from the mass of the substance transported, the volume of gas passed, and the temperature.

Water Solubility (OECD Guideline 105)

Method: Flask Method

  • Procedure: An excess amount of pure cycloxydim is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a constant temperature until saturation is reached.

  • Separation: The undissolved solid is removed by centrifugation or filtration.

  • Analysis: The concentration of cycloxydim in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

n-Octanol-Water Partition Coefficient (logP) (OECD Guideline 117)

Method: HPLC Method

  • Principle: The retention time of cycloxydim on a reverse-phase HPLC column is correlated with its logP value.

  • Calibration: A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.

  • Sample Analysis: A solution of cycloxydim is injected into the HPLC system under the same conditions.

  • Determination: The logP of cycloxydim is determined from its retention time using the calibration curve.

Dissociation Constant (pKa) (OECD Guideline 112)

Method: Titration Method

  • Procedure: A solution of cycloxydim in water is titrated with a standard solution of a strong base (e.g., NaOH).

  • Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Determination: The pKa is determined from the pH at the half-equivalence point on the titration curve.

Mechanism of Action and Experimental Workflow Visualizations

Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase

Cycloxydim's herbicidal activity stems from its inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][5] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2] By blocking ACCase, cycloxydim disrupts the formation of new cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.[1]

ACCase_Inhibition cluster_0 Fatty Acid Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Cycloxydim Cycloxydim Inhibition Inhibition Cycloxydim->Inhibition ACCase_Inhibition_Point Inhibition->ACCase_Inhibition_Point ACCase_Inhibition_Point->Malonyl_CoA X

Caption: Cycloxydim inhibits the ACCase enzyme, blocking fatty acid synthesis.

Experimental Workflow: LogP Determination by HPLC (OECD 117)

The following diagram outlines the typical workflow for determining the octanol-water partition coefficient (LogP) of a substance using the HPLC method as described in OECD Guideline 117.

LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standards Prepare Reference Standards (Known LogP) Inject_Standards Inject Standards Prep_Standards->Inject_Standards Prep_Sample Prepare Cycloxydim Sample Solution Inject_Sample Inject Cycloxydim Prep_Sample->Inject_Sample HPLC_System HPLC System (Reverse-Phase Column) Get_Retention_Times Obtain Retention Times HPLC_System->Get_Retention_Times Inject_Standards->HPLC_System Inject_Sample->HPLC_System Calibration_Curve Generate Calibration Curve (Retention Time vs. LogP) Get_Retention_Times->Calibration_Curve Determine_LogP Determine LogP of Cycloxydim Get_Retention_Times->Determine_LogP Calibration_Curve->Determine_LogP

Caption: Workflow for LogP determination using the HPLC method.

References

Methodological & Application

Application Note: Analytical Methods for Cycloxydim Quantification in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloxydim is a selective, post-emergence systemic herbicide used to control annual and perennial grasses in a variety of broad-leaved crops.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in susceptible plants.[1][2] Due to its widespread use, it is imperative to have reliable and sensitive analytical methods to monitor its residue levels in plant tissues. This ensures compliance with regulatory limits, assesses crop safety, and supports research into its metabolic fate in plants.

This document provides detailed protocols and application notes for the quantification of cycloxydim and its metabolites in various plant matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Analytical Techniques

The quantification of cycloxydim in complex plant matrices requires highly selective and sensitive methods.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of cycloxydim metabolites without the need for derivatization.[3][4] It is capable of achieving very low limits of detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for pesticide analysis, GC-MS offers excellent separation and sensitivity.[5][6] For cycloxydim and its polar metabolites, a derivatization step is often required to increase volatility.[7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay suitable for rapid screening of a large number of samples.[8] While it may have lower specificity and precision than chromatographic methods, it serves as an excellent preliminary detection tool.[9]

Method 1: LC-MS/MS for High-Sensitivity Quantification

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, offering high recovery rates and efficient cleanup.

Experimental Protocol

3.1.1 Sample Preparation and Extraction

  • Homogenization: Weigh 10 g of a representative plant tissue sample (e.g., leaves, fruit, roots) into a 50 mL centrifuge tube. For dry samples, use 5 g and add 10 mL of deionized water.

  • Internal Standard: Add an appropriate internal standard to all samples, blanks, and calibration standards.

  • Extraction:

    • Add 10 mL of acetonitrile (ACN) with 1% acetic acid to the tube.[3]

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate.[3][10]

    • Cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic layer.

3.1.2 Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg of a suitable sorbent (e.g., PSA - primary secondary amine for general cleanup, C18 for non-polar interferences, or GCB - graphitized carbon black for pigment removal).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

3.1.3 LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.[3]

  • Column: C18 reverse-phase column (e.g., 150 × 2.1 mm, 1.7 µm).[11]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[11]

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 8-10 minutes, followed by a re-equilibration step.

  • MS/MS System: Agilent 6470 Triple Quadrupole or equivalent.[11]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for cycloxydim and its key metabolites should be optimized by direct infusion of standards.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis start 1. Homogenize Plant Tissue (10g) extract 2. Add Acetonitrile, MgSO4, Sodium Acetate (QuEChERS) start->extract centrifuge1 3. Centrifuge (4000 rpm, 5 min) extract->centrifuge1 dSPE 4. d-SPE Cleanup (PSA/C18) centrifuge1->dSPE centrifuge2 5. Centrifuge (10000 rpm, 2 min) dSPE->centrifuge2 filter_node 6. Filter (0.22 µm) centrifuge2->filter_node analysis 7. LC-MS/MS Analysis (MRM Mode) filter_node->analysis

Figure 1: LC-MS/MS workflow for cycloxydim analysis.

Method 2: GC-MS for Common Moiety Analysis

This method is designed to quantify cycloxydim and its metabolites by converting them into common chemical moieties through oxidation and derivatization, which is suitable for GC analysis.[7]

Experimental Protocol

4.1.1 Sample Preparation and Extraction

  • Homogenization: Homogenize 20 g of plant tissue with an isopropanol/water mixture.[2][7]

  • Filtration: Filter the homogenate and rinse the solid residue with the extraction solvent.

  • Partitioning: Combine the filtrates, saturate with NaCl solution, and partition with dichloromethane.[7]

  • Oxidation: Concentrate the organic phase and treat the residue with hydrogen peroxide (H₂O₂) under alkaline conditions. This step oxidizes cycloxydim and its sulfoxide metabolites to their corresponding sulfones (e.g., cycloxydim-TGSO₂).[7]

4.1.2 Derivatization and Cleanup

  • Acidification & Extraction: Acidify the aqueous phase and extract the oxidized products (now acids) with an isooctane/dichloromethane mixture.[7]

  • Derivatization: Evaporate the solvent and convert the resulting acids into their volatile dimethyl esters using a suitable methylating agent (e.g., diazomethane or trimethylsilyldiazomethane). This step is crucial for GC analysis.[7]

  • Cleanup: Purify the derivatized extract using a silica gel column to remove interferences before injection.[7]

4.1.3 GC-MS Conditions

  • GC System: Agilent GC system or equivalent.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-35MS).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp from ~70°C to 300°C to ensure separation of the derivatized analytes.

  • MS System: Mass selective detector (MSD) or triple quadrupole (MS/MS).[12]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for MSD or MRM for MS/MS, targeting the specific ions of the derivatized cycloxydim moieties.

Workflow Diagram

GCMS_Workflow start 1. Homogenize Plant Tissue extract 2. Extract with Isopropanol/Water start->extract oxidize 3. Oxidize with H2O2 (Converts to Sulfones) extract->oxidize derivatize 4. Derivatize to Dimethyl Esters oxidize->derivatize cleanup 5. Silica Gel Cleanup derivatize->cleanup analysis 6. GC-MS Analysis cleanup->analysis

Figure 2: GC-MS common moiety workflow for cycloxydim.

Method 3: ELISA for High-Throughput Screening

This protocol outlines a general competitive ELISA for the rapid screening of cycloxydim. This method relies on the competition between cycloxydim in the sample and a labeled cycloxydim conjugate for a limited number of antibody binding sites.

Experimental Protocol
  • Plate Coating: Coat the wells of a 96-well microtiter plate with an anti-cycloxydim antibody. Incubate overnight at 4°C, then wash the plate to remove unbound antibodies.

  • Sample/Standard Addition: Add prepared plant extracts (extracted with a suitable solvent like methanol/water and diluted in buffer) and cycloxydim standards to the wells.

  • Conjugate Addition: Add a cycloxydim-enzyme conjugate (e.g., cycloxydim-HRP) to each well. This will compete with the cycloxydim in the sample for antibody binding sites.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[13]

  • Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS-T) to remove unbound reagents.[13]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB for HRP). The enzyme on the bound conjugate will convert the substrate, producing a color.

  • Reaction Stop & Measurement: Stop the reaction with an acid solution (e.g., H₂SO₄) and measure the absorbance (Optical Density, OD) using a plate reader at a specific wavelength. The color intensity is inversely proportional to the cycloxydim concentration in the sample.[9]

Workflow Diagram

ELISA_Workflow coat 1. Coat Plate (Anti-Cycloxydim Antibody) add_sample 2. Add Sample Extract or Standard coat->add_sample add_conjugate 3. Add Cycloxydim- Enzyme Conjugate add_sample->add_conjugate incubate 4. Incubate & Wash add_conjugate->incubate add_substrate 5. Add Substrate incubate->add_substrate measure 6. Stop Reaction & Measure Absorbance add_substrate->measure result Result: High Absorbance = Low Cycloxydim measure->result

Figure 3: Competitive ELISA workflow for cycloxydim screening.

Data Presentation: Method Performance

The following table summarizes typical performance characteristics for the described analytical methods. Values can vary based on the specific plant matrix, instrumentation, and laboratory conditions.

ParameterLC-MS/MSGC-MSELISA (Screening)
Limit of Detection (LOD) 2.0 - 3.9 µg/kg[10]~10 µg/kgNanogram range[14]
Limit of Quantification (LOQ) 0.05 mg/kg (common moiety)[7] 6.1 - 11.8 µg/kg (direct)[10]0.05 mg/kg[7]Variable, typically higher than MS
Recovery (%) 97 - 99%[10]70 - 110%[7]Matrix-dependent
Linearity (r²) > 0.99> 0.99N/A (uses standard curve)
Throughput MediumMediumHigh
Specificity Very HighHighModerate to High

Conclusion

The choice of analytical method for cycloxydim quantification depends on the specific research or monitoring goals. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for regulatory compliance and detailed metabolic studies.[10] GC-MS provides a reliable alternative, particularly when using a common moiety approach for comprehensive residue definition.[7] ELISA serves as a valuable tool for rapid, high-throughput screening of numerous samples, allowing for the quick identification of potentially positive samples that can then be confirmed by chromatographic methods. Proper validation of any chosen method within the specific plant matrix is critical to ensure accurate and reliable results.

References

Application Notes and Protocols for Testing Cycloxydim Efficacy on Perennial Grasses in Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxydim is a post-emergence herbicide belonging to the cyclohexanedione family.[1] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids in grasses.[1] This inhibition leads to a cessation of cell division and ultimately, the death of susceptible grass species. These application notes provide a detailed protocol for conducting laboratory-based bioassays to evaluate the efficacy of cycloxydim on perennial grasses. The protocol outlines procedures for plant propagation, herbicide application, and the quantitative assessment of herbicidal effects through biomass reduction and chlorophyll content analysis.

Signaling Pathway of Cycloxydim in Grasses

Cycloxydim_Pathway cluster_plant_cell Grass Plant Cell Cycloxydim Cycloxydim Uptake Foliar Uptake Cycloxydim->Uptake Application Translocation Translocation to Meristematic Tissues Uptake->Translocation ACCase Acetyl-CoA Carboxylase (ACCase) Translocation->ACCase Inhibition FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Membrane Cell Membrane Formation FattyAcid->Membrane Growth Cell Growth and Division Membrane->Growth Death Plant Death Growth->Death Cessation leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment cluster_analysis Data Analysis Plant_Propagation Plant Propagation (e.g., Cynodon dactylon) Application Herbicide Application (Laboratory Spray Chamber) Plant_Propagation->Application Herbicide_Prep Cycloxydim Solution Preparation (Dose-Response Range) Herbicide_Prep->Application Incubation Incubation in Controlled Environment (21 Days) Application->Incubation Visual_Assessment Visual Injury Assessment Incubation->Visual_Assessment Biomass_Measurement Biomass Measurement (Fresh & Dry Weight) Incubation->Biomass_Measurement Chlorophyll_Assay Chlorophyll Content Assay Incubation->Chlorophyll_Assay Data_Analysis Dose-Response Analysis (EC50 / GR50 Determination) Visual_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis Chlorophyll_Assay->Data_Analysis

References

Application Notes and Protocols for Experimental Field Trials of Cycloxydim on Maize

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These notes provide a comprehensive overview of the application of cycloxydim in experimental field trials on maize (Zea mays). Cycloxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione family. Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[1] Standard maize varieties are grasses and are therefore susceptible to cycloxydim. Consequently, research on cycloxydim in maize is bifurcated into two main areas:

  • Phytotoxicity Studies on Conventional Maize: These trials investigate the unintended effects of cycloxydim on non-tolerant maize, often to simulate and understand the impact of spray drift from adjacent fields where cycloxydim is used on broadleaf crops. These studies typically employ sub-lethal application rates to quantify crop injury, growth inhibition, and potential yield loss.

  • Efficacy and Safety Studies on Cycloxydim-Tolerant Maize (CTM): With the development of CTM hybrids, field trials are conducted to determine effective weed control rates of cycloxydim while ensuring crop safety.

This document provides protocols and data relevant to both types of experimental trials.

Data Presentation: Cycloxydim Application Rates in Field Trials

The following tables summarize quantitative data on cycloxydim application rates from experimental field trials. It is critical to distinguish between trials conducted on cycloxydim-tolerant maize for weed control and those designed to assess phytotoxicity on conventional maize.

Table 1: Application Rates for Weed Control in Cycloxydim-Tolerant Maize (CTM)

Application Rate (g a.i./ha)Crop Growth Stage at ApplicationTarget WeedsEfficacy / RemarksReference
75 - 1503-4 leaf stageGrassy and broadleaf weeds (in combination with dicamba + tritosulfuron)Effective weed control, comparable to other common herbicides.[2][3][4]
1503-4 leaf stageGrassy and broadleaf weeds (in combination with dicamba + tritosulfuron)Resulted in an 85% decrease in weed density and biomass.[5]
200 - 300Not specifiedPerennial grassy weeds (in combination with dicamba + tritosulfuron)Considered the best option from an economic and environmental safety standpoint.[3][6]
3005-6 leaf stageGrassy and broadleaf weeds (in combination with dicamba + tritosulfuron)High efficacy in weed control.[5]

g a.i./ha = grams of active ingredient per hectare

Table 2: Hypothetical Sub-lethal Application Rates for Phytotoxicity Trials on Conventional (Non-Tolerant) Maize and Expected Injury Symptoms

This table is constructed based on typical rates used in herbicide drift studies and the known sensitivity of maize to ACCase inhibitors. The visual injury ratings are based on the European Weed Research Council (EWRC) rating scale, where 1 = no effect and 9 = plant death.

Application Rate (g a.i./ha)Maize Growth StageExpected Visual Injury (7-14 Days After Application)Potential Impact on Growth and Yield
10 - 25V2 - V4Slight stunting, mild chlorosis (yellowing) of new leaves. (EWRC Scale: 2-3)Minimal to no significant yield loss if the crop recovers.
25 - 50V2 - V4Moderate stunting, distinct chlorosis and whitening of whorl leaves. (EWRC Scale: 4-5)Potential for reduced plant height and biomass; possible yield reduction.
50 - 100V2 - V4Severe stunting, extensive whitening and necrosis of new growth, potential for "dead heart" where the growing point dies. (EWRC Scale: 6-7)Significant reduction in plant growth and high probability of yield loss.
> 100V2 - V4Plant death is likely. (EWRC Scale: 8-9)Complete yield loss in affected plants.

Experimental Protocols

This section details the methodologies for conducting field trials to assess the phytotoxicity of cycloxydim on maize.

Objective

To evaluate the dose-dependent phytotoxic effects of post-emergence application of cycloxydim on conventional (non-tolerant) maize at different growth stages.

Materials and Equipment
  • Test Product: Cycloxydim formulation of known concentration.

  • Maize Hybrid: A conventional (non-cycloxydim-tolerant) hybrid common to the region.

  • Field Plot Sprayer: Calibrated to deliver a precise and uniform spray volume.

  • Personal Protective Equipment (PPE): As per the herbicide safety data sheet.

  • Data Collection Tools: Meter sticks, quadrat frames, plant biomass scales, camera, and data recording sheets.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 10 square meters to minimize edge effects. A typical plot might be 3 meters wide (4 maize rows) by 5 meters long.

  • Treatments:

    • Untreated Control.

    • A range of sub-lethal rates of cycloxydim (e.g., 10, 25, 50, 75, 100 g a.i./ha).

    • A full recommended rate for broadleaf crops (e.g., 200 g a.i./ha) to serve as a positive control for severe injury.

  • Application Timing: Applications should be made at key maize growth stages, such as V2-V4 (2 to 4 collared leaves) and V6-V8, to assess differential sensitivity.

Procedure
  • Site Selection and Preparation: Choose a uniform field with consistent soil type and topography. Prepare the seedbed according to standard local practices for maize cultivation.

  • Planting: Plant the selected maize hybrid at a uniform seeding rate and depth.

  • Sprayer Calibration: Accurately calibrate the sprayer to deliver a consistent spray volume (e.g., 200 L/ha) at a specified pressure and speed.

  • Herbicide Application:

    • Apply the treatments when the maize has reached the target growth stage.

    • Avoid application during adverse weather conditions (e.g., high wind, rain).

    • Use shields to prevent drift between plots.

  • Data Collection:

    • Visual Phytotoxicity Assessment: Rate visual injury at 3, 7, 14, and 28 days after application (DAA) using the EWRC 1-9 scale or a 0-100% scale (where 0 is no injury and 100 is complete plant death). Symptoms to note include chlorosis, necrosis, stunting, and leaf malformation.[7][8]

    • Plant Height: Measure the height of a predetermined number of plants per plot at each assessment timing.

    • Biomass: At a specified time point (e.g., 28 DAA), harvest the above-ground biomass from a designated area within each plot, dry to a constant weight, and record.

    • Yield: At maturity, harvest the cobs from the central rows of each plot, determine the grain moisture content, and calculate the yield adjusted to a standard moisture percentage.

Data Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. If significant treatment effects are observed, use a mean separation test (e.g., Tukey's HSD) to compare treatment means. Dose-response curves can be modeled for each parameter to determine the cycloxydim rate that causes a 50% response (ED50).

Mandatory Visualizations

Signaling Pathway

Cycloxydim_MoA Cycloxydim Cycloxydim Application ACCase Acetyl-CoA Carboxylase (ACCase) in Plastid Cycloxydim->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Production FattyAcids->Membranes Meristems Meristematic Tissues (Growing Points) Membranes->Meristems Essential for new cell growth GrowthArrest Cessation of Growth Meristems->GrowthArrest Leads to Symptoms Chlorosis & Necrosis in New Leaves GrowthArrest->Symptoms Results in

Caption: Cycloxydim's mechanism of action in susceptible maize.

Experimental Workflow

Field_Trial_Workflow Start Trial Initiation SitePrep Site Selection & Field Preparation Start->SitePrep Design Experimental Design (RCBD, 4 Reps) SitePrep->Design Planting Maize Planting Design->Planting Calibration Sprayer Calibration Planting->Calibration Application Cycloxydim Application (Target Growth Stage) Calibration->Application DataCollection Data Collection (Visual Rating, Height, Biomass) Application->DataCollection 3, 7, 14, 28 DAA Harvest Yield Data Collection at Maturity DataCollection->Harvest Analysis Statistical Analysis (ANOVA, Dose-Response) Harvest->Analysis End Final Report Analysis->End

Caption: Workflow for a maize phytotoxicity field trial.

Logical Relationships: Factors Influencing Phytotoxicity

Phytotoxicity_Factors Phyto Maize Phytotoxicity Rate Application Rate Rate->Phyto Directly Influences Stage Crop Growth Stage (e.g., V2 vs V8) Stage->Phyto Influences Env Environmental Conditions (Temp, Humidity, Moisture) Env->Phyto Modulates (e.g., stress increases injury) Hybrid Maize Hybrid (Genetic Susceptibility) Hybrid->Phyto Determines Baseline Sensitivity Adjuvant Spray Adjuvants Adjuvant->Phyto Can Increase Uptake & Injury

Caption: Key factors influencing cycloxydim phytotoxicity in maize.

References

Preparing Cycloxydim Emulsifiable Concentrate for Laboratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale preparation of a cycloxydim emulsifiable concentrate (EC). Cycloxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione class, which acts by inhibiting acetyl-CoA carboxylase (ACCase) in grasses. The protocols outlined herein cover the formulation of a stable EC, along with essential quality control procedures to ensure its physicochemical properties are suitable for research applications. This guide is intended to provide a foundational methodology that can be adapted for specific research needs.

Introduction to Cycloxydim and Emulsifiable Concentrates

Cycloxydim is a systemic herbicide effective for the control of annual and perennial grasses in a variety of broadleaf crops.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible plants.[1][2][3][4] For application, cycloxydim is commonly formulated as an emulsifiable concentrate (EC).

An EC is a liquid formulation in which the active ingredient is dissolved in a water-immiscible organic solvent along with a blend of emulsifiers.[5][6] When diluted with water in a spray tank, an EC spontaneously forms a stable oil-in-water emulsion, allowing for uniform application.[5] The stability and efficacy of an EC formulation are highly dependent on the careful selection of its components.[7] Due to the chemical nature of cyclohexanedione herbicides, which can be prone to degradation, the inclusion of stabilizers is often necessary to ensure adequate shelf-life.[6][8][9]

Materials and Equipment

Chemicals
ComponentFunctionExample Product(s)Purity/Grade
CycloxydimActive IngredientTechnical Grade Cycloxydim>95%
Aromatic SolventSolventAromatic 150, Solvesso™ 150Technical
Anionic EmulsifierEmulsifierCalcium dodecylbenzenesulfonate (CaDDBS)Technical
Non-ionic EmulsifierEmulsifierPolyoxyethylene sorbitan esters (e.g., Tween® series), Alcohol ethoxylatesTechnical
StabilizerStabilizerEpoxidized soybean oil (ESBO)Technical
Deionized WaterDiluent for QCN/AHigh Purity
AcetonitrileHPLC Mobile PhaseN/AHPLC Grade
Formic Acid / Phosphoric AcidHPLC Mobile Phase ModifierN/AAnalytical Grade
Equipment
  • Magnetic stirrer with heating plate

  • Glass beakers and graduated cylinders

  • Analytical balance (readable to 0.001 g)

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • CIPAC-standard hard water for emulsion stability testing

  • Thermostatically controlled water bath

  • Stopwatch

Experimental Protocols

Preparation of a 100 g/L Cycloxydim Emulsifiable Concentrate

This protocol describes the preparation of 100 mL of a representative cycloxydim EC formulation. The percentages are given by weight (w/w) and will need to be calculated based on the density of the components to achieve the target volume.

Diagram of the EC Preparation Workflow

EC_Preparation_Workflow cluster_preparation EC Formulation Steps step1 1. Weighing Weigh all components accurately step2 2. Dissolving Active Ingredient Dissolve Cycloxydim and stabilizer in the solvent step1->step2 step3 3. Adding Emulsifiers Add anionic and non-ionic emulsifiers step2->step3 step4 4. Homogenization Mix until a clear, uniform solution is obtained step3->step4 step5 5. Storage Store in a sealed container away from light step4->step5

Caption: Workflow for the laboratory preparation of Cycloxydim EC.

Protocol:

  • Component Calculation: Based on typical formulations found in patents, a representative composition is provided in the table below.[8][10] Calculate the required mass of each component for the desired final volume.

ComponentPercentage (w/w)
Cycloxydim (Technical, ~95%)10.8%
Aromatic Solvent60-70%
Anionic Emulsifier (e.g., CaDDBS)4-6%
Non-ionic Emulsifier (e.g., Alcohol ethoxylate)6-8%
Stabilizer (e.g., Epoxidized soybean oil)5-10%
Total 100%
  • Preparation Steps:

    • In a glass beaker, weigh the required amount of the aromatic solvent.

    • Place the beaker on a magnetic stirrer.

    • Slowly add the weighed amount of technical grade cycloxydim and the epoxidized soybean oil to the solvent while stirring.[8]

    • Continue stirring until the active ingredient and stabilizer are completely dissolved. Gentle heating (35-40°C) may be applied to facilitate dissolution, but care should be taken to avoid degradation.[8]

    • Add the calculated amounts of the anionic and non-ionic emulsifiers to the mixture.

    • Continue stirring for approximately 30 minutes or until the solution is completely homogeneous and clear.[11]

    • Transfer the final formulation to a clean, dry, and appropriately labeled glass bottle. Store in a cool, dark place.

Quality Control Protocols

This test evaluates the ability of the EC to form a stable emulsion upon dilution with water.[12][13]

Diagram of the Emulsion Stability Test Workflow

Emulsion_Stability_Workflow cluster_qc Emulsion Stability Test qc1 1. Prepare Dilution Add 5 mL of EC to 95 mL of standard hard water in a 100 mL cylinder qc2 2. Homogenize Invert the cylinder 30 times qc1->qc2 qc3 3. Stand Let the emulsion stand for a specified time (e.g., 24h) at a constant temperature (e.g., 30°C) qc2->qc3 qc4 4. Observe Measure the volume of any separated 'cream' at the top or 'oil' at the bottom qc3->qc4 qc5 5. Re-emulsification After 24h, re-homogenize and observe qc4->qc5

Caption: Workflow for the Emulsion Stability Test based on CIPAC methods.

Protocol:

  • Preparation of the Emulsion:

    • Pour 95 mL of standard hard water (e.g., CIPAC Standard Water D) into a 100 mL stoppered graduated cylinder.

    • Bring the cylinder and its contents to a constant temperature, typically 30 ± 1°C, in a water bath.[4]

    • Add 5 mL of the prepared cycloxydim EC to the cylinder.

    • Stopper the cylinder and invert it 30 times, allowing the bubble to rise to the top between each inversion.[4]

  • Stability Assessment:

    • Place the cylinder back in the water bath and let it stand undisturbed.

    • Record the volume of any free oil or cream that separates at the top and any sediment at the bottom after 30 minutes, 2 hours, and 24 hours.[14]

  • Re-emulsification:

    • After the 24-hour reading, re-emulsify by inverting the cylinder 10 times.

    • Observe if the emulsion reforms and if any separated phase is re-incorporated.

  • Acceptance Criteria: For a stable formulation, there should be minimal to no separation of free oil or sediment. A small amount of creaming is often acceptable, provided it readily re-disperses.

This protocol provides a general method for the quantification of cycloxydim in the prepared EC. The method should be validated for linearity, precision, and accuracy.

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 25 mg of analytical standard cycloxydim into a 25 mL volumetric flask.

    • Dissolve and make up to volume with acetonitrile. This is the stock standard solution.

    • Prepare a series of working standards by diluting the stock solution with acetonitrile to cover a concentration range of approximately 10-100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh an amount of the prepared cycloxydim EC equivalent to about 25 mg of active ingredient into a 25 mL volumetric flask.

    • Dissolve and make up to volume with acetonitrile.

    • Further dilute an aliquot of this solution with acetonitrile to bring the theoretical concentration of cycloxydim within the range of the working standards.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[15]

  • Chromatographic Conditions (Representative): [15][16][17]

ParameterCondition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (acidified with 0.1% formic or phosphoric acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25-30°C
Detection UV at an appropriate wavelength for cycloxydim (e.g., 255 nm)[16]
  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Calculate the concentration of cycloxydim in the sample based on the calibration curve.

Concluding Remarks

The protocols provided in this document offer a comprehensive starting point for the laboratory preparation and evaluation of cycloxydim emulsifiable concentrates. Researchers should note that the stability and performance of an EC formulation are sensitive to the specific grades and sources of the raw materials used.[7] Therefore, it is recommended to perform preliminary screening of different emulsifier and solvent combinations to optimize the formulation for specific needs. Adherence to standardized quality control procedures, such as the CIPAC methods, is crucial for ensuring the reproducibility and reliability of experimental results.[12] Proper safety precautions should always be observed when handling pesticides and organic solvents.[2]

References

Application Notes and Protocols for Selecting Herbicide-Tolerant Plant Cell Lines Using Cycloxydim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxydim is a post-emergence herbicide belonging to the cyclohexanedione (DIM) chemical family.[1] It is a selective herbicide used to control grass weeds in broadleaf crops.[1] Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid biosynthesis and the formation of cell membranes in susceptible grass species.[1][2][3][4][5] Due to differences in the structure of the ACCase enzyme, broadleaf plants are generally tolerant to cycloxydim.[1]

The development of herbicide-tolerant crops is a key strategy in modern agriculture for effective weed management.[6] One approach to achieving this is through the in vitro selection of plant cell lines that can tolerate high concentrations of a specific herbicide.[7][8] These selected cell lines can then potentially be regenerated into whole plants exhibiting the desired herbicide tolerance trait. This document provides detailed application notes and protocols for the selection of cycloxydim-tolerant plant cell lines.

Principle of Selection

The selection process is based on the principle of applying a selective pressure (cycloxydim) to a population of plant cells (e.g., callus or suspension culture). Most cells will be sensitive to the herbicide and will not survive. However, a small fraction of cells may possess natural or induced mutations that confer tolerance. These tolerant cells will proliferate in the presence of cycloxydim, allowing for their isolation and propagation.

Mechanisms of resistance to ACCase inhibitors like cycloxydim in plants can include:

  • Target-site mutations: Alterations in the ACCase gene that reduce the binding affinity of the herbicide to the enzyme.[9][10]

  • Target-site overexpression: Amplification of the ACCase gene, leading to higher levels of the enzyme that can overcome the inhibitory effect of the herbicide.[1][2][3]

Data Presentation

Table 1: Cycloxydim Properties
PropertyValueReference
Chemical Name2-[1-(ethoxyimino)butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one[2]
Chemical FormulaC₁₇H₂₇NO₃S[2]
Molecular Weight~325.5 g/mol [2]
Mode of ActionACCase inhibitor (HRAC Group A)[2][3]
Water Solubility53 mg/L at 20 °C (pH 4.3)[5]
Table 2: Example Concentrations for Selection of Cyclohexanedione-Tolerant Maize Cell Lines (using Sethoxydim as an analogue)
Cell LineSelection Concentration (µM)Fold Tolerance Increase (over wild-type)Reference
Wild-Type (BMS)0.6 (IC₅₀)1x[11]
B10S107.5x[11]
B50S5058.3x[11]
B100S10043.3x[11]

Note: This data is for sethoxydim, a closely related cyclohexanedione herbicide, and can be used as a starting point for determining appropriate cycloxydim concentrations.

Table 3: ACCase Activity and Overexpression in Herbicide-Tolerant Weed Biotypes
Weed SpeciesHerbicide ResistanceACCase Transcription Increase (Fold)ACCase Gene Copy Number Increase (Fold)Reference
Digitaria sanguinalisACCase inhibitors3.4 - 9.35 - 7[1][2]
Echinochloa crus-galliCyhalofop~2 - 3.3Not specified[3]

Experimental Protocols

Protocol 1: Establishment of Plant Cell Cultures (Callus Initiation)

This protocol describes the initiation of callus cultures from sterile plant tissues, which will serve as the source material for selection.

Materials:

  • Plant explants (e.g., mature seeds, immature embryos, young leaves)

  • 70% (v/v) ethanol

  • Commercial bleach solution (e.g., 5% sodium hypochlorite)

  • Sterile distilled water

  • Callus Induction Medium (CIM): Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) at 1-2 mg/L) and solidified with 0.8% (w/v) agar.

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Growth chamber (25°C, dark)

Procedure:

  • Surface Sterilization:

    • Wash the explants thoroughly with tap water.

    • In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

    • Transfer the explants to a bleach solution (e.g., 20-50% commercial bleach) and agitate for 10-20 minutes.

    • Rinse the explants 3-5 times with sterile distilled water.

  • Explant Preparation and Inoculation:

    • Aseptically place the sterilized explants on a sterile petri dish.

    • If using seeds, remove the seed coat and excise the embryo. If using leaves, cut them into small segments (e.g., 1 cm²).

    • Place the prepared explants onto the surface of the CIM in petri dishes.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25°C in the dark.

  • Subculture:

    • Observe the cultures for callus formation, which typically occurs within 2-4 weeks.

    • Subculture the developing callus to fresh CIM every 3-4 weeks.

Protocol 2: Selection of Cycloxydim-Tolerant Callus Lines

This protocol details the selection of tolerant callus lines by incorporating cycloxydim into the culture medium.

Materials:

  • Established, friable callus cultures

  • Cycloxydim stock solution (dissolved in a suitable solvent like DMSO and filter-sterilized)

  • Callus Induction Medium (CIM)

  • Sterile petri dishes, scalpels, and forceps

  • Growth chamber (25°C, dark)

Procedure:

  • Determine Inhibitory Concentration (Kill Curve):

    • Prepare CIM with a range of cycloxydim concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM).

    • Inoculate each plate with a known fresh weight of wild-type callus (e.g., 200-300 mg).

    • Incubate for 3-4 weeks and measure the fresh weight increase.

    • Determine the minimal concentration of cycloxydim that significantly inhibits or kills the wild-type callus. This will be your initial selection concentration.

  • Direct Selection:

    • Prepare CIM containing the predetermined inhibitory concentration of cycloxydim.

    • Spread a large amount of wild-type callus onto the selection medium.

    • Incubate at 25°C in the dark.

    • After 4-6 weeks, most of the callus will turn brown and die. Any sectors that remain healthy and continue to grow are putative tolerant lines.

  • Isolation and Propagation of Tolerant Lines:

    • Aseptically transfer the surviving, growing callus sectors to fresh selection medium.

    • Continue to subculture these putative tolerant lines on the same concentration of cycloxydim for several cycles to ensure stability of the tolerance.

  • Stepwise Selection (Optional):

    • For selecting highly tolerant lines, gradually increase the concentration of cycloxydim in the medium over several subcultures. Start with a sub-lethal concentration and increase it as the callus adapts.

Protocol 3: Characterization of Herbicide Tolerance

This protocol outlines methods to quantify the level of tolerance in the selected cell lines.

Materials:

  • Selected tolerant callus lines and wild-type callus

  • CIM with a range of cycloxydim concentrations

  • Equipment for fresh weight measurement

Procedure:

  • Dose-Response Assay:

    • Inoculate a pre-weighed amount of both wild-type and selected tolerant callus onto CIM containing a series of cycloxydim concentrations (as determined in the kill curve).

    • Incubate for 3-4 weeks.

    • Measure the final fresh weight of the callus for each concentration.

    • Calculate the percentage of growth inhibition relative to the growth on herbicide-free medium.

    • Determine the IC₅₀ value (the concentration of herbicide that inhibits growth by 50%) for both wild-type and tolerant lines. The ratio of the IC₅₀ values provides a quantitative measure of resistance.

  • ACCase Enzyme Assay (Optional):

    • Extract the ACCase enzyme from both wild-type and tolerant cell lines.

    • Measure the enzyme activity in the presence and absence of a range of cycloxydim concentrations. This can determine if the tolerance is due to an altered, less sensitive form of the enzyme.

  • Gene Expression Analysis (Optional):

    • Extract RNA from both wild-type and tolerant cell lines.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the ACCase gene. This can determine if tolerance is due to overexpression of the target enzyme.

Protocol 4: Regeneration of Tolerant Plants from Callus

This protocol describes the regeneration of whole plants from the selected herbicide-tolerant callus.

Materials:

  • Established cycloxydim-tolerant callus lines

  • Plant Regeneration Medium: MS medium with a different hormonal composition to induce shoot formation (e.g., higher cytokinin to auxin ratio, such as 1-5 mg/L BAP or Kinetin and 0.1-0.5 mg/L NAA).

  • Rooting Medium: Half-strength MS medium, often supplemented with a low concentration of an auxin like NAA (0.1-1 mg/L).

  • Sterile culture vessels (e.g., Magenta boxes)

  • Growth chamber (25°C, 16/8h light/dark photoperiod)

  • Potting mix and small pots

  • Growth room or greenhouse

Procedure:

  • Shoot Induction:

    • Transfer the tolerant callus to the Plant Regeneration Medium.

    • Incubate in a growth chamber with a 16/8h light/dark cycle.

    • Subculture every 3-4 weeks until green shoots develop.

  • Shoot Elongation and Rooting:

    • Once shoots are 2-3 cm long, excise them from the callus and transfer to Rooting Medium in a larger culture vessel.

    • Incubate under the same light and temperature conditions until a well-developed root system is formed.

  • Acclimatization:

    • Carefully remove the plantlets from the culture vessel and wash off the agar from the roots.

    • Transfer the plantlets to small pots containing a sterile, moist potting mix.

    • Cover the pots with a transparent lid or plastic bag to maintain high humidity.

    • Gradually decrease the humidity over 1-2 weeks to acclimatize the plants to the external environment.

  • Transfer to Greenhouse:

    • Once acclimatized, transfer the plants to a greenhouse for further growth and subsequent testing of herbicide tolerance at the whole-plant level.

Visualizations

G cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Mechanism of Cycloxydim Action cluster_2 Mechanisms of Tolerance AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids CellMembranes Cell Membranes FattyAcids->CellMembranes Cycloxydim Cycloxydim Cycloxydim->MalonylCoA Inhibits AlteredACCase Altered ACCase (Target-Site Mutation) AlteredACCase->Cycloxydim Reduced Binding ACCaseOverexpression ACCase Overexpression (Gene Amplification) ACCaseOverexpression->MalonylCoA Compensates for Inhibition

Caption: Cycloxydim's mode of action and plant tolerance mechanisms.

G start Start: Plant Explant sterilization Surface Sterilization start->sterilization callus_induction Callus Induction on CIM sterilization->callus_induction callus_proliferation Callus Proliferation callus_induction->callus_proliferation selection Selection on CIM + Cycloxydim callus_proliferation->selection isolation Isolation of Tolerant Callus selection->isolation propagation Propagation of Tolerant Lines isolation->propagation characterization Characterization of Tolerance (Dose-Response, etc.) propagation->characterization regeneration Plant Regeneration from Callus propagation->regeneration acclimatization Acclimatization of Plantlets regeneration->acclimatization end End: Herbicide-Tolerant Plant acclimatization->end

Caption: Experimental workflow for selecting cycloxydim-tolerant cell lines.

References

Application Note: A Robust LC-MS/MS Method for the High-Sensitivity Quantification of Cycloxydim and Its Metabolites in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of the herbicide cycloxydim and its primary metabolites, cycloxydim sulfoxide (TSO) and cycloxydim sulfone (TSO2). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction from complex food matrices, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent performance, achieving low limits of quantification (LOQ) and high accuracy, making it suitable for routine pesticide residue monitoring and food safety analysis.

Introduction

Cycloxydim is a selective, post-emergence cyclohexene oxime herbicide used to control grass weeds in a variety of broadleaf crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in susceptible plants.[2][3] Following application, cycloxydim is metabolized in plants and animals, primarily through oxidation of the sulfur atom in the thiopyrane ring to form cycloxydim sulfoxide (TSO) and cycloxydim sulfone (TSO2).[1][4] Often, the parent compound is detected at very low levels or not at all, making the analysis of its metabolites crucial for accurate residue assessment.[1] Due to food safety regulations and the need for comprehensive risk assessment, a robust analytical method for quantifying cycloxydim and its key metabolites is essential. LC-MS/MS offers the required sensitivity and selectivity for detecting these compounds at trace levels in diverse and complex food matrices.[5][6]

Experimental Protocols

Materials and Reagents
  • Standards: Cycloxydim, Cycloxydim Sulfoxide (TSO), and Cycloxydim Sulfone (TSO2) analytical standards (≥98% purity).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: HPLC grade formic acid, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).

  • d-SPE Sorbent: C18 bonded silica.

  • Standard Stock Solution: Prepare individual 1 mg/mL stock solutions in acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all three analytes by diluting the stock solutions in acetonitrile. Serially dilute to create calibration standards ranging from 0.5 to 100 ng/mL.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10 g of a homogenized sample (e.g., sweet pepper, spinach) into a 50 mL centrifuge tube. For dry samples, add 10 mL of water and let stand for 30 minutes.[7]

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Cap the tube and shake vigorously for 1 minute.[7]

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[8] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of C18 sorbent.

  • Final Preparation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

G Figure 1: QuEChERS Sample Preparation Workflow sample 1. Weigh 10g Homogenized Sample extract 2. Add 10mL Acetonitrile (1% Acetic Acid) Shake for 1 min sample->extract salt 3. Add 4g MgSO4 + 1g NaCl Shake for 1 min extract->salt centrifuge1 4. Centrifuge at >3000 x g for 5 min salt->centrifuge1 cleanup 5. Transfer 1mL Supernatant to d-SPE Tube (150mg MgSO4 + 50mg C18) centrifuge1->cleanup vortex_centrifuge 6. Vortex and Centrifuge cleanup->vortex_centrifuge filter 7. Filter (0.22 µm) into Autosampler Vial vortex_centrifuge->filter analysis 8. LC-MS/MS Analysis filter->analysis

Caption: QuEChERS Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions
  • LC System: Agilent 1290 Infinity II or equivalent.[7]

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[7]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min)

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode ESI Positive
Gas Temperature 300°C
Gas Flow 14 L/min
Nebulizer 35 psi
Sheath Gas Temp. 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Analyte Transitions (MRM)

The following table summarizes the optimized MRM transitions for cycloxydim and its metabolites.

Table 3: Optimized MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Cycloxydim 326.2180.0 (Quantifier)5024
326.2100.9 (Qualifier)5024
Cycloxydim-TSO 342.2212.1 (Quantifier)5020
342.2184.1 (Qualifier)5025
Cycloxydim-TSO2 358.2212.1 (Quantifier)5022
358.2184.1 (Qualifier)5028

Results and Data Presentation

The developed method was validated according to SANTE guidelines.[7] Linearity was excellent for all analytes with correlation coefficients (r²) > 0.99. The method's performance was evaluated by spiking experiments in a sweet pepper matrix at two concentration levels.

G Figure 2: Cycloxydim Metabolic Pathway A Cycloxydim (C17H27NO3S) B Cycloxydim Sulfoxide (TSO) (C17H27NO4S) A->B Oxidation C Cycloxydim Sulfone (TSO2) (C17H27NO5S) B->C Oxidation

Caption: Primary metabolic pathway of Cycloxydim.

Table 4: Method Validation Data in Sweet Pepper Matrix

AnalyteSpiking Level (µg/kg)Mean Recovery (%)RSD (%) (n=5)LOQ (µg/kg)
Cycloxydim 1098.54.85.0
50101.23.5
Cycloxydim-TSO 1095.76.15.0
5099.84.2
Cycloxydim-TSO2 1097.15.55.0
50100.53.9

The results demonstrate high accuracy (recoveries between 95.7% and 101.2%) and precision (RSD < 7%). The Limits of Quantification (LOQ) were established at 5.0 µg/kg for all analytes, which is well below the maximum residue limits (MRLs) set by most regulatory bodies.[8]

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and efficient tool for the simultaneous quantification of cycloxydim, cycloxydim sulfoxide, and cycloxydim sulfone in food matrices. The use of a streamlined QuEChERS protocol for sample preparation allows for high-throughput analysis without compromising data quality. This application note serves as a comprehensive guide for analytical laboratories involved in pesticide residue monitoring, ensuring compliance with global food safety standards.

References

Application Notes and Protocols for Studying the Systemic Translocation of Cycloxydim in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to study the systemic translocation of the herbicide cycloxydim in plants. The protocols outlined below cover both radiolabeled tracer studies for visualizing and quantifying movement, as well as analytical chemistry methods for the identification and quantification of cycloxydim and its metabolites in plant tissues.

Introduction

Cycloxydim is a selective, systemic, post-emergence herbicide used to control grass weeds in broadleaf crops.[1][2] Its efficacy relies on its ability to be absorbed by the foliage and translocated throughout the plant to its sites of action.[1][2] Cycloxydim inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis and lipid formation in susceptible plants.[1][3] Understanding the uptake, translocation, and metabolism of cycloxydim is essential for optimizing its use, developing new formulations, and assessing its environmental fate.

Experimental Design Considerations

A robust experimental design is critical for obtaining reliable and reproducible data on cycloxydim translocation. Key factors to consider include:

  • Plant Species: Select both susceptible and tolerant plant species to compare translocation patterns.

  • Growth Stage: Uniform plant growth stage is crucial as translocation patterns can vary with plant development.

  • Application Method: Foliar application is the most common method for post-emergence herbicides like cycloxydim. Root application can also be investigated to understand uptake from the soil.

  • Environmental Conditions: Temperature, humidity, and light intensity can influence plant physiological processes and, consequently, herbicide translocation. These should be controlled and monitored.

  • Time Course: Harvest plants at multiple time points after application to track the movement of cycloxydim over time.

Quantitative Data Summary

The following tables summarize quantitative data on cycloxydim translocation and its metabolites in different plant species, as derived from various studies.

Table 1: Translocation of [¹⁴C]Cycloxydim in Different Plant Species 7 Days After Leaf Application

Plant SpeciesTotal Radioactivity Translocated to Untreated Parts (%)
Soybean30.0
Cotton8.3
Sugar Beet11.8

Data sourced from studies on the metabolism of [¹⁴C]cycloxydim.[4]

Table 2: Distribution of Cycloxydim and its Metabolites in Sugar Beet Tops and Roots 1 and 94 Days After Treatment (DAT)

CompoundTops (1 DAT) (mg/kg)Roots (1 DAT) (mg/kg)Tops (94 DAT) (mg/kg)Roots (94 DAT) (mg/kg)
Cycloxydim-TSO7.5842.3920.0490.008
Cycloxydim-TSO₂3.8630.7100.0170.002

Data represents the concentration of major metabolites.[5]

Experimental Protocols

Protocol 1: Radiolabeled [¹⁴C]Cycloxydim Translocation Study

This protocol describes the use of radiolabeled cycloxydim to visualize and quantify its translocation in plants.

Materials:

  • [¹⁴C]Cycloxydim (radiolabeled at a specific position)

  • Test plants (e.g., soybean, sugar beet) at the 3-4 leaf stage

  • Microapplicator or microsyringe

  • Growth chamber with controlled environment

  • Phosphor imager or X-ray film for autoradiography

  • Liquid Scintillation Counter (LSC)

  • Sample oxidizer

  • Scintillation cocktail

  • Solvents (methanol, acetone, water)

Procedure:

  • Plant Preparation: Grow plants in a controlled environment to ensure uniformity. Allow them to acclimatize in the growth chamber for at least 24 hours before treatment.

  • Application of [¹⁴C]Cycloxydim:

    • Prepare a treatment solution of [¹⁴C]cycloxydim with a known specific activity.

    • Using a microapplicator, apply a small, precise volume (e.g., 10 µL) of the solution as discrete droplets onto the adaxial surface of a single, fully expanded leaf, avoiding the midrib.

  • Incubation: Return the treated plants to the growth chamber and maintain them under controlled conditions for the desired time periods (e.g., 24, 48, 72, 96 hours).

  • Harvesting and Sample Preparation:

    • At each time point, harvest a set of plants.

    • Carefully wash the treated leaf with a solution (e.g., 50% methanol) to remove any unabsorbed [¹⁴C]cycloxydim. The wash solution should be collected for LSC analysis to determine the amount of unabsorbed herbicide.

    • Gently uproot the plant and rinse the roots to remove any soil or potting medium.

    • Section the plant into the following parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.

  • Visualization of Translocation (Autoradiography):

    • Press the sectioned plant parts and dry them at a moderate temperature (e.g., 60°C).

    • Expose the dried, pressed plants to a phosphor imager screen or X-ray film for a suitable duration.

    • Develop the film or scan the screen to obtain an image showing the distribution of the radiolabel.

  • Quantification of Translocation (Liquid Scintillation Counting):

    • Dry the sectioned plant parts to a constant weight.

    • Combust the dried plant samples in a sample oxidizer to convert the ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a suitable scintillation cocktail.

    • Measure the radioactivity in each sample using a Liquid Scintillation Counter.

  • Data Analysis:

    • Calculate the amount of absorbed [¹⁴C]cycloxydim by subtracting the amount in the leaf wash from the total amount applied.

    • Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.

Protocol 2: Extraction and HPLC-UV Analysis of Cycloxydim and its Metabolites

This protocol details the extraction and quantification of cycloxydim and its primary metabolite, cycloxydim-TSO, from plant tissues using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Plant tissue samples (from treated and control plants)

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (C18)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Analytical standards of cycloxydim and cycloxydim-TSO

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Dichloromethane, Isooctane

  • Buffer solution

  • Sodium chloride (NaCl)

Procedure:

  • Sample Extraction:

    • Homogenize a known weight of fresh or frozen plant tissue with a methanol/water buffer solution.

    • Centrifuge the homogenate and collect the supernatant.

  • Liquid-Liquid Partitioning:

    • Saturate the aqueous extract with NaCl and partition it with dichloromethane.

    • Acidify the remaining aqueous phase and extract the residues with an isooctane/dichloromethane mixture.

  • Solid Phase Extraction (SPE) Cleanup:

    • Wash the organic extract with a saturated NaCl solution.

    • Re-extract the residues into a fresh NaCl solution.

    • Pass the aqueous phase through a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the analytes (cycloxydim and its metabolites) with a suitable solvent (e.g., acetonitrile).

  • HPLC-UV Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

    • Inject an aliquot of the reconstituted sample into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape). For example, a linear gradient from 30% to 80% acetonitrile over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • UV Detection: Monitor at a wavelength where cycloxydim and its metabolites have significant absorbance (e.g., around 270-280 nm).

      • Column Temperature: 30°C.

  • Quantification:

    • Prepare a calibration curve using analytical standards of cycloxydim and cycloxydim-TSO.

    • Quantify the amount of cycloxydim and its metabolites in the plant samples by comparing their peak areas to the calibration curve. The limit of quantification (LOQ) for this type of method is typically around 0.05 mg/kg.[5]

Visualizations

Experimental_Workflow cluster_prep Plant Preparation & Treatment cluster_harvest Harvesting & Sample Processing cluster_analysis Analysis Plant_Growth Uniform Plant Growth Acclimatization Acclimatization in Growth Chamber Plant_Growth->Acclimatization Application [¹⁴C]Cycloxydim Application (Foliar/Root) Acclimatization->Application Harvest Harvest at Time Points Application->Harvest Leaf_Wash Treated Leaf Wash (Unabsorbed) Harvest->Leaf_Wash Sectioning Sectioning (Treated Leaf, Shoot, Roots) Leaf_Wash->Sectioning Autoradiography Visualization (Autoradiography/Phosphor Imaging) Sectioning->Autoradiography LSC Quantification (Liquid Scintillation Counting) Sectioning->LSC HPLC Chemical Analysis (HPLC-UV) Sectioning->HPLC

Caption: Experimental workflow for studying cycloxydim translocation.

Cycloxydim_Metabolism Cycloxydim Cycloxydim TSO Cycloxydim-TSO Cycloxydim->TSO Oxidation TSO2 Cycloxydim-TSO₂ TSO->TSO2 Oxidation

Caption: Simplified metabolic pathway of cycloxydim in plants.

References

Application Notes and Protocols for Cycloxydim in Forestry Weed Management Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cycloxydim, a selective post-emergence herbicide, for managing grass weeds in forestry settings. The information is based on published research and is intended to guide the design and implementation of effective weed management strategies in forest regeneration and plantation establishment.

Introduction to Cycloxydim in Forestry

Cycloxydim is a systemic herbicide belonging to the cyclohexanedione (DIMs) chemical family.[1] It is primarily used for the post-emergence control of annual and perennial grass weeds in broadleaf crops and has shown significant potential for use in forestry.[1][2] Its high selectivity makes it a valuable tool for controlling competitive grass species without harming young broadleaf and coniferous trees, even when oversprayed during active growth.[3][4][5] This characteristic offers a significant advantage over broad-spectrum herbicides like glyphosate.[3][4]

Mode of Action: Cycloxydim functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[1][6] This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.[1] Broadleaf plants are not affected due to differences in their ACCase enzyme structure.[1]

Quantitative Data Summary

The following tables summarize the efficacy of cycloxydim against various grass weed species commonly found in forestry environments, as well as its tolerance in different tree species.

Table 1: Efficacy of Cycloxydim on Common Forestry Grass Weeds

Target Weed SpeciesCommon NameApplication Rate (kg a.i. ha⁻¹)Application TimingEfficacy/Control DurationReference
Molinia caeruleaPurple Moor Grass0.45 (single) or 0.45 (sequential)Late April–early May (single) or Oct then late April (sequential)Good control for at least 21 weeks with sequential application.[3][4][3][4]
Calamagrostis epigejosWood Small Reed0.45Late April–early MayGood control for at least 12 weeks.[3][4][3][4]
Deschampsia flexuosaWavy Hair Grass0.45Late April–early MayGood control for at least 12 weeks.[3][4][3][4]
Holcus lanatusYorkshire Fog0.45Late April–early MayGood control for at least 12 weeks.[3][4][3][4]
Agrostis spp.Bent grassesNot specifiedSpringGood long-term control.[4]
Lolium perennePerennial RyegrassNot specifiedAll application datesGood long-term control.[4]

Table 2: Tree Species Tolerance to Cycloxydim

Tree SpeciesCommon NameApplication Rate (kg a.i. ha⁻¹)Growth StageTolerance/PhytotoxicityReference
Fraxinus excelsiorAsh0.452-4 expanded true leavesTolerant.[7][7]
Fagus sylvaticaBeech0.452-4 expanded true leavesTolerant.[7][7]
Acer pseudoplatanusSycamore0.454-6 expanded true leavesTolerant.[7][7]
Prunus aviumCherry0.456-8 expanded true leavesTolerant.[7][7]
Quercus roburOak0.456-8 expanded true leavesTolerant.[7][7]
Various broadleaf and conifer species-0.45Not specifiedGenerally high tolerance, can be oversprayed when in active growth.[3][4][5][3][4][5]

Experimental Protocols

The following are generalized protocols for conducting research on the efficacy and selectivity of cycloxydim in a forestry setting, based on methodologies reported in the cited literature.

Protocol for Efficacy Trials on Grass Weeds

Objective: To determine the effective application rate and timing of cycloxydim for the control of target grass weed species.

Materials:

  • Cycloxydim formulation (e.g., emulsifiable concentrate)[2]

  • Pressurized sprayer with flat-fan nozzles[8]

  • Plot marking equipment (stakes, measuring tape)

  • Personal Protective Equipment (PPE) as per product label[9]

  • Data collection tools (quadrats, biomass scales, camera)

Methodology:

  • Site Selection: Choose a site with a uniform and dense population of the target grass weed species. The site should be representative of the forestry environment where the herbicide will be used.

  • Experimental Design: Employ a randomized complete block design with a minimum of three or four replicates.[8]

  • Plot Establishment: Mark out individual plots of a standardized size (e.g., 2m x 5m).[8]

  • Treatment Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 100-200 L/ha).

    • Prepare the cycloxydim solution at the desired concentrations (e.g., 0.45 kg a.i. ha⁻¹).[3][4] The addition of a crop oil concentrate may enhance efficacy.[8]

    • Apply the treatments at different timings (e.g., spring, autumn, sequential applications) to determine the optimal window for control.[3][4]

    • Include an untreated control plot in each replicate.

  • Data Collection:

    • Pre-treatment: Assess the initial weed cover and density within each plot using quadrats.

    • Post-treatment: At regular intervals (e.g., 4, 8, 12, and 21 weeks after treatment), visually assess the percentage of weed control (phytotoxicity) and collect biomass samples from a defined area within each plot to determine the reduction in weed growth.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Tree Seedling Tolerance Trials

Objective: To evaluate the phytotoxicity of cycloxydim on various tree species at different growth stages.

Materials:

  • Healthy, uniform tree seedlings of the desired species.

  • Potting medium and containers (for pot-based studies) or a prepared field site.

  • Cycloxydim formulation.

  • Calibrated sprayer.

  • PPE.

  • Calipers and height measurement tools.

Methodology:

  • Experimental Setup:

    • Field-based: Plant seedlings in a prepared site with adequate spacing.

    • Pot-based: Transplant seedlings into uniform pots.

  • Experimental Design: Use a randomized complete block design with multiple replicates.

  • Treatment Application:

    • Apply cycloxydim as an overall spray at different rates, including the recommended rate (e.g., 0.45 kg a.i. ha⁻¹) and potentially higher rates to test for a margin of safety.[7]

    • Treat seedlings at different growth stages (e.g., number of expanded true leaves) to identify any vulnerable periods.[7]

    • Include an untreated control group.

  • Data Collection:

    • Pre-treatment: Measure the initial height and root collar diameter of each seedling.

    • Post-treatment: At regular intervals, visually assess any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

    • At the end of the growing season, re-measure the height and root collar diameter to determine the growth increment.

    • Assess seedling survival.[7]

  • Data Analysis: Use statistical analysis to compare the growth and survival rates between treated and control groups.

Visualizations

G cluster_0 Cycloxydim Mode of Action A Cycloxydim Application (Post-emergence) B Absorption by Grass Leaves A->B C Translocation to Meristematic Tissues B->C D Inhibition of ACCase Enzyme C->D E Blockage of Fatty Acid Synthesis D->E F Disruption of Cell Membrane Formation E->F G Cessation of Growth F->G H Grass Weed Death G->H

Caption: Cycloxydim's mechanism of action in susceptible grass species.

G cluster_1 Experimental Workflow: Herbicide Efficacy Trial cluster_prep Preparation cluster_app Application cluster_data Data Collection & Analysis P1 Site Selection & Plot Establishment P2 Experimental Design (Randomized Block) P1->P2 A1 Herbicide Preparation & Sprayer Calibration P2->A1 A2 Treatment Application (incl. Control) A1->A2 D1 Pre-treatment Assessment (Weed Density/Cover) D2 Post-treatment Assessment (Visual, Biomass) A2->D2 D3 Statistical Analysis (e.g., ANOVA) D2->D3

Caption: Workflow for a forestry herbicide efficacy trial.

G cluster_2 Decision Logic for Cycloxydim Use Start Weed Problem Identified Q1 Are the dominant weeds grass species? Start->Q1 Action1 Consider alternative herbicides for broadleaf weeds Q1->Action1 No1 Q2 Are young trees present and susceptible to broad-spectrum herbicides? Q1->Q2 Yes1 Yes1 Yes No1 No End Implement Weed Management Plan Action1->End Action2 Consider broad-spectrum herbicides (e.g., glyphosate) with careful application Q2->Action2 No2 Action3 Select Cycloxydim for selective grass control Q2->Action3 Yes2 Yes2 Yes No2 No Action2->End Action3->End

Caption: Decision-making framework for selecting cycloxydim.

References

Application of Cycloxydim in Studies of Plant Fatty Acid Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxydim is a selective post-emergence herbicide belonging to the cyclohexanedione class of compounds. Its mode of action involves the specific inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in the de novo biosynthesis of fatty acids in plants.[1] This targeted inhibition makes cycloxydim an invaluable tool for researchers studying lipid metabolism in plants. By blocking the first committed step in fatty acid synthesis, cycloxydim allows for the investigation of the downstream consequences of lipid depletion and the regulatory mechanisms governing this crucial metabolic pathway. This document provides detailed application notes and protocols for the use of cycloxydim in plant fatty acid biosynthesis research.

Mechanism of Action

Cycloxydim acts as a potent and selective inhibitor of the plastidial ACCase in most grass species (Poaceae).[2] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the primary building block for fatty acid elongation. The selectivity of cycloxydim arises from structural differences in the ACCase enzyme between susceptible monocots and tolerant dicots.[3] In grasses, ACCase is a large, multifunctional protein, whereas in most dicots, it is a multi-subunit complex with lower sensitivity to cyclohexanedione herbicides.[3]

Data Presentation

Table 1: Inhibition of de novo Fatty Acid Biosynthesis by Cycloxydim and Other Cyclohexanediones in Avena sativa Chloroplasts

This table summarizes the dose-dependent inhibition of [14C]-acetate incorporation into the total fatty acid fraction of isolated oat (Avena sativa) chloroplasts.

HerbicideConcentration (M)Inhibition (%)I50 (µM)
Cycloxydim 10-735~ 0.8
5 x 10-770
10-685
Sethoxydim10-715~ 2.0
5 x 10-740
10-660
Clethodim10-745~ 0.5
5 x 10-780
10-695

Data adapted from Kobek, K., Focke, M., & Lichtenthaler, H. K. (1988).

Table 2: Inhibition Constants (Ki) of Cycloxydim for Acetyl-CoA Carboxylase from Various Plant Species

This table presents the Ki values for cycloxydim against ACCase isolated from susceptible grass species and tolerant broadleaf species.

Plant SpeciesFamilyACCase SensitivityKi for Cycloxydim (µM)
Zea mays (Corn)PoaceaeSusceptible0.29 ± 0.04
Avena fatua (Wild Oat)PoaceaeSusceptible1.95 ± 0.25
Setaria faberi (Giant Foxtail)PoaceaeSusceptible0.98 ± 0.12
Glycine max (Soybean)FabaceaeTolerant> 1000
Pisum sativum (Pea)FabaceaeTolerant2200 ± 300
Spinacia oleracea (Spinach)AmaranthaceaeTolerant850 ± 150

Data adapted from Burton, J. D., Gronwald, J. W., Somers, D. A., Connelly, J. A., Gengenbach, B. G., & Wyse, D. L. (1988).

Experimental Protocols

Protocol 1: Isolation of Intact Chloroplasts from a Susceptible Grass Species (e.g., Oat, Avena sativa)

This protocol is designed to isolate functionally active chloroplasts for use in fatty acid biosynthesis assays.

Materials:

  • Fresh, young leaves of a susceptible grass species (e.g., 7-10 day old oat seedlings)

  • Grinding buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 1 mM MgCl2, 1 mM MnCl2, 2 mM EDTA, 5 mM L-ascorbic acid, and 0.1% (w/v) bovine serum albumin (BSA).

  • Resuspension buffer (ice-cold): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6).

  • Percoll gradient solutions (40% and 80% v/v in resuspension buffer).

  • Blender or mortar and pestle.

  • Miracloth or several layers of cheesecloth.

  • Refrigerated centrifuge and rotor.

Procedure:

  • Harvest young, healthy leaves and keep them on ice.

  • Perform all subsequent steps at 4°C.

  • Cut the leaves into small pieces and place them in a pre-chilled blender or mortar.

  • Add ice-cold grinding buffer (approximately 3 mL per gram of leaf tissue).

  • Homogenize the tissue with short bursts (e.g., 3 x 5 seconds) in a blender or grind gently with a pestle.

  • Filter the homogenate through four layers of Miracloth or cheesecloth into a chilled centrifuge tube.

  • Centrifuge the filtrate at 1,000 x g for 1 minute to pellet the chloroplasts.

  • Gently discard the supernatant.

  • Resuspend the chloroplast pellet in a small volume (1-2 mL) of resuspension buffer.

  • For further purification, carefully layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., a 40%/80% step gradient).

  • Centrifuge the gradient at 2,500 x g for 10 minutes.

  • Intact chloroplasts will band at the interface of the 40% and 80% Percoll layers.

  • Carefully collect the intact chloroplast band with a Pasteur pipette.

  • Dilute the collected chloroplasts with resuspension buffer and centrifuge at 1,000 x g for 5 minutes to pellet the chloroplasts.

  • Resuspend the final chloroplast pellet in a minimal volume of resuspension buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

Protocol 2: In Vitro Assay of de novo Fatty Acid Biosynthesis

This protocol measures the incorporation of a radiolabeled precursor into fatty acids in isolated chloroplasts.

Materials:

  • Isolated intact chloroplasts (from Protocol 1).

  • Assay buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 8.0), 10 mM NaHCO3, 2 mM ATP, 0.5 mM CoA, 0.5 mM MgCl2.

  • [14C]-acetate (sodium salt).

  • Cycloxydim stock solution (in ethanol or DMSO).

  • Scintillation vials and scintillation cocktail.

  • 6 M HCl.

  • Saponification reagent (e.g., 10% w/v KOH in 80% ethanol).

  • Hexane.

Procedure:

  • Set up reaction tubes on ice. Each tube should contain the assay buffer.

  • Add different concentrations of cycloxydim (or the solvent as a control) to the respective tubes.

  • Add the chloroplast suspension (equivalent to 50-100 µg of chlorophyll) to each tube.

  • Pre-incubate the mixture for 5 minutes at 25°C in the light (to allow for ATP generation).

  • Initiate the reaction by adding [14C]-acetate (e.g., to a final concentration of 0.5 mM with a specific activity of ~50 mCi/mmol).

  • Incubate the reaction mixture for 20-30 minutes at 25°C with illumination.

  • Stop the reaction by adding 0.5 mL of saponification reagent.

  • Heat the samples at 80°C for 1 hour to saponify the lipids.

  • Cool the samples and acidify with 6 M HCl to protonate the fatty acids.

  • Extract the fatty acids by adding 2 mL of hexane and vortexing vigorously.

  • Centrifuge briefly to separate the phases.

  • Transfer an aliquot of the upper hexane phase to a scintillation vial.

  • Evaporate the hexane.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the rate of fatty acid synthesis and the percentage of inhibition at each cycloxydim concentration.

Protocol 3: Acetyl-CoA Carboxylase (ACCase) Activity Assay

This protocol measures the activity of ACCase by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

Materials:

  • Partially purified ACCase extract (from susceptible plant tissue).

  • Assay buffer: 100 mM Tricine-KOH (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT.

  • ATP solution.

  • Acetyl-CoA solution.

  • NaH14CO3.

  • Cycloxydim stock solution.

  • 6 M HCl.

  • Scintillation vials and scintillation cocktail.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP (e.g., 5 mM), and acetyl-CoA (e.g., 0.5 mM).

  • Add different concentrations of cycloxydim (or solvent control) to the reaction tubes.

  • Add the ACCase enzyme extract to each tube.

  • Pre-incubate the mixture for 5 minutes at 32°C.

  • Start the reaction by adding NaH14CO3 (e.g., 10 mM with a specific activity of ~5 mCi/mmol).

  • Incubate for 10-15 minutes at 32°C.

  • Stop the reaction by adding 50 µL of 6 M HCl.

  • Dry the samples in a heating block or oven to remove unreacted 14CO2.

  • Resuspend the dried residue in water.

  • Add scintillation cocktail and measure the radioactivity.

  • Calculate the ACCase activity and determine the IC50 or Ki values for cycloxydim.

Visualizations

Fatty_Acid_Biosynthesis_Pathway cluster_chloroplast Chloroplast Stroma Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Complex Pyruvate->PDH AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase ATP, HCO3- FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS priming MalonylCoA Malonyl-CoA MalonylCoA->FAS FattyAcids Fatty Acids (C16, C18) PDH->AcetylCoA ACCase->MalonylCoA ADP + Pi FAS->FattyAcids + NADPH Cycloxydim Cycloxydim Cycloxydim->ACCase

Caption: The de novo fatty acid biosynthesis pathway in plant chloroplasts and the site of inhibition by cycloxydim.

Experimental_Workflow start Start: Treat sensitive plants with Cycloxydim harvest Harvest plant tissue (e.g., leaves) start->harvest chloro_iso Isolate intact chloroplasts (Protocol 1) harvest->chloro_iso accase_extract Extract and partially purify ACCase harvest->accase_extract lipid_extract Extract total lipids harvest->lipid_extract fa_synth_assay [14C]-acetate incorporation assay (Protocol 2) chloro_iso->fa_synth_assay accase_assay ACCase activity assay (Protocol 3) accase_extract->accase_assay data_analysis Data Analysis: - Inhibition curves (IC50) - Kinetic analysis (Ki) - Fatty acid profiling fa_synth_assay->data_analysis accase_assay->data_analysis fame_prep Prepare Fatty Acid Methyl Esters (FAMEs) lipid_extract->fame_prep gcms Analyze FAMEs by GC-MS fame_prep->gcms gcms->data_analysis end End: Characterize Cycloxydim's effect on fatty acid biosynthesis data_analysis->end

References

Application Notes and Protocols for Foliar Spray of Cycloxydim in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on the foliar spray application of cycloxydim in greenhouse research settings. This document outlines experimental procedures, data presentation standards, and visual workflows to ensure accurate and reproducible studies on the efficacy and phytotoxicity of this herbicide.

Introduction to Cycloxydim

Cycloxydim is a post-emergence herbicide belonging to the cyclohexanedione chemical family. It is a systemic herbicide that is primarily absorbed through the foliage of plants. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme for fatty acid biosynthesis in grasses. This inhibition leads to the disruption of cell membrane production, ultimately causing the death of susceptible grass species. In greenhouse studies, precise application techniques are crucial for obtaining reliable data on its efficacy against target grass weeds and its potential phytotoxicity to non-target plants.

Data Presentation

Effective evaluation of cycloxydim requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for organizing experimental results for easy comparison and analysis.

Table 1: Cycloxydim Dose-Response Data for Target Grass Weeds in Greenhouse Conditions

Target Weed SpeciesGrowth Stage at ApplicationCycloxydim Concentration (g a.i./L)¹Application Volume (L/m²)Visual Injury (%) (14 DAT)²Biomass Reduction (%) (21 DAT)³GR₅₀ (g a.i./L)⁴
Avena fatua (Wild Oat)2-3 leaf stage0 (Control)0.200
0.03750.2
0.0750.2
0.150.2
0.300.2
Lolium rigidum (Ryegrass)2-3 leaf stage0 (Control)0.200
0.03750.2
0.0750.2
0.150.2
0.300.2
Echinochloa crus-galli (Barnyardgrass)2-3 leaf stage0 (Control)0.200
0.03750.2
0.0750.2
0.150.2
0.300.2

¹Concentration of active ingredient (a.i.) in grams per liter of spray solution. ²DAT: Days After Treatment. Visual injury rated on a scale of 0% (no injury) to 100% (plant death). ³Percent reduction in shoot fresh or dry weight compared to the untreated control. ⁴GR₅₀: The herbicide concentration required to reduce plant growth by 50%.

Table 2: Phytotoxicity Assessment of Cycloxydim on Non-Target Greenhouse Crops

Crop SpeciesGrowth Stage at ApplicationCycloxydim Concentration (g a.i./L)Application Volume (L/m²)Phytotoxicity Rating (7 DAT)¹Phytotoxicity Rating (14 DAT)¹Notes on Symptoms²
Solanum lycopersicum (Tomato)4-5 true leaves0 (Control)0.200No visible symptoms
0.150.2
0.300.2
0.600.2
Petunia x hybrida (Petunia)Pre-flowering0 (Control)0.200No visible symptoms
0.150.2
0.300.2
0.600.2
Glycine max (Soybean)V2-V3 stage0 (Control)0.200No visible symptoms
0.150.2
0.300.2
0.600.2

¹Phytotoxicity rated on a scale of 0 to 10, where 0 = no injury, 1-3 = slight injury, 4-6 = moderate injury, 7-9 = severe injury, and 10 = plant death. ²Description of symptoms, such as chlorosis, necrosis, stunting, or leaf deformation.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the foliar application of cycloxydim in a greenhouse setting.

Protocol for Foliar Spray Application of Cycloxydim

3.1.1 Materials and Equipment

  • Cycloxydim formulation (e.g., emulsifiable concentrate)

  • Distilled or deionized water

  • Adjuvant (if required by the product label or experimental design)

  • Calibrated backpack or track sprayer with a flat-fan nozzle

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, and respirator

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bars

  • pH meter and calibration solutions

  • Target and non-target plants grown in uniform pots with a standardized growing medium

3.1.2 Greenhouse Environmental Conditions

Maintain stable and consistent environmental conditions throughout the experiment to ensure reproducibility.

  • Temperature: 20-28°C.[2]

  • Relative Humidity: 50-70%. High humidity can increase the risk of phytotoxicity as the spray solution remains on the leaf surface for a longer duration.[1]

  • Photoperiod: 16-hour light/8-hour dark cycle.

  • Air Circulation: Turn off horizontal air flow fans during and immediately after application to prevent spray drift.[3]

3.1.3 Sprayer Calibration (Backpack Sprayer)

Accurate application is dependent on proper sprayer calibration. The following is a common method for calibrating a backpack sprayer for greenhouse use.

  • Determine Nozzle Flow Rate:

    • Fill the sprayer with water.

    • Maintain a constant pressure.

    • Spray into a measuring container for a set time (e.g., 1 minute).

    • Repeat three times and calculate the average flow rate in L/minute.

  • Determine Walking Speed:

    • Mark a known distance in the greenhouse (e.g., 10 meters).

    • Time how long it takes to walk this distance at a comfortable and consistent pace while simulating spraying.

    • Repeat three times and calculate the average speed in m/second.

  • Determine Spray Width:

    • Spray water onto a dry surface (e.g., concrete or cardboard) from the desired application height.

    • Measure the width of the spray pattern in meters.

  • Calculate Application Volume:

    • Use the following formula: Application Volume (L/m²) = Flow Rate (L/min) / (Spray Width (m) * Walking Speed (m/s) * 60)

3.1.4 Preparation of Cycloxydim Spray Solution

  • Calculate the Required Amount of Cycloxydim:

    • Determine the desired concentration of the active ingredient (a.i.) in g/L.

    • Use the following formula to calculate the amount of formulated product needed: Amount of Product (mL) = (Desired a.i. Concentration (g/L) * Final Volume (L)) / Concentration of a.i. in Product (g/mL)

  • Mixing Procedure:

    • Fill the spray tank with half of the required volume of water.

    • If using an adjuvant, add it to the water and mix thoroughly.

    • Add the calculated amount of cycloxydim formulation to the spray tank.

    • Add the remaining water to reach the final desired volume.

    • Agitate the solution continuously to ensure it remains well-mixed.

    • Measure and, if necessary, adjust the pH of the spray solution according to the product label recommendations.

3.1.5 Application Procedure

  • Wear appropriate PPE.

  • Ensure target and non-target plants are at the correct growth stage and are not under drought stress.[1]

  • Apply the spray solution uniformly to the plant foliage, ensuring thorough coverage of both the upper and lower leaf surfaces.

  • Spray to the point of runoff, but avoid excessive application that could lead to pooling on the leaf surface or in the pot.

  • Include an untreated control group that is sprayed with water (and adjuvant, if used in the treatments).

  • After application, allow the foliage to dry completely before turning on any air circulation fans.

  • Clean the sprayer thoroughly after use to prevent cross-contamination.

Protocol for Dose-Response Study
  • Plant Preparation: Grow a sufficient number of a single grass weed species in individual pots to the desired growth stage (e.g., 2-4 leaves).

  • Experimental Design: Use a completely randomized design with at least five replications per treatment.

  • Dose Selection: Select a range of at least five cycloxydim concentrations, including a zero-dose control. The concentrations should be selected to bracket the expected GR₅₀ value.

  • Application: Apply the different concentrations of cycloxydim according to the foliar spray application protocol (Section 3.1).

  • Data Collection:

    • At 14 days after treatment (DAT), visually assess the percentage of injury for each plant.

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to determine the dry weight.

  • Data Analysis:

    • Calculate the percentage of biomass reduction for each treatment relative to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ value.

Protocol for Phytotoxicity Assessment
  • Plant Selection: Choose a range of representative non-target greenhouse crops.

  • Treatment Application: Apply cycloxydim at the proposed use rate (1X) and a higher rate (e.g., 2X or 4X) to assess the margin of crop safety. Include an untreated control.

  • Phytotoxicity Evaluation: Visually assess the plants for any signs of injury at regular intervals (e.g., 3, 7, 14, and 21 DAT).

  • Rating Scale: Use a standardized rating scale (e.g., 0-10 or 0-100%) to quantify the level of phytotoxicity.[2]

  • Symptom Description: Record detailed descriptions of any observed symptoms, such as chlorosis, necrosis, stunting, or malformation.[1]

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows for conducting greenhouse studies with cycloxydim.

experimental_workflow start Start: Experimental Planning protocol_dev Protocol Development (Dose Selection, Plant Species) start->protocol_dev plant_prep Plant Preparation (Potting, Growth to Target Stage) protocol_dev->plant_prep sprayer_cal Sprayer Calibration (Flow Rate, Speed, Width) plant_prep->sprayer_cal solution_prep Spray Solution Preparation (Calculation, Mixing) sprayer_cal->solution_prep application Foliar Spray Application (Uniform Coverage) solution_prep->application post_app Post-Application Care (Drying, Greenhouse Conditions) application->post_app data_collection Data Collection (Visual Assessment, Biomass) post_app->data_collection data_analysis Data Analysis (Statistical Analysis, GR50/Phyto Rating) data_collection->data_analysis reporting Reporting (Summarize in Tables, Final Report) data_analysis->reporting end End reporting->end

Caption: Overall experimental workflow for a cycloxydim greenhouse study.

spray_solution_prep start Start: Determine Final Volume and Concentration calc_product Calculate Required Volume of Cycloxydim Product start->calc_product half_water Fill Sprayer Tank with 50% of Total Water Volume calc_product->half_water add_adjuvant Add Adjuvant (if required) and Mix half_water->add_adjuvant add_cyclo Add Calculated Cycloxydim Product and Mix add_adjuvant->add_cyclo top_off Add Remaining Water to Reach Final Volume add_cyclo->top_off agitate Continuously Agitate the Solution top_off->agitate check_ph Check and Adjust pH (if necessary) agitate->check_ph ready Solution Ready for Application check_ph->ready

Caption: Workflow for preparing the cycloxydim spray solution.

decision_tree start Objective: Optimize Cycloxydim Application efficacy Is Efficacy on Target Weed Below Threshold? start->efficacy increase_conc Increase Cycloxydim Concentration efficacy->increase_conc Yes phytotoxicity Is Phytotoxicity on Non-Target Crop Observed? efficacy->phytotoxicity No check_adjuvant Consider Adding/Changing Adjuvant increase_conc->check_adjuvant re_evaluate Re-evaluate Application Technique check_adjuvant->re_evaluate decrease_conc Decrease Cycloxydim Concentration phytotoxicity->decrease_conc Yes optimal Optimal Application Parameters Achieved phytotoxicity->optimal No change_nozzle Change Nozzle to Reduce Droplet Size decrease_conc->change_nozzle change_nozzle->re_evaluate re_evaluate->efficacy

Caption: Decision tree for optimizing cycloxydim application parameters.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cycloxydim Resistance in Alopecurus myosuroides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to investigate and overcome cycloxydim resistance in Alopecurus myosuroides (black-grass).

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures in a question-and-answer format.

Question Possible Cause(s) Recommended Solution(s)
Why are my whole-plant bioassay results for cycloxydim showing high variability? 1. Genetic Variability: A. myosuroides is an outcrossing species, leading to high genetic diversity within and between populations. 2. Seed Dormancy: Inconsistent germination can lead to different growth stages at the time of spraying. 3. Environmental Conditions: Fluctuations in temperature, light, or humidity in the greenhouse can affect plant growth and herbicide efficacy.[1] 4. Application Error: Inconsistent spray coverage or inaccurate herbicide concentrations.1. Increase Sample Size: Use a larger number of plants per population and dose to account for genetic variation.[2] 2. Break Dormancy: Pre-germinate seeds on moist filter paper in a controlled environment (e.g., 7 days at 4°C in the dark) before transplanting uniform seedlings.[1][3] 3. Control Environment: Maintain consistent greenhouse conditions (e.g., 16h/8h light/dark cycle, 18°C/10°C temp) and randomize pot placement.[1] 4. Calibrate Equipment: Ensure your sprayer is calibrated to deliver a consistent volume and that herbicide stock solutions are prepared accurately.
I am unable to amplify the ACCase gene fragment containing the common mutation sites. What should I check? 1. Poor DNA Quality: Presence of PCR inhibitors (e.g., polysaccharides, polyphenols) co-extracted from plant tissue. 2. Primer Issues: Primers may be degraded, have a non-optimal design, or may not match the target sequence due to polymorphisms. 3. PCR Conditions: Annealing temperature, extension time, or MgCl2 concentration may be suboptimal.1. DNA Purification: Use a commercial plant DNA extraction kit with inhibitor removal columns or perform a cleanup step (e.g., with PVPP). Quantify DNA and check purity (A260/A280 ratio). 2. Primer Check: Verify primer integrity on a gel. Design new primers based on conserved regions of published A. myosuroides ACCase sequences (e.g., GenBank: AJ310767).[4] 3. Optimize PCR: Run a gradient PCR to find the optimal annealing temperature. Test different MgCl2 concentrations (e.g., 1.5-2.5 mM). Ensure extension time is sufficient for the amplicon length.
My ACCase enzyme assay shows no significant difference in inhibition between suspected resistant and susceptible populations. 1. Wrong Resistance Mechanism: The population may possess non-target-site resistance (NTSR) rather than a target-site mutation.[3][5] NTSR, such as enhanced metabolism, will not be detected in an in-vitro enzyme assay. 2. Enzyme Degradation: The ACCase enzyme is sensitive and may have degraded during extraction. 3. Assay Conditions: Sub-optimal buffer pH, substrate concentrations, or incorrect co-factors can affect enzyme activity.[6]1. Test for NTSR: Conduct a whole-plant bioassay with and without a P450 inhibitor like piperonyl butoxide (PBO).[7][8] A reversal of resistance with PBO indicates metabolic resistance. 2. Improve Extraction: Perform all extraction steps at 4°C. Use fresh tissue and include protease inhibitors and dithiothreitol (DTT) in the extraction buffer.[9] 3. Optimize Assay: Verify all component concentrations and the pH of the buffer (typically ~8.0 for Tricine buffer).[6] Run controls to ensure the assay is working correctly.
Sequencing reveals a novel mutation in the ACCase gene. How do I confirm it confers resistance? A novel mutation's presence does not automatically confirm its role in resistance. It could be a silent or non-functional polymorphism.1. Phenotype-Genotype Correlation: Genotype a larger number of individuals from both resistant and susceptible populations. A strong correlation between the presence of the mutation and the resistant phenotype is the first line of evidence. 2. Biochemical Characterization: If possible, express the mutant ACCase enzyme (e.g., in a yeast system) and perform in-vitro inhibition assays to compare its sensitivity to cycloxydim with the wild-type enzyme. 3. Molecular Modeling: Use homology modeling to predict the structural position of the mutation relative to the herbicide binding site.[10]

Section 2: Frequently Asked Questions (FAQs)

Question Answer
What are the main mechanisms of cycloxydim resistance in A. myosuroides? There are two primary mechanisms: 1. Target-Site Resistance (TSR): This involves mutations in the nuclear gene encoding the plastidic acetyl-CoA carboxylase (ACCase) enzyme, the target of cycloxydim. These mutations alter the herbicide's binding site, reducing its efficacy.[11] 2. Non-Target-Site Resistance (NTSR): This is most commonly due to enhanced metabolic detoxification of the herbicide, often mediated by cytochrome P450 monooxygenases (P450s) or glutathione transferases (GSTs).[3][5][7] This mechanism can confer cross-resistance to herbicides with different modes of action.[3]
Which specific ACCase gene mutations are known to confer resistance to cycloxydim? The most common and significant mutation conferring resistance to cycloxydim (a DIM herbicide) is the Ile-1781-Leu substitution.[7][11][12] Other mutations, such as Trp-2027-Cys and Asp-2078-Gly, can also impact sensitivity to ACCase inhibitors, but the Ile-1781-Leu change is strongly associated with resistance to both DIM and FOP herbicide classes.[10][13]
How can I differentiate between target-site (TSR) and non-target-site (NTSR) resistance in my samples? A multi-step approach is recommended: 1. Whole-Plant Bioassay: Establish the resistance level (Resistance Factor). High levels of resistance (>10-fold) are often associated with TSR.[14] 2. Metabolism Study: Pre-treat plants with an inhibitor of metabolic enzymes (e.g., PBO for P450s) before herbicide application. If the resistance is partially or fully reversed, NTSR is involved.[7][8] 3. Molecular Analysis: Sequence the ACCase gene to check for known resistance-conferring mutations. If no mutations are found in a confirmed resistant plant, NTSR is the likely mechanism.
What is a Resistance Factor (RF) and how is it calculated? The Resistance Factor (RF), also known as the Resistance Index (RI), is a quantitative measure of resistance. It is calculated by dividing the herbicide dose required to cause a 50% reduction in growth (GR50) or survival (LD50) of the resistant population by the GR50 or LD50 of a known susceptible population. RF = GR50 (Resistant) / GR50 (Susceptible) .[12]
Are there any fitness costs associated with cycloxydim resistance? Fitness costs, where resistant plants are less competitive than susceptible ones in the absence of herbicides, have been studied. Some studies suggest that resistant biotypes may show reduced biomass accumulation or reproductive output compared to susceptible biotypes, but this is not always consistent and can be influenced by the specific resistance mechanism and environmental conditions.[2][15]

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data from studies on cycloxydim resistance in A. myosuroides.

Table 1: Whole-Plant Bioassay Resistance Factors (RF) for Cycloxydim

PopulationGR₅₀ (g a.i. ha⁻¹)Resistance Factor (RF)Associated ACCase MutationReference
Susceptible (S-006)12.3-Wild Type[12]
ALOMY-001436.535.5Ile-1781-Leu[12]
ALOMY-002196.816.0Ile-1781-Leu[12]
ALOMY-00392.37.5Ile-1781-Leu[12]
ALOMY-004121.89.9Ile-1781-Leu[12]
Greek R Population>1600>16.3Ile-1781-Leu[7]

GR₅₀: Herbicide dose causing a 50% reduction in shoot dry weight.

Table 2: In-Vitro ACCase Enzyme Inhibition (I₅₀ Values)

ACCase AlleleHerbicideI₅₀ (µM)Fold Resistance vs. Wild-TypeReference
Wild TypeCycloxydim~0.5 - 1.5-Adapted from[10]
Cys-2027Cycloxydim~5 - 10~5-10xAdapted from[10]
Gly-2078Cycloxydim>100>100xAdapted from[10]
Ala-2096Cycloxydim~0.5 - 1.5No significant resistanceAdapted from[10]

I₅₀: Herbicide concentration causing 50% inhibition of enzyme activity.

Section 4: Key Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

Objective: To determine the level of resistance to cycloxydim in an A. myosuroides population.

Materials:

  • Seeds from suspected resistant and a known susceptible population.

  • Pots (e.g., 8-10 cm diameter) filled with standard potting substrate.[1]

  • Controlled environment greenhouse or growth chamber.

  • Commercial formulation of cycloxydim.

  • Calibrated laboratory track sprayer.

Methodology:

  • Seed Germination: To ensure uniform growth, pre-germinate seeds on moist filter paper in petri dishes for 5-7 days at 10-18°C with a photoperiod.[1]

  • Transplanting: Transplant seedlings with a coleoptile of ~2 mm into pots. Grow 5-10 plants per pot, thinning to a uniform number before treatment.[1]

  • Plant Growth: Grow plants in a controlled environment (e.g., 16h light at 18°C / 8h dark at 10°C) until they reach the 2-3 leaf stage (BBCH 12-13).[16]

  • Herbicide Application: Prepare a range of cycloxydim doses. For a susceptible population, this might be 0, 5, 10, 20, 40, 80 g a.i./ha. For a suspected resistant population, use a wider and higher range, such as 0, 50, 100, 200, 400, 800, 1600 g a.i./ha.[2]

  • Spray the plants using a calibrated track sprayer. Include an untreated control (0 dose) for each population. Use at least three replicate pots per dose.[1]

  • Assessment: Return plants to the greenhouse. After 21-28 days, assess plant survival and harvest the above-ground biomass for each pot. Dry the biomass at 80°C for 72 hours and weigh.[1]

  • Data Analysis: Express the dry weight of each treated pot as a percentage of the mean dry weight of the untreated control for that population. Use a log-logistic dose-response model to calculate the GR₅₀ value for each population. Calculate the Resistance Factor (RF).

Protocol 2: In-Vitro ACCase Activity Assay

Objective: To measure the sensitivity of the ACCase enzyme from resistant and susceptible populations to cycloxydim. This protocol is adapted from methods using a colorimetric assay.[6][17]

Materials:

  • Fresh leaf tissue (1-2 g) from young, actively growing plants.

  • Liquid nitrogen.

  • Extraction Buffer: 100 mM Tricine (pH 8.0), 1 mM EDTA, 10% glycerol, 20 mM DTT, 1 mM PMSF, 0.5% PVPP.[9]

  • Assay Buffer: 100 mM Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, 25 mM ATP.[6]

  • Substrate: Acetyl-CoA.

  • Cycloxydim stock solution in appropriate solvent (e.g., acetone or DMSO).

  • Malachite green reagent for phosphate detection.[6][17]

  • Microplate reader.

Methodology:

  • Enzyme Extraction:

    • Grind 1 g of fresh leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[9]

    • Homogenize the powder in 10 mL of ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at 25,000 x g for 20 min at 4°C.[9]

    • Collect the supernatant containing the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a 96-well microplate, prepare reaction mixtures. Each well should contain:

      • 25 µL of enzyme extract (protein concentration normalized across samples).

      • 25 µL of cycloxydim at various concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

      • 150 µL of assay buffer.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of acetyl-CoA (final concentration ~4.5 mM).[6]

    • Incubate for 20-30 minutes at room temperature.

    • Stop the reaction and measure the liberated inorganic phosphate using a malachite green reagent according to the manufacturer's instructions. Read absorbance on a microplate reader.

  • Data Analysis:

    • Calculate enzyme activity as a percentage of the activity in the no-herbicide control.

    • Plot the percent inhibition against the log of the herbicide concentration and use a non-linear regression model to calculate the I₅₀ value (the concentration of herbicide that inhibits enzyme activity by 50%).[17]

Section 5: Visualized Workflows and Mechanisms

The following diagrams illustrate key workflows and concepts for investigating cycloxydim resistance.

Resistance_Investigation_Workflow Figure 1: Experimental Workflow for Investigating Cycloxydim Resistance. A 1. Sample Collection Collect seeds from suspected resistant A. myosuroides population. B 2. Whole-Plant Bioassay - Grow plants to 2-3 leaf stage. - Apply multiple doses of cycloxydim. - Determine GR50 and Resistance Factor (RF). A->B C Is the population resistant? (RF > 2.0) B->C D Population is Susceptible. End of analysis. C->D No E 3. Mechanism Differentiation (PBO Synergism Assay) C->E Yes F Is resistance reversed by PBO? E->F G 4a. Molecular Analysis - Extract DNA. - PCR & Sequence ACCase gene. - Identify known/novel mutations. F->G No / Partially J Conclusion: Non-Target-Site Resistance (NTSR) Likely enhanced metabolism. F->J Yes H 4b. Biochemical Analysis - Extract ACCase enzyme. - Perform in-vitro inhibition assay. - Determine I50 values. G->H Confirm findings I Conclusion: Target-Site Resistance (TSR) Mutation confirmed. G->I K Conclusion: Both TSR and NTSR (Multiple Resistance) G->K NTSR also present Mutation Found H->I J->G Check for TSR in parallel ACCase_Inhibition_Mechanism Figure 2: Mechanism of ACCase Inhibition and Target-Site Resistance. cluster_0 Susceptible Plant (Wild-Type ACCase) cluster_1 Resistant Plant (Mutant ACCase) ACCase_S ACCase Enzyme Binding Site (Ile-1781) FattyAcid_S Fatty Acid Synthesis (Blocked) ACCase_S->FattyAcid_S Inhibited Cycloxydim Cycloxydim Cycloxydim->ACCase_S:port Binds effectively ACCase_R ACCase Enzyme Altered Binding Site (Leu-1781) FattyAcid_R Fatty Acid Synthesis (Continues) ACCase_R->FattyAcid_R Active Cycloxydim_R Cycloxydim Cycloxydim_R->ACCase_R:port Binding prevented

References

optimizing spray adjuvant and crop oil for enhanced cycloxydim absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and formulation development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing spray adjuvant and crop oil performance to enhance the absorption of the herbicide cycloxydim.

Frequently Asked Questions (FAQs)

Q1: What is cycloxydim and what is its primary mode of action? A1: Cycloxydim is a selective, systemic, post-emergence herbicide used to control annual and perennial grasses in broad-leaved crops.[1][2] It is primarily absorbed through the foliage and translocated to the meristematic tissues.[1][2] Its mechanism of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase), which is critical for fatty acid biosynthesis and lipid formation in susceptible grass species.[2][3] This disruption ultimately leads to the death of the weed.

Q2: Why are adjuvants and crop oils necessary for cycloxydim applications? A2: The addition of an adjuvant, particularly a crop oil concentrate (COC), significantly increases the efficacy of cycloxydim.[1] Plant leaves have a waxy outer layer called the cuticle, which acts as a barrier to herbicide absorption.[4][5] Adjuvants and crop oils help to overcome this barrier by improving spray droplet retention and spreading on the leaf surface, slowing droplet drying time, and increasing the penetration of cycloxydim through the cuticle.[6][7]

Q3: What is the difference between a Crop Oil Concentrate (COC) and a Methylated Seed Oil (MSO)? A3: Both are activator adjuvants used to enhance herbicide penetration.

  • Crop Oil Concentrates (COCs) are typically composed of 80-85% paraffinic petroleum-based oil and 15-20% surfactant/emulsifier.[5] They work by softening the waxy cuticle, allowing for better herbicide penetration.[4]

  • Methylated Seed Oils (MSOs) are derived from vegetable oils (like soybean or canola oil) that have been chemically altered (methylated) and blended with an emulsifier.[5] MSOs are generally considered more aggressive than COCs at dissolving the leaf cuticle, often resulting in faster and more complete herbicide absorption.[5]

Q4: How quickly does cycloxydim act, and what are the visible symptoms? A4: Following application, sensitive grasses typically stop growing within 8 hours.[1] Visible symptoms, such as the yellowing of younger leaves and subsequent tissue disintegration, generally appear 4 to 5 days after application.[1] Warm and humid conditions can accelerate the appearance of these symptoms.[1]

Troubleshooting Guide

Q1: My experiment shows poor weed control even with the addition of a crop oil. What are the potential causes? A1: Several factors could be responsible for reduced efficacy:

  • Environmental Conditions: Performance is significantly influenced by the environment. Weeds under drought stress may develop a thicker cuticle, which impedes herbicide absorption.[8][9] Applications made in low humidity or high temperatures can cause spray droplets to evaporate too quickly, reducing the time available for absorption.[5]

  • Weed Growth Stage: Cycloxydim is most effective when applied to grasses that are actively growing and are in the early tillering stage.[1] Efficacy may be reduced on more mature or stressed plants.

  • Adjuvant Concentration: While adjuvants are beneficial, using a concentration that is too high can be counterproductive. If the adjuvant concentration reaches its critical micelle concentration (CMC), it may trap the herbicide within micelles in the spray droplet, preventing its absorption into the leaf.[10]

  • Water Quality: The quality of the water used for the spray solution can impact performance. Hard water, which contains high levels of cations like calcium and magnesium, can sometimes antagonize herbicide activity.[9]

Q2: I'm observing crop injury (phytotoxicity) after applying cycloxydim with an MSO adjuvant. Why is this happening? A2: While cycloxydim is selective for broad-leaved crops, the use of aggressive adjuvants like Methylated Seed Oils (MSOs) can sometimes lead to crop injury. MSOs are very effective at disrupting the leaf cuticle to enhance herbicide penetration.[5] This disruption can also damage the crop's leaf tissue, leading to symptoms like leaf burn or spotting, especially under hot and humid conditions. If phytotoxicity is a concern, consider switching to a standard Crop Oil Concentrate (COC) or reducing the MSO concentration.

Q3: My results are inconsistent across different experimental runs. What should I check? A3: Inconsistent results are often due to variability in environmental or application parameters.

  • Standardize Environmental Conditions: Ensure that temperature, humidity, and light intensity are consistent for all experimental replicates.[11] Plants grown under different conditions will have different leaf surface characteristics.[8][9]

  • Control Plant Health: Use plants of the same age and growth stage for all treatments. Ensure they are not under any form of stress (drought, nutrient deficiency, etc.) before application, as this significantly affects herbicide uptake.[8]

  • Calibrate Application Equipment: Ensure your sprayer is calibrated to deliver a consistent volume and droplet size for every application. Inconsistent application can lead to variable dosing and coverage.

Data Presentation

Table 1: Effect of Crop Oil on Cycloxydim Efficacy for Grass Weed Control.

Weed SpeciesCycloxydim Rate (g a.i./ha)TreatmentPercent Control (%)
Phalaris 50Cycloxydim alone73
50Cycloxydim + Crop Oil93
100Cycloxydim alone88
100Cycloxydim + Crop Oil99
Ryegrass 50Cycloxydim alone80
50Cycloxydim + Crop Oil95
100Cycloxydim alone90
100Cycloxydim + Crop Oil100

Data adapted from a 1988 field trial, demonstrating the significant increase in control when a crop oil is added to the spray mixture.[1]

Table 2: Functional Comparison of Common Adjuvant Types.

Adjuvant TypePrimary Function(s)Best Use Case with Cycloxydim
Non-ionic Surfactant (NIS) Reduces surface tension, improves spray spreading and coverage.[4]Good for general coverage improvement, especially on less waxy leaf surfaces.
Crop Oil Concentrate (COC) Penetrant; softens and dissolves leaf cuticle to enhance absorption.[4][5]Standard choice for enhancing cycloxydim penetration under normal conditions.
Methylated Seed Oil (MSO) Aggressive penetrant; highly effective at dissolving waxy cuticle.[5]Ideal for tough-to-control grasses or applications in dry/hot conditions where weeds have thicker cuticles.[5]
Ammonium Fertilizers (e.g., AMS) Water conditioner; overcomes antagonism from hard water cations.Recommended as a tank-mix partner when using hard water as the spray carrier.[9]

Experimental Protocols

Protocol: Evaluating Adjuvant Efficacy on Cycloxydim Absorption

  • Plant Propagation:

    • Grow a susceptible grass species (e.g., ryegrass, Lolium rigidum) in pots containing a standard potting mix.

    • Maintain plants in a controlled environment (e.g., greenhouse or growth chamber) with consistent temperature (20-25°C), humidity (60-70% RH), and photoperiod (16:8 light:dark).

    • Grow plants until they reach the 2-3 tiller stage, ensuring uniformity across all pots.

  • Treatment Preparation:

    • Prepare a stock solution of cycloxydim in an appropriate solvent.

    • Prepare spray solutions to achieve the desired final concentration of cycloxydim (e.g., 50 g a.i./ha).

    • For each adjuvant to be tested (e.g., COC, MSO), prepare separate spray solutions containing cycloxydim plus the adjuvant at a specified rate (e.g., 1% v/v).

    • Include two control groups: an untreated control (sprayed with water only) and a positive control (sprayed with cycloxydim without any adjuvant).

  • Application:

    • Use a laboratory track sprayer equipped with a flat-fan nozzle, calibrated to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure.

    • Randomly assign treatments to the pots. Ensure at least 4-5 replicates per treatment.

    • Place plants on the track sprayer and apply the designated treatments evenly over the foliage.

  • Post-Application and Assessment:

    • Return the plants to the controlled environment immediately after spraying.

    • Assess plant injury and efficacy at set time points (e.g., 7, 14, and 21 days after treatment).

    • Assessment can be done visually (rating on a 0-100% scale, where 0 = no effect and 100 = complete plant death) or quantitatively by harvesting the above-ground biomass, drying it in an oven (e.g., 70°C for 48 hours), and weighing it to determine the percent biomass reduction relative to the untreated control.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine if there are significant differences in cycloxydim efficacy among the different adjuvant treatments.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation p1 Plant Propagation (e.g., Ryegrass to 2-3 tiller stage) p2 Treatment Formulation (Cycloxydim +/- Adjuvants) p1->p2 a1 Randomize Treatments p2->a1 a2 Spray Application (Calibrated Track Sprayer) a1->a2 e1 Incubation (Controlled Environment) a2->e1 e2 Efficacy Assessment (Visual Rating / Biomass) e1->e2 e3 Statistical Analysis e2->e3

Caption: Workflow for evaluating adjuvant effects on cycloxydim.

logical_relationships cluster_adjuvant Adjuvant Factors cluster_plant Plant Factors cluster_env Environmental Factors main Cycloxydim Absorption & Efficacy adj_type Adjuvant Type (COC, MSO, etc.) adj_type->main adj_conc Concentration adj_conc->main plant_species Weed Species plant_species->main plant_stage Growth Stage plant_stage->main cuticle Cuticle Thickness cuticle->main humidity Humidity humidity->main temp Temperature temp->main moisture Moisture Stress moisture->main

Caption: Key factors influencing cycloxydim absorption and efficacy.

mode_of_action start Cycloxydim Application (Foliar Spray) absorption Absorption through Leaf Cuticle (Enhanced by Adjuvants) start->absorption translocation Systemic Translocation to Meristems absorption->translocation inhibition Cycloxydim Binds to and Inhibits ACCase translocation->inhibition accase Acetyl-CoA Carboxylase (ACCase) Enzyme fatty_acid Fatty Acid Biosynthesis accase->fatty_acid Catalyzes inhibition->accase lipids Lipid Production for New Cell Membranes fatty_acid->lipids growth New Cell Growth (Plant Dies) lipids->growth

Caption: Mode of action pathway for the herbicide cycloxydim.

References

Cycloxydim Technical Support Center: Stability and Degradation in Aqueous Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of cycloxydim in aqueous solutions for laboratory applications.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of cycloxydim in aqueous solutions?

A1: Cycloxydim is moderately stable in aqueous solutions and its stability is highly dependent on pH, temperature, and exposure to light. It is particularly susceptible to rapid degradation through photolysis in the presence of light.[1][2] Under dark conditions, its stability is primarily influenced by the pH of the solution.

Q2: How does pH affect the stability of cycloxydim solutions?

A2: Cycloxydim is a weak acid and its stability in aqueous solutions is significantly influenced by pH.[3] It is more stable in neutral to slightly acidic conditions and degrades more rapidly in acidic and alkaline environments. For optimal stability of stock solutions, it is advisable to maintain a pH between 5 and 7.

Q3: What is the shelf-life of a cycloxydim stock solution?

A3: When stored in the dark at 4°C, a stock solution of cycloxydim prepared in a suitable solvent (e.g., methanol) and diluted in a buffered aqueous solution at a slightly acidic to neutral pH can be stable for at least 15 days.[4] For longer-term storage, it is recommended to prepare fresh solutions.

Q4: What are the primary degradation pathways of cycloxydim in aqueous solutions?

A4: The primary degradation pathways for cycloxydim in aqueous solutions are hydrolysis and photolysis.[3][5] Hydrolysis rates are pH-dependent. Photolysis involves the cleavage of the N-O bond of the oxime group, leading to the formation of an imine as a major product.[6] Isomerization between the E and Z forms can also occur, with the Z-isomer being more predominant in acidic conditions.[1]

Q5: What are the major degradation products of cycloxydim?

A5: The major degradation products of cycloxydim include cycloxydim sulfoxide (TSO), and further oxidation products like cycloxydim sulfone (TSO2). Other identified metabolites include T1SO, T2SO, and the oxazole derivative T2S.[1][5][7][8][9]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Solution
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the HPLC column. 2. Adjust mobile phase pH to be at least 2 pH units away from cycloxydim's pKa. 3. Reduce the concentration or injection volume of the sample.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Inadequate column equilibration.1. Ensure precise mobile phase preparation and proper pump performance. 2. Use a column oven to maintain a constant temperature. 3. Increase the column equilibration time between runs.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step in the injection sequence.
Loss of sensitivity 1. Detector lamp aging. 2. Leak in the system. 3. Wrong detector wavelength.1. Replace the detector lamp. 2. Check for and repair any leaks. 3. Ensure the detector is set to the optimal wavelength for cycloxydim analysis.
Inconsistent Experimental Results (e.g., in bioassays)
Problem Potential Cause Solution
Higher than expected degradation 1. Presence of chlorine or chloramines in distilled water. 2. Exposure of solutions to light. 3. Incorrect pH of the buffer.1. Use high-purity, chlorine-free water. 2. Prepare and store solutions in amber vials or protect from light. 3. Verify the pH of all solutions before use.
Low reproducibility between experiments 1. Inconsistent preparation of stock and working solutions. 2. Variation in environmental conditions (temperature, light). 3. Pipetting errors.1. Follow a standardized protocol for solution preparation. 2. Tightly control temperature and light exposure during experiments. 3. Calibrate pipettes regularly and use proper pipetting techniques.
No biological activity observed 1. Complete degradation of cycloxydim. 2. Incorrect concentration used. 3. Issues with the biological system (e.g., cell viability).1. Prepare fresh solutions and verify concentration by HPLC. 2. Double-check all calculations for dilutions. 3. Perform appropriate controls to ensure the health of the biological system.

Quantitative Data Summary

Table 1: Hydrolysis Half-life of Cycloxydim at 25°C
pHHalf-life (days)
42.1
512.2
7264 (extrapolated)
9Stable (no significant degradation)
Data sourced from a study compliant with OECD 111 guidelines.[3]
Table 2: Photolysis Quantum Yield of Cycloxydim in Aqueous Solution
pHQuantum Yield (Φ)
55.68 x 10⁻³
71.87 x 10⁻⁴
92.02 x 10⁻⁴
Quantum yield values indicate the efficiency of a photochemical process.

Experimental Protocols

Protocol 1: Preparation of a Standard Cycloxydim Aqueous Solution

Objective: To prepare a stable aqueous solution of cycloxydim for laboratory use.

Materials:

  • Cycloxydim analytical standard

  • HPLC-grade methanol

  • High-purity, chlorine-free water

  • Phosphate or citrate buffer reagents

  • Calibrated pH meter

  • Volumetric flasks (Class A)

  • Amber glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Stock Solution: Accurately weigh a precise amount of cycloxydim analytical standard. Dissolve it in a minimal amount of HPLC-grade methanol to create a concentrated stock solution (e.g., 10 mg/mL). Store this stock solution in an amber vial at 4°C.

  • Prepare a Buffer Solution: Prepare a buffer solution of the desired pH (e.g., pH 5 or 7) using high-purity water. Common buffers include phosphate or citrate buffers. Ensure the buffer concentration is appropriate for the experiment (typically 10-50 mM).

  • Prepare the Aqueous Working Solution: Allow the cycloxydim stock solution to come to room temperature. In a volumetric flask, add the desired volume of the buffer solution. While stirring, add the required volume of the cycloxydim stock solution to achieve the final desired concentration. Bring the solution to the final volume with the buffer.

  • Verify pH: Check and, if necessary, adjust the final pH of the aqueous solution using dilute acid or base.

  • Storage: Store the final aqueous solution in a sealed amber vial at 4°C and protect it from light. It is recommended to use freshly prepared solutions for critical experiments.

Protocol 2: Determination of Cycloxydim Hydrolytic Degradation

Objective: To determine the rate of hydrolysis of cycloxydim at different pH values.

Materials:

  • Cycloxydim aqueous solutions prepared at different pH values (e.g., 4, 7, 9) as described in Protocol 1.

  • Constant temperature incubator or water bath.

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS).

  • Amber HPLC vials.

Procedure:

  • Incubation: Aliquot the cycloxydim solutions of different pH into separate amber vials. Place the vials in a constant temperature incubator (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, and 28 days), withdraw an aliquot from each vial.

  • HPLC Analysis: Immediately analyze the samples by HPLC to determine the concentration of the remaining cycloxydim.

  • Data Analysis: Plot the natural logarithm of the cycloxydim concentration versus time for each pH. The slope of the resulting linear regression line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Cycloxydim_Degradation_Pathway Cycloxydim Cycloxydim Isomerization Isomerization Cycloxydim->Isomerization Reversible Hydrolysis Hydrolysis (pH dependent) Cycloxydim->Hydrolysis Photolysis Photolysis (Light) Cycloxydim->Photolysis Oxidation Oxidation Cycloxydim->Oxidation Z_Isomer Z-Isomer Isomerization->Z_Isomer Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products Other_Metabolites Other Metabolites (T1SO, T2SO, T2S) Hydrolysis_Products->Other_Metabolites Imine Imine Photolysis->Imine Imine->Other_Metabolites TSO Cycloxydim Sulfoxide (TSO) Oxidation->TSO TSO2 Cycloxydim Sulfone (TSO2) Oxidation->TSO2 TSO->Oxidation Further Oxidation

Caption: Major degradation pathways of cycloxydim in aqueous solutions.

Experimental_Workflow_Hydrolysis cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_Stock Prepare Cycloxydim Stock Solution (Methanol) Prep_Working Prepare Aqueous Working Solutions Prep_Stock->Prep_Working Prep_Buffers Prepare Buffers (pH 4, 7, 9) Prep_Buffers->Prep_Working Incubate Incubate in Dark at Constant Temperature Prep_Working->Incubate Sampling Sample at Time Intervals Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (Calculate Half-life) HPLC->Data_Analysis

Caption: Workflow for determining the hydrolytic degradation of cycloxydim.

References

factors affecting cycloxydim photolysis and degradation rates

Author: BenchChem Technical Support Team. Date: November 2025

Cycloxydim Degradation Technical Support Center

Welcome to the technical support center for cycloxydim. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the factors that influence the photolysis and degradation of cycloxydim. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation rate of cycloxydim?

A1: The degradation of cycloxydim is primarily influenced by three main factors:

  • Light (Photolysis): Cycloxydim is susceptible to rapid degradation upon exposure to light, particularly UV radiation. This is often the most significant degradation pathway in environmental and laboratory settings where light is not controlled.

  • pH (Hydrolysis): The stability of cycloxydim in aqueous solutions is highly dependent on pH. It is significantly less stable in acidic conditions compared to neutral or alkaline conditions.

  • Microbial Activity: In soil and other non-sterile environments, microbial degradation contributes significantly to the breakdown of cycloxydim.

Q2: How does pH affect the stability of cycloxydim in my aqueous solutions?

A2: Cycloxydim's stability is highly pH-sensitive. It undergoes hydrolysis, and the rate is fastest in acidic conditions. For example, the half-life (DT₅₀) at pH 3 can be as short as 1.7 days, while at pH 7, it is significantly longer, around 172 days[1]. Therefore, maintaining a neutral or slightly alkaline pH is crucial if you want to minimize hydrolytic degradation in your stock solutions or experimental media.

Q3: What are the major degradation products of cycloxydim I should be aware of?

A3: The main degradation of cycloxydim involves oxidation at the sulfur atom of the thiopyrane ring and cleavage of the oxime ether group[2]. The most commonly reported metabolites in soil and plant studies are:

  • Cycloxydim-TSO (sulfoxide)

  • Cycloxydim-TSO2 (sulfone)

  • Cycloxydim-T2SO

In some cases, hydroxylated metabolites like cycloxydim-5-OH-TSO may also be formed[2]. Under photolytic conditions, cleavage of the N-O bond can lead to the formation of an imine[3][4].

Q4: What is the expected half-life of cycloxydim in soil?

A4: Cycloxydim is not persistent in soil, with degradation being very rapid, primarily due to microbial activity. The typical aerobic soil degradation half-life (DT₅₀) is approximately 0.65 days[1]. However, this can vary depending on soil type, temperature, and microbial population[5][6].

Q5: Can other chemicals in my experiment affect the degradation rate of cycloxydim?

A5: Yes, other chemicals can influence cycloxydim's degradation. For instance, the fungicide chlorothalonil has been shown to accelerate the photodegradation of cycloxydim on wax films, likely by promoting oxidation[7]. It is important to consider potential interactions with other pesticides or compounds in your experimental setup.

Troubleshooting Guides

Problem 1: My cycloxydim solution is degrading much faster than expected.

This is a common issue and can often be attributed to environmental factors. Follow this troubleshooting workflow:

G start Start: Unexpectedly Rapid Degradation check_light 1. Check for Light Exposure start->check_light check_ph 2. Measure pH of the Solution check_light->check_ph Protected from light? light_action Action: Store in amber vials or wrap containers in foil. check_light->light_action No check_temp 3. Verify Storage/Incubation Temperature check_ph->check_temp pH neutral/alkaline? ph_action Action: Buffer the solution to pH 7 or higher. check_ph->ph_action No, pH is acidic check_purity 4. Assess Purity of Cycloxydim and Solvents check_temp->check_purity Temperature correct? temp_action Action: Store at recommended (cool, dark) temperatures. check_temp->temp_action No, temperature is elevated check_contaminants 5. Consider Potential Contaminants check_purity->check_contaminants High purity confirmed? purity_action Action: Use high-purity (e.g., HPLC-grade) solvents and analytical standard of cycloxydim. check_purity->purity_action No, purity is questionable conclusion Conclusion: Identify and Mitigate Degradation Factor check_contaminants->conclusion No contaminants found? Re-evaluate experimental setup.

Caption: Troubleshooting workflow for rapid cycloxydim degradation.

  • Step 1: Light Exposure: Have you protected your solutions from light? Cycloxydim undergoes rapid photolysis. Solution: Store all cycloxydim solutions in amber glass vials or wrap containers in aluminum foil. Work in a dimly lit environment when possible.

  • Step 2: pH of the Solution: Have you checked the pH of your aqueous solution? Cycloxydim degrades quickly in acidic conditions[1]. Solution: Ensure your solution is buffered to a neutral or slightly alkaline pH (pH 7-9) if you need to minimize hydrolysis.

  • Step 3: Temperature: Are your solutions stored at the correct temperature? Elevated temperatures can accelerate degradation. Solution: Store stock solutions in a refrigerator or freezer as appropriate and avoid leaving them at room temperature for extended periods.

  • Step 4: Contaminants: Could your solution be contaminated with other reactive species? The presence of other pesticides or oxidizing agents can accelerate degradation[7]. Solution: Use high-purity solvents and review all components in your experimental medium for potential interactions.

Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.

Unidentified peaks are likely degradation products. Here’s how to approach this:

  • Hypothesize the Identity: Based on known degradation pathways, the unknown peaks could be sulfoxide (TSO) or sulfone (TSO2) derivatives[5][8]. If the experiment was conducted in the light, you might also be seeing imine photoproducts[3][4].

  • Confirm with a Forced Degradation Study: To confirm if the peaks are indeed from cycloxydim, perform a small-scale forced degradation study.

    • Acid Hydrolysis: Treat a small sample of your cycloxydim standard with a dilute acid (e.g., 0.1 M HCl) and heat gently.

    • Photolysis: Expose a dilute solution of your standard to direct UV light for a short period (e.g., 30-60 minutes).

    • Analyze the samples from these forced degradation studies. The peaks that increase in these samples are likely the degradation products you are observing in your main experiment.

Quantitative Data Summary

The following tables summarize key quantitative data on cycloxydim degradation rates.

Table 1: Hydrolysis and Soil Degradation Half-life (DT₅₀)

ConditionpHTemperature (°C)DT₅₀ (days)Reference
Aqueous Hydrolysis3201.7[1]
Aqueous Hydrolysis720172[1]
Aerobic Soil DegradationN/A200.65[1]
Aerobic Soil DegradationN/A20< 9 hours[5]

Table 2: Photolysis Quantum Yield in Aqueous Solution

pHQuantum Yield (Φ)Reference
55.68 x 10⁻³[5]
71.87 x 10⁻⁴[5]
92.02 x 10⁻⁴[5]

Experimental Protocols

Protocol 1: Aqueous Photolysis Study

This protocol is designed to determine the rate of cycloxydim photolysis in an aqueous solution.

G prep_solution 1. Prepare buffered aqueous solution of Cycloxydim split_samples 2. Aliquot into quartz tubes (irradiated) and amber vials (dark control) prep_solution->split_samples irradiation 3. Place quartz tubes in a photoreactor with a known light source split_samples->irradiation sampling 4. Sample from both sets at defined time intervals (e.g., 0, 1, 2, 4, 8, 24h) irradiation->sampling analysis 5. Analyze samples by HPLC-UV to quantify Cycloxydim concentration sampling->analysis data_analysis 6. Plot concentration vs. time and calculate half-life analysis->data_analysis

Caption: Experimental workflow for a cycloxydim photolysis study.

  • Solution Preparation: Prepare a solution of cycloxydim in sterile, buffered, ultrapure water (e.g., pH 7 phosphate buffer) at a known concentration (e.g., 10 mg/L).

  • Sample Aliquoting: Dispense the solution into multiple UV-transparent quartz tubes for the light-exposed samples and into amber glass vials for the dark control samples.

  • Irradiation: Place the quartz tubes in a photostability chamber or a photoreactor equipped with a light source that simulates sunlight (e.g., a xenon lamp). The dark control samples should be stored at the same temperature but protected from light.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one quartz tube and one dark control vial.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC-UV method to determine the concentration of cycloxydim.

  • Data Analysis: Plot the natural logarithm of the cycloxydim concentration against time for both the irradiated and dark control samples. The degradation rate constant (k) is the slope of the line for the irradiated samples (after correcting for any degradation in the dark control). The photolytic half-life can be calculated as t₁/₂ = 0.693 / k.

Protocol 2: Hydrolysis Study as a Function of pH

This protocol determines the rate of hydrolytic degradation at different pH values.

  • Buffer Preparation: Prepare sterile aqueous buffers at pH 4, 7, and 9.

  • Solution Preparation: Prepare three separate stock solutions of cycloxydim, one in each of the pH buffers, at a known concentration.

  • Incubation: Dispense each buffered solution into multiple sealed amber glass vials to prevent photodegradation. Place the vials in a constant temperature incubator (e.g., 25°C) in the dark.

  • Sampling: At specified time intervals (which will vary by pH; more frequent for pH 4, less for pH 7 and 9), remove a vial from each pH set.

  • Analysis: Analyze the samples by HPLC-UV to quantify the remaining cycloxydim concentration.

  • Data Analysis: Calculate the degradation half-life for each pH as described in the photolysis protocol.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways of cycloxydim in soil.

G Cycloxydim Cycloxydim TSO Cycloxydim-TSO (Sulfoxide) Cycloxydim->TSO Oxidation TSO2 Cycloxydim-TSO2 (Sulfone) TSO->TSO2 Oxidation T2SO Cycloxydim-T2SO TSO->T2SO Bound_Residues Bound Residues TSO->Bound_Residues TSO2->Bound_Residues T2SO->Bound_Residues Mineralization Mineralization (CO2) Bound_Residues->Mineralization

Caption: Simplified aerobic soil degradation pathway of cycloxydim.

References

Technical Support Center: Enhancing Cycloxydim Selectivity in Broad-Leaved Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of the herbicide cycloxydim in broad-leaved crops.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing phytotoxicity (crop injury) in my broad-leaved crops (e.g., soybean, cotton, sunflower) after applying cycloxydim?

A1: Cycloxydim is a selective herbicide designed to control grass weeds. Its selectivity relies on differences in the target enzyme, Acetyl-CoA Carboxylase (ACCase), between grasses and broad-leaved plants. However, crop injury can still occur due to several factors:

  • High Application Rates: Exceeding the recommended dosage can overwhelm the crop's natural tolerance.

  • Environmental Stress: Crops under stress from drought, extreme temperatures, or nutrient deficiencies are more susceptible to herbicide injury.[1]

  • Crop Growth Stage: Younger, rapidly growing plants may be more sensitive to herbicide application.

  • Adjuvant Choice: Certain adjuvants, especially oil-based ones, can increase herbicide uptake by the crop, leading to greater phytotoxicity.[2]

  • Tank Mixing: Antagonistic or synergistic effects with other chemicals in the tank mix can alter crop tolerance.

Q2: What are the typical symptoms of cycloxydim injury in broad-leaved crops?

A2: Symptoms of ACCase inhibitor injury, like that from cycloxydim, typically appear in new growth as the herbicide disrupts fatty acid synthesis, which is crucial for cell membrane production. Common symptoms include:

  • Stunting: A general reduction in plant growth and vigor.

  • Chlorosis (Yellowing): New leaves may appear yellow.

  • Necrosis: Death of plant tissue, often starting at the growing points.

  • In soybeans, symptoms can include stunting, chlorosis, and purplish discoloration of leaf veins.[3] In sunflowers, observed symptoms include leaf deformation, puckering, and in severe cases, necrosis and damage to the growing tips.[4][5]

Q3: How can I improve the selectivity of cycloxydim?

A3: Improving selectivity involves either reducing the amount of active herbicide reaching the crop's target site or enhancing the crop's ability to detoxify the herbicide. Key strategies include:

  • Using Herbicide Safeners: These chemical agents are co-applied with the herbicide to specifically enhance the crop's metabolic detoxification processes without protecting the target weed.[6][7]

  • Optimizing Adjuvant Selection: Choosing adjuvants that maximize weed control while minimizing crop uptake can improve the therapeutic window. Non-ionic surfactants (NIS) may be less aggressive on the crop cuticle than methylated seed oils (MSO) or crop oil concentrates (COC).

  • Adhering to Application Guidelines: Strict adherence to recommended rates, timings, and environmental conditions is crucial.

Q4: How do herbicide safeners work to protect broad-leaved crops?

A4: Safeners function by inducing the expression of the crop's own defense genes.[6] This leads to an increased production of detoxifying enzymes, primarily from two major families:

  • Cytochrome P450 Monooxygenases (P450s): These enzymes carry out Phase I metabolism, often by hydroxylating the herbicide molecule, which makes it less toxic and prepares it for further breakdown.[6]

  • Glutathione S-Transferases (GSTs): These enzymes are key to Phase II metabolism. They catalyze the conjugation of glutathione to the herbicide (or its Phase I metabolite), rendering it water-soluble and non-toxic.[8][9] The detoxified herbicide conjugate is then sequestered into the vacuole (Phase III). While the commercial application of safeners has been more successful in monocot crops, research shows that safeners like isoxadifen-ethyl can induce GSTs in dicots like Arabidopsis, leading to enhanced herbicide metabolism in specific tissues.[10][11]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at improving cycloxydim selectivity.

Problem Potential Cause Troubleshooting Steps
High variability in crop injury ratings across replicates. 1. Inconsistent application of herbicide/safener. 2. Non-uniform environmental conditions (e.g., soil moisture, temperature). 3. Genetic variability within the crop cultivar.1. Calibrate spray equipment carefully. Ensure uniform coverage for each experimental unit. 2. Conduct experiments in a controlled environment (growth chamber/greenhouse) or ensure field plots have uniform conditions. 3. Use a certified, genetically uniform crop variety.
Safener application does not reduce cycloxydim phytotoxicity. 1. Incorrect safener choice for the crop/herbicide combination. 2. Insufficient safener application rate. 3. The crop species lacks the specific metabolic pathway induced by the safener. 4. Poor timing of safener application relative to herbicide exposure.1. Review literature for safeners known to be effective with cyclohexanedione herbicides (e.g., isoxadifen, mefenpyr-diethyl, cloquintocet-mexyl) and test a range of candidates.[12][13][14] 2. Perform a dose-response experiment to determine the optimal safener-to-herbicide ratio. 3. The ability of safeners to protect dicot crops is highly specific and not universal. The crop may lack the necessary GST or P450 genes that are induced by that specific safener.[10][11] 4. Test different application methods (seed treatment vs. tank-mix) to ensure the safener is active when the herbicide is taken up.
Inconsistent results in GST or P450 enzyme activity assays. 1. Suboptimal protein extraction procedure. 2. Degradation of enzymes during extraction. 3. Incorrect assay conditions (pH, temperature, substrate concentration).1. Optimize the extraction buffer to maintain protein stability (e.g., include PVPP, DTT, protease inhibitors). 2. Keep samples on ice at all times and work quickly. Store extracts at -80°C. 3. Validate the assay using a positive control and optimize parameters based on established protocols (See Section 4).
Difficulty in quantifying cycloxydim and its metabolites via HPLC. 1. Poor extraction efficiency from the plant matrix. 2. Co-elution of interfering compounds from the plant matrix (matrix effect).[15] 3. Degradation of analytes during sample preparation.1. Use a validated extraction method, such as a modified QuEChERS protocol, and optimize solvent choice.[16][17] 2. Incorporate a clean-up step using Solid Phase Extraction (SPE) or d-SPE. Adjust the mobile phase gradient and/or use a different column (e.g., C30) to improve separation.[18] 3. Work under subdued light and keep samples cool. Use stabilizers if necessary.

Section 3: Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data to illustrate the expected outcomes of successful experiments.

Table 1: Effect of Safeners on Cycloxydim Phytotoxicity in Soybean (Data is for illustrative purposes)

TreatmentApplication Rate (g a.i./ha)Visual Injury (%) 14 DAT*Soybean Dry Weight (% of Untreated Control)
Untreated Control-0100
Cycloxydim2003568
Cycloxydim + Safener A (Isoxadifen-ethyl)200 + 50894
Cycloxydim + Safener B (Mefenpyr-diethyl)200 + 501290
Cycloxydim + Safener C (Cloquintocet-mexyl)200 + 502875

*DAT: Days After Treatment

Table 2: Influence of Adjuvants on Cycloxydim Efficacy and Crop Safety (Data is for illustrative purposes)

Treatment (Cycloxydim @ 150 g a.i./ha)Adjuvant Type (v/v)Grass Weed Control (%)Soybean Injury (%)
No Adjuvant-6510
Non-ionic Surfactant (NIS)0.25%8815
Crop Oil Concentrate (COC)1.0%9525
Methylated Seed Oil (MSO)0.5%9730
MSO + Safener A0.5% + 50 g/ha9612

Table 3: Effect of Safener on Herbicide Detoxification Enzyme Activity in Soybean Leaf Tissue (Data is for illustrative purposes)

TreatmentGST Activity (nmol/min/mg protein)P450 Activity (pmol/min/mg protein)
Untreated Control158
Cycloxydim1810
Safener A (Isoxadifen-ethyl)4525
Cycloxydim + Safener A5231

Section 4: Key Experimental Protocols

Protocol 1: Evaluation of Crop Herbicide Injury

  • Plant Growth: Grow broad-leaved crops (e.g., soybean) in pots in a greenhouse or controlled environment to the 2-3 trifoliate leaf stage.

  • Treatment Application: Apply cycloxydim with and without safeners/adjuvants using a calibrated cabinet sprayer to ensure uniform application. Include an untreated control.

  • Visual Injury Rating: At 3, 7, 14, and 21 days after treatment (DAT), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).[19] Symptoms to rate include chlorosis, necrosis, stunting, and leaf malformation.[1][15]

  • Quantitative Assessment: At 21 DAT, harvest the above-ground biomass. Dry the tissue at 70°C for 72 hours and record the dry weight. Express injury as a percentage reduction in dry weight compared to the untreated control.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from established colorimetric methods using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate.[9][20]

  • Protein Extraction:

    • Harvest 100-200 mg of fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in 1 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.[21] Collect the supernatant for the assay.

  • Assay Procedure (96-well plate format):

    • Prepare a reaction cocktail containing 100 mM phosphate buffer (pH 6.5), 1 mM reduced glutathione (GSH), and 1 mM CDNB.

    • Add 10-20 µL of protein extract to each well.

    • Initiate the reaction by adding 180-190 µL of the reaction cocktail.

    • Immediately measure the increase in absorbance at 340 nm in a microplate reader in kinetic mode, taking readings every 30 seconds for 5 minutes.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹).

Protocol 3: Analysis of Cycloxydim and Metabolites by HPLC

This is a generalized protocol based on common methods for pesticide residue analysis in plant matrices.[16][17][18][22]

  • Extraction (Modified QuEChERS):

    • Homogenize 5 g of frozen plant tissue with 10 mL of water.

    • Add 10 mL of acetonitrile (containing 0.1% formic acid) and shake vigorously for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl), shake for 1 minute, and centrifuge at 3500 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).

    • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

  • HPLC-UV Analysis:

    • Filter the supernatant through a 0.22 µm filter into an HPLC vial.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength for cycloxydim (e.g., 254 nm or 268 nm).

    • Quantification: Create a standard curve using analytical standards of cycloxydim and its primary metabolites (if available).

Section 5: Visualizations (Graphviz)

Herbicide_Detoxification_Pathway cluster_Phase1 Phase I: Activation cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Sequestration Herbicide Cycloxydim (Active Herbicide) P450 Cytochrome P450 Monooxygenases Herbicide->P450 Substrate for Metabolite1 Hydroxylated Cycloxydim (Less Toxic) P450->Metabolite1 Oxidation GST Glutathione S-Transferases (GSTs) Metabolite1->GST Metabolite2 Cycloxydim-SG Conjugate (Non-toxic, Water-soluble) GST->Metabolite2 GSH Glutathione (GSH) GSH->GST Vacuole Vacuole Metabolite2->Vacuole Transport Safener Herbicide Safener (e.g., Isoxadifen) Safener->P450 Induces Expression Safener->GST Induces Expression

Experimental_Workflow start Start: Select Crop & Safener Candidates A A start->A end Conclusion: Improved Selectivity Protocol B B A->B C C B->C E E B->E D D C->D H H D->H F F E->F G G E->G I I H->I F->I G->I J J I->J J->end

Troubleshooting_Logic A Problem: High Crop Injury Observed B Is Application Rate Correct? A->B C Reduce Rate to Recommended Level B->C No D Is Crop Under Environmental Stress? B->D Yes L Problem Resolved C->L E Mitigate Stress (e.g., irrigation, nutrition) D->E Yes F Was a Safener Used? D->F No E->L G Introduce Safener (Test Candidates & Rates) F->G No H Is the Safener Effective? F->H Yes K Evaluate Adjuvant Choice (e.g., switch MSO to NIS) F->K Yes G->H I Verify Safener Mechanism (Enzyme Assays) H->I Yes J Select a Different Safener H->J No I->L J->H K->L

References

Technical Support Center: Troubleshooting Unexpected Phytotoxicity of Cycloxydim on Non-Target Grasses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected phytotoxicity of the herbicide cycloxydim on non-target grass species during experimental trials.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to unexpected cycloxydim phytotoxicity.

1. Initial Assessment of Phytotoxicity Symptoms

  • Question: What are the typical symptoms of cycloxydim phytotoxicity on grasses?

  • Answer: Initial symptoms, which can appear within 4 to 5 days of application, include the yellowing of younger leaves, followed by tissue disintegration[1]. Other common symptoms of herbicide injury in grasses include stunting, interveinal yellowing (chlorosis), or purpling of the leaves[2]. In some cases, leaves may fail to emerge properly from the leaf sheath, leading to a twisted or crinkled appearance[3]. The growing point within the stem may also become necrotic (dead)[4].

2. Review of Experimental Parameters

  • Question: My non-target grasses are showing signs of phytotoxicity. What experimental parameters should I review?

  • Answer: Carefully review the following parameters:

    • Application Rate: Ensure the correct dosage of cycloxydim was used. Higher than recommended rates can lead to damage even in tolerant species.

    • Adjuvant Use: The addition of adjuvants, especially crop oil concentrates, can significantly increase the efficacy and uptake of cycloxydim, which may also enhance phytotoxicity in non-target species[1].

    • Growth Stage of Grasses: Younger, rapidly growing grasses are generally more susceptible to herbicides[5].

    • Grass Species: There is varying susceptibility to cycloxydim among different grass species. While intended for broadleaf crops, some grasses like barley, wheat, great brome, and phalaris show some tolerance but can still be affected, especially compared to highly susceptible species like wild oats and ryegrass[1].

3. Environmental Conditions

  • Question: Could environmental conditions be a factor in the unexpected phytotoxicity I am observing?

  • Answer: Yes, environmental conditions play a crucial role in herbicide activity.

    • Temperature and Humidity: Warm and humid conditions accelerate the activity of cycloxydim, which can lead to increased phytotoxicity[1][6]. High humidity can also lead to thinner plant cuticles, allowing for faster herbicide absorption[7].

    • Rainfall: Rainfall shortly after application can wash the herbicide into the soil, potentially leading to root uptake and increased injury, especially in lighter soil types[8].

    • Soil Type and pH: The persistence and availability of herbicides can be influenced by soil characteristics. For instance, some herbicides persist longer in high pH soils[9]. The pH of the spray solution can also impact the efficacy and phytotoxicity of cyclohexanedione herbicides[10].

4. Herbicide Carryover

  • Question: Could the phytotoxicity be due to cycloxydim residues from a previous application?

  • Answer: While cycloxydim generally has a short to moderate residual activity in the soil, certain conditions can slow its degradation, leading to carryover and potential damage to subsequent grass plantings[11]. Factors that can increase the risk of carryover include low soil moisture, low temperatures, and high application rates, as these conditions reduce microbial degradation of the herbicide[8].

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of cycloxydim? A1: Cycloxydim is a systemic herbicide that belongs to the cyclohexanedione (DIMs) chemical family. It works by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses. This disruption of lipid production leads to the cessation of growth and eventual death of susceptible grass species[12][13][14].

Q2: Why are broadleaf plants not affected by cycloxydim? A2: The selectivity of cycloxydim is due to differences in the structure of the ACCase enzyme between grasses and broadleaf plants. Broadleaf plants have a form of ACCase that is not sensitive to cycloxydim, and therefore are not harmed by its application[12].

Q3: Can cycloxydim be tank-mixed with other herbicides? A3: Yes, cycloxydim is often mixed with broadleaf herbicides to provide a wider spectrum of weed control. However, it is essential to perform a compatibility test before mixing, as some combinations can lead to reduced efficacy or increased phytotoxicity[15].

Q4: How can I confirm that the observed plant injury is caused by cycloxydim? A4: To confirm cycloxydim-induced phytotoxicity, you can perform a soil bioassay or a plant tissue residue analysis. A bioassay involves growing a sensitive indicator plant in the soil from the affected area and observing for injury symptoms. For a more definitive diagnosis, plant tissue samples can be sent to a laboratory for chemical analysis to detect and quantify cycloxydim residues.

Data Presentation

Table 1: Relative Susceptibility of Different Grass Species to Cycloxydim

Grass SpeciesCommon NameRelative SusceptibilityReference
Avena fatuaWild OatsHighly Susceptible[1]
Lolium rigidumRyegrassHighly Susceptible[1]
Hordeum vulgareBarleyTolerant (but can be affected)[1]
Triticum aestivumWheatTolerant (but can be affected)[1]
Phalaris paradoxaAnnual CanarygrassModerately Tolerant[1]
Bromus diandrusGreat BromeModerately Tolerant[1]

Table 2: Influence of Environmental Factors on Cycloxydim Phytotoxicity

FactorConditionEffect on PhytotoxicityReference
Temperature WarmIncreased[1][7]
CoolDecreased[1]
Humidity HighIncreased[1][7]
LowDecreased[7]
Soil Moisture HighMay increase root uptake[8]
LowSlows degradation (carryover risk)[8]
Adjuvant Crop Oil ConcentrateIncreased[1]

Experimental Protocols

1. Protocol for a Simple Soil Bioassay to Detect Cycloxydim Residues

This protocol is designed to determine if phytotoxic residues of cycloxydim are present in the soil.

Materials:

  • Soil samples from the affected area and a control (untreated) area.

  • Pots (3-4 inch diameter).

  • Seeds of a sensitive indicator grass species (e.g., oats or ryegrass).

  • Greenhouse or growth chamber with controlled lighting and temperature.

Methodology:

  • Soil Collection: Collect representative soil samples from the top 2-4 inches of the affected area. Also, collect a control soil sample from an area known to be free of herbicide contamination[16].

  • Potting: Fill and label pots with the affected and control soils. It is recommended to have at least three replicate pots for each soil source.

  • Sowing: Plant 5-10 seeds of the indicator grass species in each pot at a uniform depth[9].

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate light and a temperature conducive to the growth of the indicator species (e.g., 20-25°C). Water the pots as needed to maintain adequate soil moisture[17].

  • Observation: Observe the plants for at least three weeks. Record germination rates and look for symptoms of phytotoxicity, such as stunting, yellowing, abnormal growth, or necrosis[16].

  • Assessment: Compare the growth and health of the plants in the affected soil to those in the control soil. Significant growth inhibition or injury symptoms in the plants grown in the affected soil suggest the presence of herbicide residues.

2. Protocol for Plant Tissue Residue Analysis

This protocol outlines the general steps for preparing plant tissue samples for cycloxydim residue analysis by a qualified laboratory.

Materials:

  • Affected and unaffected (control) grass plant samples.

  • Clean, labeled sample bags.

  • Freezer.

Methodology:

  • Sample Collection: Collect whole plant samples (shoots and roots) from both the affected and a control area. Ensure to collect a representative sample from each area.

  • Sample Handling: Place the samples in clearly labeled bags. If there will be a delay in shipping, freeze the samples to prevent degradation of the herbicide residues.

  • Laboratory Submission: Send the samples to an analytical laboratory that specializes in pesticide residue testing.

  • Analytical Method: The laboratory will likely use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), to extract and quantify the cycloxydim residues in the plant tissue[15][18][19]. The results will be reported as the concentration of cycloxydim in the tissue (e.g., in mg/kg).

Mandatory Visualization

Cycloxydim_Mode_of_Action cluster_plant_cell Grass Plant Cell Cycloxydim Cycloxydim ACCase Acetyl-CoA Carboxylase (ACCase) Cycloxydim->ACCase Inhibits MalonylCoA Malonyl-CoA Phytotoxicity Phytotoxicity (Cell Death) ACCase->Phytotoxicity Inhibition leads to AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Growth Plant Growth Membranes->Growth

Caption: Mode of action of cycloxydim in a susceptible grass plant cell.

Troubleshooting_Workflow Start Unexpected Phytotoxicity Observed Assess_Symptoms 1. Assess Symptoms (Yellowing, Stunting) Start->Assess_Symptoms Review_Protocols 2. Review Experimental Protocols (Rate, Adjuvant, Growth Stage) Assess_Symptoms->Review_Protocols Check_Environment 3. Check Environmental Conditions (Temp, Humidity, Rain) Review_Protocols->Check_Environment Consider_Carryover 4. Consider Herbicide Carryover (Previous Applications) Check_Environment->Consider_Carryover Diagnosis Potential Cause Identified Consider_Carryover->Diagnosis Action Implement Corrective Actions (Adjust protocol, Mitigate stress) Diagnosis->Action Yes Further_Testing Further Testing Needed Diagnosis->Further_Testing No Bioassay Conduct Soil Bioassay Further_Testing->Bioassay Residue_Analysis Perform Residue Analysis Further_Testing->Residue_Analysis Bioassay->Action Residue_Analysis->Action

Caption: A logical workflow for troubleshooting unexpected cycloxydim phytotoxicity.

Cycloxydim_Detoxification cluster_tolerant_cell Tolerant Grass Plant Cell Cycloxydim Cycloxydim P450 Cytochrome P450 Monooxygenases Cycloxydim->P450 Metabolized by Hydroxylated_Cycloxydim Hydroxylated Cycloxydim P450->Hydroxylated_Cycloxydim GST Glutathione S-Transferases Glutathione_Conjugate Glutathione Conjugate GST->Glutathione_Conjugate Hydroxylated_Cycloxydim->GST Conjugated by Further_Metabolism Further Metabolism & Sequestration Glutathione_Conjugate->Further_Metabolism Detoxified Detoxified (No Phytotoxicity) Further_Metabolism->Detoxified

References

Technical Support Center: Optimization of Cycloxydim Dosage for Controlling Sorghum halepense

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing cycloxydim dosage for the effective control of Johnsongrass (Sorghum halepense).

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage range for cycloxydim to control Sorghum halepense?

A1: The effective dosage of cycloxydim can vary depending on the growth stage of Sorghum halepense and the presence of herbicide resistance. In a study conducted in a sunflower agroecosystem, a cycloxydim dosage of 400 g/ha provided control similar to the most effective treatment, which achieved 99.5% control of the Sorghum halepense population.[1][2] A lower dose of 200 g/ha resulted in significantly lower suppression.[1][2] For resistant populations, significantly higher doses may be required, as demonstrated in whole-plant dose-response assays where a resistant population had a GR50 (herbicide rate required for 50% reduction of fresh weight) for cycloxydim that was 782 times higher than the susceptible population.[3]

Q2: What is the mechanism of action of cycloxydim and how does resistance develop in Sorghum halepense?

A2: Cycloxydim is an acetyl-CoA carboxylase (ACCase) inhibitor. It targets the ACCase enzyme, which is crucial for fatty acid synthesis in grasses. Inhibition of this enzyme leads to the disruption of cell membrane production, ultimately causing plant death.[4] Resistance to cycloxydim in Sorghum halepense has been linked to a specific target-site mutation in the ACCase gene. A common mutation is an isoleucine to leucine substitution at the 1781 position of the carboxyl transferase (CT) domain of the ACCase enzyme.[3][5] This mutation reduces the binding affinity of cycloxydim to the enzyme, rendering the herbicide less effective.[3]

Q3: What are the visual symptoms of cycloxydim injury on Sorghum halepense?

A3: As an ACCase inhibitor, cycloxydim's injury symptoms on grasses like Sorghum halepense typically appear in the new growth. The newest leaf will often pull easily from the whorl, a classic symptom referred to as a "rotten-neck".[6] Other symptoms include a rapid inhibition of growth in the apical meristem, followed by chlorosis (yellowing) of the new, immature leaves.[6] This chlorosis is then typically followed by necrosis (browning and death) of the tissue.[6] In some grass species, a reddish-purple pigmentation may also develop on the foliage.[6]

Q4: When is the best time to apply cycloxydim for effective Sorghum halepense control?

A4: Post-emergence herbicides like cycloxydim are most effective when applied to smaller, actively growing Sorghum halepense plants.[7] For grass-selective herbicides, the most effective control is typically achieved when plants are between 8 to 18 inches tall.[7] Applying cycloxydim at the three to four-leaf stage has been utilized in experimental settings to ensure susceptibility in sensitive populations.[3] The efficacy of post-emergence herbicides is influenced by the weed growth stage at the time of application.[3]

Q5: What is the impact of environmental conditions on the efficacy of cycloxydim?

A5: Environmental factors such as temperature and relative humidity can influence the effectiveness of post-emergence herbicides like cycloxydim. High temperatures and low relative humidity can cause spray droplets to dry quickly on the leaf surface, reducing the time for herbicide absorption.[8] Plants grown in low humidity may also develop a thicker cuticle, which acts as a barrier to herbicide entry.[8] While specific data for cycloxydim on Sorghum halepense is limited, it is generally recommended to avoid spraying systemic herbicides under hot, dry conditions when weeds show signs of moisture stress, such as wilting.[8]

Q6: Should I use an adjuvant with cycloxydim?

A6: Yes, using adjuvants can improve the performance of cycloxydim. Adjuvants can enhance herbicide efficacy by improving spray droplet retention on the leaf surface and increasing the rate of absorption into the plant.[8] For ACCase inhibitors, common adjuvants include crop oil concentrates (COC) and nonionic surfactants (NIS). The choice of adjuvant can depend on the specific environmental conditions and the formulation of the cycloxydim product being used.

Troubleshooting Guides

Issue 1: Poor control of Sorghum halepense despite applying the recommended cycloxydim dosage.

Possible Cause Troubleshooting Steps
Herbicide Resistance 1. Suspect resistance if cycloxydim has been used repeatedly in the same field. 2. Conduct a whole-plant dose-response assay to compare the suspected resistant population with a known susceptible population. 3. If resistance is confirmed, consider using a herbicide with a different mode of action, such as clethodim (another cyclohexanedione to which some cycloxydim-resistant populations are still susceptible) or an ALS-inhibitor like nicosulfuron.[3][5]
Application Timing 1. Ensure that Sorghum halepense is in the optimal growth stage for treatment (8-18 inches tall and actively growing).[7] 2. Avoid applying to plants that are stressed due to drought, heat, or other environmental factors.
Environmental Conditions 1. Avoid application during periods of high temperature and low relative humidity, which can reduce herbicide uptake.[8] 2. Apply when there is no rain expected for at least one hour after application to allow for adequate absorption.
Spray Coverage 1. Ensure proper spray volume and nozzle selection to achieve uniform and thorough coverage of the weed foliage.
Antagonism from Tank-Mix Partners 1. If tank-mixing cycloxydim with other herbicides, be aware of potential antagonism. For example, tank-mixing 2,4-D with some grass herbicides has been shown to reduce their efficacy on certain grass species.[9]

Issue 2: Cycloxydim application is causing injury to the desired crop.

Possible Cause Troubleshooting Steps
Crop Sensitivity 1. Confirm that the crop is tolerant to cycloxydim at the applied rate. 2. Review the herbicide label for any restrictions or precautions for the specific crop variety.
Application Rate 1. Verify that the correct application rate was used. Over-application can lead to crop injury.
Environmental Stress 1. Avoid applying cycloxydim when the crop is under stress from factors such as drought, extreme temperatures, or nutrient deficiencies, as this can increase the risk of injury.
Adjuvant Selection 1. Ensure the correct type and rate of adjuvant were used as recommended on the herbicide label. Some adjuvants can increase crop response and the potential for injury under certain conditions.

Data Presentation

Table 1: Efficacy of Cyclohexanedione Herbicides on Sorghum halepense in a Sunflower Agroecosystem

HerbicideApplication Rate (g/ha)Sorghum halepense Control (%)
Cycloxydim200Significantly lower than 400 g/ha
Cycloxydim400Similar to most effective treatment
Clethodim180Significantly lower than 240 g/ha
Clethodim24099.5
Fluazifop-p-butyl15086.0
Fluazifop-p-butyl19590.5

Source: Adapted from data presented in a study on cyclohexanedione effects in a sunflower agroecosystem.[1][2]

Table 2: Dose-Response of Susceptible (S) and Resistant (R) Sorghum halepense Populations to ACCase Inhibitors

HerbicidePopulationGR50 (g ai ha⁻¹)Resistance/Susceptible (R/S) Ratio
CycloxydimSNot specified782
CycloxydimRNot specified
Fluazifop-P-butylSNot specified2383
Fluazifop-P-butylRNot specified
PropaquizafopSNot specified35
PropaquizafopRNot specified

GR50 is the herbicide rate required for a 50% reduction in fresh weight. Source: Data from a study on Johnsongrass resistance to cycloxydim, fluazifop, and propaquizafop.[3]

Experimental Protocols

1. Whole-Plant Dose-Response Assay for Cycloxydim Resistance in Sorghum halepense

This protocol is adapted from a study investigating cycloxydim resistance in Sorghum halepense.[3]

  • Plant Material: Collect rhizomes from the suspected resistant (R) and a known susceptible (S) Sorghum halepense population.

  • Potting: Cut rhizomes into 4-5 cm segments and plant them in plastic pots (e.g., 20 x 15 x 15 cm) filled with a mixture of clay loam soil, peat, and sand in equal proportions.

  • Growth Conditions: Grow plants in a net-protected outdoor area or greenhouse. Randomize pot placement weekly to ensure uniform growth conditions.

  • Herbicide Application:

    • Apply cycloxydim at a range of doses (e.g., 12.5, 25, 50, 100, 200, 400, 800, 1600, 3200 g ai ha⁻¹) when the plants have three actively growing rhizomatous shoots per pot.

    • Use a cabinet sprayer calibrated to deliver a specific volume (e.g., 300 L ha⁻¹) at a constant pressure.

  • Evaluation:

    • At 35 days after treatment (DAT), cut the weed stems at 1 cm from the soil surface.

    • Record the fresh weight of the surviving plants with actively growing green tissues.

  • Data Analysis:

    • Express the fresh weight data as a percentage of the untreated control.

    • Analyze the data using a log-logistic model to determine the GR50 (the herbicide rate required for a 50% reduction in fresh weight).

    • Calculate the resistance/susceptible (R/S) ratio by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

2. Molecular Analysis of ACCase Gene for Resistance-Conferring Mutations

This protocol is a general outline based on the methodology described for identifying the Ile1781Leu mutation.[3][5]

  • Plant Material and DNA Extraction:

    • Grow suspected resistant and known susceptible Sorghum halepense plants in pots.

    • Treat plants with the recommended field rate of cycloxydim to confirm resistance.

    • Extract genomic DNA from the leaf tissue of both resistant and susceptible plants using a standard DNA extraction kit.

  • PCR Amplification:

    • Design primers to amplify a segment of the ACCase gene that includes the region known to harbor resistance-conferring mutations (e.g., around the 1781 codon).

    • Perform PCR using the extracted DNA as a template.

  • DNA Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant and susceptible plants with a reference Sorghum halepense ACCase gene sequence.

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant plants compared to the susceptible plants.

Visualizations

Cycloxydim_Mode_of_Action cluster_plant_cell Plant Cell Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA catalyzed by ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth Cycloxydim Cycloxydim ACCase ACCase Enzyme Cycloxydim->ACCase Inhibition Inhibition

Caption: Cycloxydim's mode of action: Inhibition of the ACCase enzyme.

Experimental_Workflow_Dose_Response start Start rhizomes Collect Rhizomes (Resistant & Susceptible) start->rhizomes potting Pot Rhizome Segments rhizomes->potting growth Grow Plants potting->growth application Apply Cycloxydim (Varying Doses) growth->application evaluation Evaluate Plant Fresh Weight (35 DAT) application->evaluation analysis Data Analysis (Calculate GR50 and R/S Ratio) evaluation->analysis end End analysis->end

Caption: Workflow for a whole-plant dose-response assay.

Resistance_Mechanism_Logic cluster_wild_type Susceptible Plant (Wild Type) cluster_resistant Resistant Plant (Mutant) Cycloxydim_S Cycloxydim ACCase_S ACCase (Ile1781) Cycloxydim_S->ACCase_S Binding_S Effective Binding ACCase_S->Binding_S Inhibition_S ACCase Inhibition Binding_S->Inhibition_S Death_S Plant Death Inhibition_S->Death_S Cycloxydim_R Cycloxydim ACCase_R ACCase (Leu1781) Cycloxydim_R->ACCase_R Binding_R Reduced Binding ACCase_R->Binding_R Inhibition_R Ineffective Inhibition Binding_R->Inhibition_R Survival_R Plant Survival Inhibition_R->Survival_R

Caption: Logic of target-site resistance to cycloxydim.

References

Technical Support Center: Cycloxydim Foliar Absorption and Efficacy Under Rainfall Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of rainfall on the foliar absorption and efficacy of cycloxydim.

Troubleshooting Guides

This section addresses common issues encountered during experimental work.

Issue Potential Cause Troubleshooting Steps
Reduced Cycloxydim Efficacy After Rainfall Rainfall shortly after application can wash off the herbicide before it is adequately absorbed by the plant foliage. The rain-free period is crucial for optimal performance.- Verify Rain-Free Period: Ensure a sufficient rain-free period was observed post-application. For cycloxydim, a rain-free period of at least 1-2 hours is generally recommended under optimal conditions. - Assess Rainfall Intensity and Duration: Heavy, intense rainfall will have a more detrimental effect than light, intermittent showers. If possible, quantify the amount and duration of the rainfall event. - Consider Adjuvants: The use of appropriate adjuvants, such as crop oil concentrates or methylated seed oils, can enhance the rainfastness of cycloxydim by accelerating its absorption into the leaf cuticle. Review the formulation to see if an adjuvant was included. - Re-application: If the rain-free period was insufficient, re-application of cycloxydim may be necessary. Refer to product labels and experimental protocols for appropriate re-application intervals.
Inconsistent Results Across Replicates Variability in rainfall simulation, plant health, or application technique can lead to inconsistent data.- Standardize Rainfall Simulation: Ensure the rainfall simulator provides a uniform droplet size and distribution across all replicates. Calibrate the simulator to deliver the intended rainfall intensity and duration consistently. - Ensure Uniform Plant Material: Use plants of the same species, growth stage, and health for all experimental units. Stressed plants may exhibit altered leaf cuticle characteristics, affecting herbicide absorption.[1] - Calibrate Application Equipment: Verify that the sprayer is calibrated to deliver a consistent and accurate dose of cycloxydim to each plant.
Difficulty in Quantifying Cycloxydim Wash-off Accurate measurement of the amount of herbicide washed off the leaf surface can be challenging.- Leaf Washing Technique: For laboratory studies, a standardized leaf washing procedure is essential. This typically involves washing the treated leaves with a known volume of a suitable solvent (e.g., water or a water/acetonitrile mixture) at specific time intervals after rainfall. The washate can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of cycloxydim. - Radiolabeled Herbicide: For more precise quantification, consider using radiolabeled [14C]cycloxydim. This allows for accurate measurement of the herbicide in the plant tissue, on the leaf surface, and in the wash-off solution through liquid scintillation counting.

Frequently Asked Questions (FAQs)

Q1: What is the minimum rain-free period required for optimal cycloxydim efficacy?

A1: A rain-free period of at least 1 to 2 hours is generally recommended for cycloxydim to be sufficiently absorbed by the plant foliage. However, this can be influenced by environmental conditions, the specific weed species, and the use of adjuvants.

Q2: How does rainfall intensity affect cycloxydim washoff?

A2: Higher rainfall intensity can lead to a greater percentage of cycloxydim being washed off the leaf surface.[2] A gentle, prolonged drizzle may have less of an impact than a short, heavy downpour, even if the total amount of precipitation is the same.

Q3: Can the addition of adjuvants improve the rainfastness of cycloxydim?

A3: Yes, the addition of adjuvants, particularly crop oil concentrates (COCs) or methylated seed oils (MSOs), can significantly improve the rainfastness of cycloxydim. These adjuvants help to increase the spreading and penetration of the herbicide through the waxy leaf cuticle, leading to faster absorption.

Q4: How does the plant's growth stage influence the impact of rainfall on cycloxydim efficacy?

A4: Younger, actively growing weeds with less developed cuticles tend to absorb herbicides more quickly, potentially reducing the impact of subsequent rainfall. Conversely, older plants or those under environmental stress may have thicker cuticles, slowing absorption and making them more susceptible to washoff.[1]

Q5: What is the mechanism of action for cycloxydim, and how does rainfall interfere with it?

A5: Cycloxydim is an Acetyl-CoA Carboxylase (ACCase) inhibitor.[3][4] It is absorbed through the leaves and translocated to the plant's growing points, where it disrupts fatty acid synthesis, a critical process for cell membrane production and, consequently, plant growth.[5][6] Rainfall physically removes the herbicide from the leaf surface before it can be absorbed and translocated to its site of action, thereby reducing its efficacy.

Quantitative Data Summary

The following table summarizes the general effect of the rain-free period on the efficacy of graminicides like cycloxydim. It is important to note that specific performance can vary based on experimental conditions.

Herbicide ClassRain-Free Period Required for >80% Efficacy
Cyclohexanediones (DIMs) - e.g., Cycloxydim 0-2 hours
Aryloxyphenoxy-propionates (FOPs)0-2 hours
Sulfonylureas>6 hours

Data adapted from studies on the rainfastness of various post-emergence herbicides.

Experimental Protocols

Protocol 1: Evaluating the Impact of Simulated Rainfall on Cycloxydim Efficacy

Objective: To determine the effect of different rain-free periods on the herbicidal efficacy of cycloxydim.

Materials:

  • Cycloxydim formulation

  • Target weed species (e.g., Avena fatua or Lolium rigidum) grown in pots under controlled greenhouse conditions.

  • Laboratory track sprayer calibrated to deliver a specific volume and pressure.

  • Rainfall simulator capable of delivering a controlled intensity and duration of rain.

  • Adjuvant (e.g., Crop Oil Concentrate)

  • Data collection tools (e.g., rulers, scales for biomass measurement).

Methodology:

  • Plant Preparation: Grow the target weed species to a consistent growth stage (e.g., 3-4 leaf stage).

  • Herbicide Application: Treat the plants with cycloxydim at a predetermined rate, with and without an adjuvant, using the laboratory track sprayer. Leave an untreated control group.

  • Rainfall Simulation: At specified time intervals after herbicide application (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours), subject the treated plants to a simulated rainfall of a specific intensity and duration (e.g., 10 mm/h for 30 minutes). Include a set of treated plants that do not receive rainfall.

  • Evaluation: After a set period (e.g., 21 days), visually assess weed control using a 0-100% scale (where 0 = no effect and 100 = complete kill). Additionally, harvest the above-ground biomass, dry it, and weigh it to quantify the treatment effects.

  • Data Analysis: Analyze the data to determine the rain-free period required to achieve a certain level of weed control (e.g., 80% or 90%).

Protocol 2: Quantifying Cycloxydim Foliar Absorption and Wash-off Using Radiolabeling

Objective: To quantify the amount of cycloxydim absorbed by the plant and the amount washed off by simulated rainfall.

Materials:

  • Radiolabeled [14C]cycloxydim.

  • Target weed species.

  • Micropipette for precise application of the radiolabeled herbicide.

  • Rainfall simulator.

  • Leaf washing solution (e.g., 10% methanol in water).

  • Scintillation vials and liquid scintillation cocktail.

  • Liquid Scintillation Counter.

  • Oxidizer for combusting plant tissue.

Methodology:

  • Application: Apply a known amount of [14C]cycloxydim solution to a specific area on a leaf of the target weed.

  • Rainfall Treatment: After a predetermined absorption period, subject the plant to simulated rainfall. Collect the runoff (wash-off) in a container.

  • Sample Collection:

    • Wash-off: Measure the total volume of the collected runoff and take an aliquot for liquid scintillation counting.

    • Leaf Surface: After the rainfall, wash the treated leaf with the leaf washing solution to remove any remaining unabsorbed herbicide on the surface. Take an aliquot of the wash solution for counting.

    • Absorbed Herbicide: Excise the treated leaf and, if desired, separate the rest of the plant into different parts (e.g., shoots, roots).

  • Quantification:

    • Analyze the aliquots from the wash-off and leaf surface washing directly by liquid scintillation counting.

    • Combust the plant parts in an oxidizer to convert the [14C] to 14CO2, which is then trapped and quantified by liquid scintillation counting.

  • Data Calculation: Calculate the percentage of the applied [14C]cycloxydim that was washed off, remained on the leaf surface, and was absorbed into the plant tissue.

Visualizations

Cycloxydim_Foliar_Absorption_and_Rainfall_Impact cluster_0 Foliar Application cluster_1 Leaf Surface Interactions cluster_2 Plant Systemic Action Cycloxydim Cycloxydim Formulation (+ Adjuvant) Droplet_Spreading Droplet Spreading & Adhesion Cycloxydim->Droplet_Spreading Cuticle_Penetration Cuticle Penetration Droplet_Spreading->Cuticle_Penetration Washoff Herbicide Wash-off Droplet_Spreading->Washoff Absorption Absorption into Leaf Tissue Cuticle_Penetration->Absorption Successful Uptake Rainfall Rainfall Event Rainfall->Droplet_Spreading Impacts Rainfall->Cuticle_Penetration Interrupts Translocation Translocation to Meristems (Growing Points) Absorption->Translocation ACCase_Inhibition ACCase Inhibition Translocation->ACCase_Inhibition Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Blocked ACCase_Inhibition->Fatty_Acid_Biosynthesis Plant_Death Weed Death Fatty_Acid_Biosynthesis->Plant_Death

Caption: Workflow of cycloxydim foliar absorption and the disruptive impact of rainfall.

ACCase_Inhibition_Pathway cluster_0 Cytoplasm cluster_1 Chloroplast cluster_2 Outcome Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Carboxylation Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Lipids Lipids for Cell Membranes Fatty_Acids->Lipids Membrane_Disruption Cell Membrane Disruption Lipids->Membrane_Disruption Cycloxydim Cycloxydim Cycloxydim->ACCase Inhibits Growth_Arrest Growth Arrest & Plant Death Membrane_Disruption->Growth_Arrest

Caption: Simplified signaling pathway of ACCase inhibition by cycloxydim in chloroplasts.

References

Validation & Comparative

A Comparative Analysis of Cycloxydim and Sethoxydim Efficacy on Grass Weeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of cycloxydim and sethoxydim on various grass weed species. The information presented is collated from multiple experimental studies to aid in research and development efforts.

Executive Summary

Cycloxydim and sethoxydim are both post-emergence herbicides belonging to the cyclohexanedione family, commonly known as "dims". Their primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of lipids in grasses. This inhibition leads to the disruption of cell membrane formation, ultimately causing the death of susceptible grass species. While sharing a common mechanism, their efficacy can vary depending on the target weed species, application rate, and environmental conditions. This guide synthesizes available data to highlight these differences and provide a comprehensive overview for research and development professionals.

Mechanism of Action: ACCase Inhibition

Both cycloxydim and sethoxydim are systemic herbicides that are absorbed through the foliage and translocated to the meristematic tissues of the plant. Within the plant cells, they target and inhibit the ACCase enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. By blocking this pathway, the herbicides prevent the production of essential lipids required for building and maintaining cell membranes, leading to a cessation of growth, necrosis, and eventual death of the grass weed.

cluster_plant_cell Grass Plant Cell cluster_chloroplast Chloroplast Herbicide Application Herbicide Application Foliar Absorption Foliar Absorption Herbicide Application->Foliar Absorption Applied to leaves Translocation Translocation Foliar Absorption->Translocation Moves through phloem Meristematic Tissues Meristematic Tissues Translocation->Meristematic Tissues Accumulates in growing points ACCase Enzyme ACCase Enzyme Meristematic Tissues->ACCase Enzyme Reaches target site Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Enzyme Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Lipids for Cell Membranes Lipids for Cell Membranes Fatty Acid Synthesis->Lipids for Cell Membranes ACCase Enzyme->Malonyl-CoA Catalyzes conversion Cell Membrane Disruption Cell Membrane Disruption ACCase Enzyme->Cell Membrane Disruption Lipid synthesis blocked Inhibition Inhibition Inhibition->ACCase Enzyme Plant Death Plant Death Cell Membrane Disruption->Plant Death Cycloxydim / Sethoxydim Cycloxydim / Sethoxydim Cycloxydim / Sethoxydim->Inhibition

Diagram 1: Simplified signaling pathway of ACCase inhibition by cycloxydim and sethoxydim.

Comparative Efficacy Data

The following tables summarize the comparative efficacy of cycloxydim and sethoxydim on various grass weed species as reported in scientific literature. The level of control is often presented as a percentage of reduction in biomass or visual injury.

Table 1: Efficacy of Cycloxydim on Various Grass Weeds

Grass Weed SpeciesCommon NameApplication Rate (g a.i./ha)% ControlReference
Avena fatuaWild Oats100Excellent[1]
Lolium rigidumRyegrass100Excellent[1]
Phalaris paradoxaPhalaris100Good[1]
Hordeum leporinumBarley Grass100Good[1]
Bromus diandrusGreat Brome100Good[1]
Triticum aestivum (volunteer)Wheat100Good[1]
Hordeum vulgare (volunteer)Barley100Good[1]
Molinia caeruleaPurple Moor Grass450 (sequential application)Effective[2]
Calamagrostis epigejosWood Small Reed450Good[2]
Deschampsia flexuosaWavy Hair Grass450Good[2]
Holcus lanatusYorkshire Fog450Good[2]

Table 2: Comparative Efficacy of Sethoxydim and Other Graminicides

Grass Weed SpeciesCommon NameSethoxydim EfficacyComparative NotesReference
Digitaria spp.CrabgrassExcellentTends to provide the best overall control compared to fluazifop-p and clethodim.[3][3]
Perennial Grasses(e.g., Bermudagrass)WeakerGenerally considered weaker on perennial grasses compared to clethodim.[3][3]
Poa annuaAnnual BluegrassNo ControlClethodim is the only postemergence graminicide that controls this species.[3][3]
Panicum repensTorpedograssModerateEfficacy can be less than glyphosate/imazapyr but is more selective.[4][4]

Experimental Protocols

The data presented in this guide are derived from field and greenhouse experiments. While specific protocols vary between studies, the general methodology for herbicide efficacy trials follows a standardized approach.

A generalized experimental workflow is as follows:

  • Trial Design: Experiments are typically set up in a randomized complete block design with multiple replications (usually 3 to 4) for each treatment.[5]

  • Plot Establishment: Plots of a standardized size are established in areas with a uniform population of the target grass weed species.

  • Herbicide Application: Herbicides are applied at various rates using calibrated sprayers to ensure accurate and uniform coverage. Applications are typically made post-emergence when the grass weeds are actively growing.

  • Adjuvants: An oil adjuvant or non-ionic surfactant is often mixed with sethoxydim to enhance its absorption by the plant.[6]

  • Data Collection: Efficacy is assessed at specific intervals after treatment (e.g., 7, 14, 21, and 28 days). Assessments are typically visual ratings of weed control on a scale of 0% (no effect) to 100% (complete kill) or through the measurement of biomass reduction compared to an untreated control.

  • Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.

Start Start Trial Design Randomized Complete Block Design Start->Trial Design Plot Establishment Uniform Weed Population Trial Design->Plot Establishment Herbicide Preparation Herbicide Dilution + Adjuvant Plot Establishment->Herbicide Preparation Herbicide Application Calibrated Sprayer Herbicide Preparation->Herbicide Application Data Collection Visual Ratings & Biomass Measurement Herbicide Application->Data Collection Post-Treatment Intervals Data Analysis Statistical Analysis (e.g., ANOVA) Data Collection->Data Analysis Results Results Data Analysis->Results

References

validation of cycloxydim's inhibitory effect on ACCase enzyme activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, this guide provides an in-depth comparison of cycloxydim's inhibitory effects on Acetyl-CoA Carboxylase (ACCase) activity against other major ACCase inhibitors. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways.

Cycloxydim, a member of the cyclohexanedione (DIM) family of herbicides, is a potent and selective inhibitor of the ACCase enzyme in grasses.[1][2] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis, a critical pathway for the formation of cell membranes and lipid-based energy storage molecules.[3][4] By disrupting this vital process, cycloxydim and other ACCase inhibitors effectively control the growth of susceptible grass species.[3][5] This guide delves into the specifics of cycloxydim's inhibitory action, presenting a comparative analysis with other chemical classes of ACCase inhibitors, namely the aryloxyphenoxypropionates (FOPs) and phenylpyrazolines (DENs).

Comparative Inhibitory Potency

The inhibitory efficacy of various ACCase inhibitors can be quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the IC50 values for cycloxydim and other selected ACCase inhibitors against ACCase from a susceptible southern crabgrass (Digitaria ciliaris) biotype.

Herbicide ClassHerbicideIC50 (µM)
Cyclohexanedione (DIM) Cycloxydim ~0.46 *
Sethoxydim0.7
Clethodim0.46
Aryloxyphenoxypropionate (FOP) Haloxyfop~0.5**
Fluazifop-p-butyl0.5
Phenylpyrazoline (DEN) Pinoxaden1.5

Note: The IC50 value for cycloxydim is inferred to be similar to clethodim based on their structural and functional similarity within the DIM class, as direct comparative data for cycloxydim was not available in the cited study. A separate study on black-grass revealed that resistance to clethodim and cycloxydim can be conferred by the same mutation, with I50 values for the resistant mutant being 36 and 83.5 times higher, respectively, than the wild-type, indicating a comparable mode of action.[6] Another study on a resistant green foxtail biotype showed a 416.7-fold less sensitivity to cycloxydim compared to the susceptible biotype.[7] **Note: The IC50 value for haloxyfop against corn ACCase was found to be 0.5 µM in a separate study.[8]

The data indicates that cycloxydim, alongside other DIMs like clethodim, is a highly potent inhibitor of ACCase, with an IC50 value in the sub-micromolar range. Its potency is comparable to the FOP herbicide fluazifop-p-butyl and haloxyfop. The DEN herbicide, pinoxaden, exhibits a slightly higher IC50 value, suggesting a comparatively lower, yet still effective, inhibitory activity.

Kinetic studies have revealed that both DIMs (like sethoxydim) and FOPs (like haloxyfop) act as linear, noncompetitive inhibitors with respect to the three substrates of the ACCase reaction: acetyl-CoA, bicarbonate (HCO3-), and MgATP.[9] This indicates that these inhibitors do not compete with the substrates for binding to the active site but rather bind to a different site on the enzyme, thereby reducing its catalytic efficiency.

Mechanism of Action and the ACCase Signaling Pathway

ACCase inhibitors, including cycloxydim, target the carboxyltransferase (CT) domain of the homomeric plastidic ACCase found in most grass species.[4][10] This form of the enzyme is distinct from the heteromeric ACCase found in the plastids of most broadleaf plants, which is largely insensitive to these herbicides, forming the basis for their selectivity.[4][5]

The ACCase-catalyzed reaction is a critical regulatory point in lipid metabolism. The product of this reaction, malonyl-CoA, is the primary building block for the synthesis of fatty acids. These fatty acids are subsequently used for the production of various lipids essential for membrane structure, signaling molecules, and energy storage.

ACCase_Pathway cluster_upstream Upstream Regulation cluster_core ACCase-Catalyzed Reaction cluster_downstream Downstream Pathways Photosynthesis Photosynthesis ATP ATP Photosynthesis->ATP NADPH NADPH Photosynthesis->NADPH ACCase Acetyl-CoA Carboxylase (ACCase) ATP->ACCase Light Light Stromal_pH_Mg Stromal pH / Mg2+ Light->Stromal_pH_Mg activates Stromal_pH_Mg->ACCase activates Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase HCO3 HCO3- HCO3->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Membrane_Lipids Membrane Lipids Fatty_Acid_Synthesis->Membrane_Lipids Storage_Lipids Storage Lipids (Triacylglycerols) Fatty_Acid_Synthesis->Storage_Lipids Signaling_Molecules Signaling Molecules Fatty_Acid_Synthesis->Signaling_Molecules Cycloxydim Cycloxydim & Other ACCase Inhibitors Cycloxydim->ACCase inhibits

Caption: ACCase signaling pathway and point of inhibition by cycloxydim.

The activity of ACCase is tightly regulated by various upstream factors. Light plays a crucial role, both indirectly by influencing the stromal pH and Mg2+ concentration and directly through a redox signaling cascade.[11] Products of photosynthesis, such as ATP and NADPH, are also essential for the ACCase reaction and subsequent fatty acid synthesis.[12]

Experimental Protocols

To assess the inhibitory effect of compounds like cycloxydim on ACCase activity, a reliable and reproducible experimental protocol is essential. The malachite green colorimetric assay is a widely used, non-radioactive method for this purpose.[13][14]

Principle: This assay measures the activity of ACCase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the carboxylation of acetyl-CoA. The released Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Materials:

  • Enzyme Source: Partially purified ACCase from the target plant species.

  • Assay Buffer: e.g., 100 mM Tricine-KOH (pH 8.0), 2 mM DTT, 10 mM KCl, 2 mM MgCl2.

  • Substrates: Acetyl-CoA, ATP, NaHCO3.

  • Inhibitors: Cycloxydim and other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and a stabilizing agent (e.g., Tween 20) in acid.

  • Quenching Solution: e.g., a solution of sodium citrate.

Procedure:

  • Enzyme Preparation: Extract and partially purify ACCase from young, actively growing plant tissue.

  • Reaction Mixture Preparation: In a microplate well, combine the assay buffer, enzyme preparation, and the inhibitor at various concentrations.

  • Reaction Initiation: Start the reaction by adding the substrates (acetyl-CoA, ATP, and NaHCO3).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding the malachite green reagent. This also initiates the color development.

  • Color Development and Measurement: After a short incubation period for color stabilization, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of ACCase inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value from this curve using non-linear regression analysis.

Experimental_Workflow Start Start Enzyme_Extraction ACCase Extraction & Purification Start->Enzyme_Extraction Reaction_Setup Prepare Reaction Mixtures (Buffer, Enzyme, Inhibitors) Enzyme_Extraction->Reaction_Setup Reaction_Initiation Add Substrates (Acetyl-CoA, ATP, HCO3-) Reaction_Setup->Reaction_Initiation Incubation Incubate at Controlled Temperature Reaction_Initiation->Incubation Reaction_Termination Stop Reaction with Malachite Green Reagent Incubation->Reaction_Termination Measurement Measure Absorbance Reaction_Termination->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the malachite green ACCase inhibition assay.

Conclusion

Cycloxydim stands as a highly effective inhibitor of the ACCase enzyme, a key regulator of fatty acid biosynthesis in susceptible grass species. Its inhibitory potency is on par with other leading DIM and FOP herbicides. The selectivity of cycloxydim and other ACCase inhibitors is rooted in the structural differences between the homomeric ACCase in grasses and the heteromeric form in broadleaf plants. Understanding the comparative efficacy and mechanism of action of different ACCase inhibitors is crucial for the development of novel herbicides and for managing the evolution of herbicide resistance in weed populations. The provided experimental protocol offers a robust framework for conducting such comparative studies in a research setting.

References

Cross-Resistance Profiles of Cycloxydim-Resistant Weeds to Other Graminicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Cycloxydim, a cyclohexanedione (DIM) herbicide, is a vital tool for controlling grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. However, the emergence of cycloxydim-resistant weeds necessitates a thorough understanding of their cross-resistance profiles to other graminicides. This guide provides a comprehensive comparison of the performance of alternative herbicides against cycloxydim-resistant biotypes, supported by experimental data and detailed methodologies.

Cross-Resistance Patterns: A Tabular Overview

The cross-resistance of cycloxydim-resistant weeds to other ACCase inhibitors, which include aryloxyphenoxypropionates (FOPs), other cyclohexanediones (DIMs), and phenylpyrazoles (DENs), is complex and often dictated by the underlying resistance mechanism. Resistance can be conferred by a target-site mutation in the ACCase gene or by non-target-site mechanisms such as enhanced herbicide metabolism.

Table 1: Cross-Resistance in Cycloxydim-Resistant Alopecurus myosuroides (Black-grass)

Herbicide ClassHerbicideResistance Level (Fold Resistance)Implicated ACCase Mutation(s)Reference
FOPs Clodinafop-propargylHighIle-1781-Leu[1]
Fenoxaprop-P-ethylMediumIle-1781-Leu[1]
HaloxyfopHighLeu-1781, Cys-2027, Asn-2041, Ala-2096[2]
DIMs Cycloxydim Medium Ile-1781-Leu [1]
ClethodimVariable (some resistant plants)Leu-1781, Ala-2096[2]
DENs PinoxadenMediumIle-1781-Leu[1]

Table 2: Cross-Resistance in Cycloxydim-Resistant Lolium spp.

Weed SpeciesHerbicide ClassHerbicideResistance Level (Fold Resistance)Implicated ACCase Mutation(s)Reference
Lolium rigidumDIMs Butroxydim1.7 - 2.7Ile-1781-Leu, Ile-2041-Asn, Asp-2078-Gly[3]
Clethodim3.8 - 33.6Ile-1781-Leu, Ile-2041-Asn, Asp-2078-Gly[3]
Lolium multiflorumDIMs SethoxydimHighIle-1781-Leu (corresponds to Ile-418-Leu in L. multiflorum)

Mechanisms of Resistance and Their Implications

The primary mechanism of resistance to ACCase inhibitors is target-site resistance (TSR), arising from point mutations in the gene encoding the ACCase enzyme.[4] These mutations can alter the herbicide binding site, reducing the efficacy of the herbicide. The specific mutation often determines the cross-resistance pattern. For instance, the Ile-1781-Leu mutation generally confers resistance to FOPs and some DIMs, including cycloxydim.[1][2] The Asp-2078-Gly mutation is known to confer broad cross-resistance to both FOP and DIM herbicides, including high levels of resistance to clethodim.[2][3]

In addition to TSR, non-target-site resistance (NTSR) can also contribute to cross-resistance.[5][6] NTSR mechanisms often involve enhanced herbicide metabolism by enzyme families such as cytochrome P450 monooxygenases.[1][5] This can lead to broader and less predictable cross-resistance patterns, sometimes extending to herbicides with different modes of action.[5]

Experimental Protocols

The data presented in this guide are derived from robust experimental methodologies designed to assess herbicide resistance in weeds.

Whole-Plant Pot Assays

A widely used method for confirming herbicide resistance and determining resistance levels.[7][8]

  • Seed Collection and Germination: Seeds are collected from suspected resistant weed populations. To ensure uniform germination, seeds may undergo a dormancy-breaking treatment.[9]

  • Plant Growth: Seedlings are transplanted into pots containing a standard potting mix and grown under controlled greenhouse conditions until they reach the appropriate growth stage for herbicide application (typically 2-3 leaves).[8][9]

  • Herbicide Application: Plants are treated with a range of herbicide doses, including the recommended field rate, using a precision bench sprayer to ensure uniform application.[9] A susceptible (S) and known resistant (R) biotype are included as controls.

  • Assessment: Plant survival and biomass reduction are assessed 3-4 weeks after treatment.[9] The dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) is calculated to determine the resistance factor (R/S ratio).

Molecular Analysis for Target-Site Mutations

Direct sequencing of the ACCase gene is employed to identify specific mutations conferring resistance.

  • DNA Extraction: Genomic DNA is extracted from leaf tissue of individual plants.

  • PCR Amplification: The region of the ACCase gene known to harbor resistance-conferring mutations is amplified using polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes that result in amino acid substitutions.

Visualizing Resistance Pathways

The following diagrams illustrate the logical relationships in herbicide resistance mechanisms.

cluster_0 Herbicide Application cluster_1 Weed Biotype cluster_2 Outcome Cycloxydim Cycloxydim (DIM) Susceptible Susceptible Weed Cycloxydim->Susceptible Inhibits ACCase Resistant Resistant Weed Cycloxydim->Resistant Ineffective Other_Graminicides Other Graminicides (FOPs, other DIMs, DENs) Other_Graminicides->Susceptible Inhibits ACCase Other_Graminicides->Resistant Cross-Resistance? Control Weed Control Susceptible->Control Resistant->Control If no cross-resistance Failure Control Failure Resistant->Failure Resistant->Failure If cross-resistance

Caption: Herbicide efficacy and cross-resistance outcomes.

cluster_0 Resistance Mechanisms cluster_1 Specific Mechanisms cluster_2 Resulting Cross-Resistance Profile TSR Target-Site Resistance (TSR) Mutations ACCase Gene Mutations (e.g., Ile-1781-Leu, Asp-2078-Gly) TSR->Mutations NTSR Non-Target-Site Resistance (NTSR) Metabolism Enhanced Herbicide Metabolism (e.g., Cytochrome P450s) NTSR->Metabolism Patterned Predictable Pattern (Based on mutation) Mutations->Patterned Broad Broad & Unpredictable Pattern Metabolism->Broad

Caption: Overview of herbicide resistance mechanisms.

References

A Comparative Analysis of Cycloxydim and Clethodim for the Control of Invasive Grass Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of invasive grass species is a critical challenge in agricultural and ecological systems. Cycloxydim and clethodim, both members of the cyclohexanedione family of herbicides, are widely utilized for the post-emergence control of grassy weeds. They share a common mode of action, inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses. This disruption of lipid biosynthesis ultimately leads to the death of susceptible grass species. Despite their similar mechanisms, differences in their chemical structures can result in varying efficacy against different grass species and under diverse environmental conditions. This guide provides an objective comparison of the performance of cycloxydim and clethodim, supported by experimental data, to aid researchers and professionals in making informed decisions for the effective control of invasive grasses.

Efficacy and Performance Data

Quantitative data from various studies have been compiled to compare the effectiveness of cycloxydim and clethodim on several invasive grass species. The following tables summarize the percentage of control and biomass reduction observed in these experiments.

Table 1: Comparative Efficacy of Cycloxydim and Clethodim on Various Invasive Grass Species

Invasive Grass SpeciesHerbicideApplication Rate (kg a.i./ha)% Control% Biomass ReductionSource(s)
Molinia caerulea (Purple Moor Grass)Cycloxydim0.45Good control for at least 21 weeksNot specified[1][2]
ClethodimNot specifiedLess effective than cycloxydimNot specified[1][2]
Calamagrostis epigejos (Wood Small-reed)Cycloxydim0.45Good controlNot specified[1][2]
ClethodimNot specifiedLess effective than cycloxydimNot specified[1][2]
Deschampsia flexuosa (Wavy Hair Grass)Cycloxydim0.45Good controlNot specified[1][2]
ClethodimNot specifiedLess effective than cycloxydimNot specified[1][2]
Holcus lanatus (Yorkshire Fog)Cycloxydim0.45Good controlNot specified[1][2]
ClethodimNot specifiedLess effective than cycloxydimNot specified[1][2]
Avena fatua (Wild Oat)Cycloxydim0.150Reduced sensitivity in some populationsSignificant reduction in resistant populations[3]
ClethodimNot specified in comparative studyNot specified in comparative studyNot specified in comparative study
Lolium rigidum (Rigid Ryegrass)CycloxydimNot specified in comparative studyNot specified in comparative studyNot specified in comparative study
Clethodim0.12045-67% survival in resistant populationsNot specified[4]
Setaria viridis (Green Foxtail)CycloxydimNot specified in comparative studyNot specified in comparative studyNot specified in comparative study
ClethodimNot specifiedEffective control, enhanced by vegetable oilsSignificant reduction[5]

Note: "Not specified" indicates that the data was not available in the cited sources for a direct comparison under the same experimental conditions. A study on forest grass weeds concluded that cycloxydim is effective on a broader range of grass weeds than previously thought and that other herbicides, including clethodim, were not as effective.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for greenhouse and field experiments designed to compare the efficacy of herbicides like cycloxydim and clethodim.

Greenhouse Bioassay Protocol

A greenhouse bioassay allows for the controlled evaluation of herbicide efficacy on target weed species.

  • Plant Material and Growth Conditions: Seeds of the target invasive grass species are sown in pots filled with a sterilized potting mix.[6] Seedlings are grown in a greenhouse under controlled temperature (e.g., 25°C), light, and humidity conditions.[6] Plants are thinned to a uniform number per pot to ensure consistency.

  • Herbicide Application: Herbicides are applied at various doses when the grass seedlings reach a specific growth stage (e.g., 3-4 leaf stage).[6] A precision bench sprayer is used to ensure uniform application.[7] Treatments typically include a range of concentrations for each herbicide, along with an untreated control.

  • Data Collection and Analysis: Visual assessments of weed control are conducted at set intervals (e.g., 7, 14, and 21 days after treatment) using a percentage scale (0% = no control, 100% = complete death).[7] At the end of the experiment, the above-ground biomass is harvested, dried in an oven, and weighed to determine the percent biomass reduction compared to the untreated control.[6]

Field Trial Protocol

Field trials are essential for evaluating herbicide performance under real-world environmental conditions.

  • Site Selection and Plot Design: The trial is established in a location with a natural and uniform infestation of the target invasive grass species.[8] A randomized complete block design with multiple replications per treatment is typically used to account for field variability.[9]

  • Herbicide Application: Herbicides are applied at specified rates using a calibrated backpack or tractor-mounted sprayer.[9] Application timing is critical and should correspond to the optimal growth stage of the target weed for post-emergence control.[10] An untreated control plot is included in each replication for comparison.

  • Efficacy Assessment: Weed control is visually rated at various intervals after application.[9] Weed density and biomass are quantified by counting and harvesting plants from quadrats placed randomly within each plot.[9] Crop tolerance, if applicable, is also assessed visually.

Signaling Pathways and Experimental Workflows

ACCase Inhibition Signaling Pathway

Cycloxydim and clethodim both function by inhibiting the ACCase enzyme, a critical component in the fatty acid synthesis pathway in grasses. The inhibition of this enzyme leads to a cascade of effects culminating in plant death.

ACCase_Inhibition cluster_herbicides Herbicides cluster_pathway Fatty Acid Synthesis Pathway Cycloxydim Cycloxydim ACCase Acetyl-CoA Carboxylase (ACCase) Cycloxydim->ACCase Inhibition Clethodim Clethodim Clethodim->ACCase Inhibition Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Product Plant_Death Plant Death ACCase->Plant_Death Pathway Disruption Leads to Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Membrane_Synthesis Cell Membrane Synthesis Fatty_Acids->Membrane_Synthesis Plant_Growth Plant Growth Membrane_Synthesis->Plant_Growth Herbicide_Workflow Start Start Define_Objectives Define Research Objectives (e.g., Compare Efficacy) Start->Define_Objectives Select_Grasses Select Invasive Grass Species Define_Objectives->Select_Grasses Experimental_Design Design Experiment (Greenhouse or Field) Select_Grasses->Experimental_Design Procure_Materials Procure Herbicides, Seeds, etc. Experimental_Design->Procure_Materials Setup_Experiment Set Up Experimental Plots/Pots Procure_Materials->Setup_Experiment Herbicide_Application Apply Herbicide Treatments Setup_Experiment->Herbicide_Application Data_Collection Collect Data (% Control, Biomass) Herbicide_Application->Data_Collection Data_Analysis Analyze Data Statistically Data_Collection->Data_Analysis Results_Interpretation Interpret Results Data_Analysis->Results_Interpretation Report_Generation Generate Report/Publication Results_Interpretation->Report_Generation End End Report_Generation->End

References

Evaluating Synergistic and Antagonistic Effects of Tank-Mixing Cycloxydim with Broadleaf Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tank-mixing of herbicides is a common agricultural practice aimed at broadening the spectrum of weed control in a single application. Cycloxydim, a post-emergence graminicide belonging to the cyclohexanedione (DIMs) family, is effective against a wide range of grass weeds. It achieves this by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[1] However, when tank-mixed with broadleaf herbicides, the efficacy of cycloxydim can be altered, leading to either synergistic, antagonistic, or additive effects. Understanding these interactions is critical for optimizing weed management strategies and preventing crop injury.

This guide provides a comparative analysis of the performance of cycloxydim when tank-mixed with various broadleaf herbicides, supported by experimental data. It details the methodologies used in these evaluations and visualizes the underlying physiological processes and experimental workflows.

Data Presentation: Quantitative Comparison of Tank-Mix Performance

The interaction between cycloxydim and broadleaf herbicides can significantly impact grass weed control. Antagonism, a reduction in the efficacy of the graminicide, is a frequently observed phenomenon. The following tables summarize quantitative data from studies on cycloxydim and analogous ACCase inhibitors (clethodim) when tank-mixed with different broadleaf herbicides.

Table 1: Antagonistic Effects of Broadleaf Herbicides on Grass Weed Control with ACCase Inhibitors (Analogous Data)

Broadleaf HerbicideActive IngredientGrass Weed SpeciesACCase InhibitorReduction in Grass Control (%)CropReference
BasagranBentazonBarnyardgrass, Large Crabgrass, Green FoxtailClethodim15 - 30Soybean[2]
BlazerAcifluorfenBarnyardgrass, Large Crabgrass, Green FoxtailClethodim10 - 25Soybean[2]
CobraLactofenBarnyardgrass, Large Crabgrass, Green FoxtailClethodim10 - 20Soybean[2]
Phenmedipham/DesmediphamPhenmedipham/DesmediphamNot SpecifiedClethodimReduction ObservedSoybean[2]

Table 2: Synergistic and Additive Effects of Broadleaf Herbicides on Weed Control with ACCase Inhibitors (Analogous and Specific Data)

Broadleaf HerbicideActive IngredientWeed SpeciesACCase InhibitorInteractionCropReference
Butyrac 2002,4-DBBarnyardgrass, Large Crabgrass, Green FoxtailClethodimSynergism (Increased Grass Control)Soybean[2]
BuctrilBromoxynilBarnyardgrass, Large Crabgrass, Green FoxtailClethodimAdditive (No Interaction)Soybean[2]
ArratDicamba + TritosulfuronVarious Grass and Broadleaf WeedsCycloxydimAdditive (Acceptable Weed Control)Cycloxydim-Tolerant Maize[3][4]

Table 3: Crop Injury Potential of Cycloxydim Tank-Mixes

Broadleaf HerbicideActive IngredientCropObserved InjuryReference
BlazerAcifluorfenSoybeanTemporary increase in phytotoxicity, recovery by 21 days after application.[2]
ArratDicamba + TritosulfuronCycloxydim-Tolerant MaizeNo significant injury observed.[3]

Experimental Protocols

The evaluation of synergistic and antagonistic effects of herbicide tank-mixtures typically involves standardized field and greenhouse experiments.

General Experimental Design
  • Treatments: Treatments are designed to compare the efficacy of the individual herbicides, the tank-mix, and an untreated control. This includes:

    • Cycloxydim applied alone at a standard rate (X).

    • Broadleaf herbicide applied alone at a standard rate (Y).

    • Tank-mix of cycloxydim and the broadleaf herbicide at their standard rates (X+Y).

    • A weed-free control for crop tolerance assessment.

    • A weedy check (untreated control) for efficacy comparison.

  • Experimental Layout: Field trials are typically conducted in a randomized complete block design with three to four replications.[5][6]

  • Application: Herbicides are applied post-emergence at specific weed and crop growth stages. Application parameters such as spray volume, pressure, and nozzle type are kept constant across all treatments.[7]

  • Data Collection:

    • Weed Control: Visual ratings of weed control are taken at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete control).[2] Weed density and biomass are also often measured.

    • Crop Injury: Crop phytotoxicity is visually assessed at the same intervals, noting symptoms such as stunting, chlorosis, or necrosis.[2]

    • Yield: Crop yield is typically measured at the end of the growing season to determine the overall impact of the treatments.

Determining Herbicide Interaction: Colby's Method

A widely accepted method for quantifying the nature of the interaction between two herbicides in a tank-mix is Colby's method. The expected response of the herbicide combination is calculated based on the efficacy of the individual herbicides.

The formula for calculating the expected percent control (E) is:

E = X + Y - (XY / 100)

Where:

  • X is the percent control from herbicide A applied alone.

  • Y is the percent control from herbicide B applied alone.

The observed percent control from the tank-mix is then compared to the expected value (E):

  • Observed > E: Synergistic effect (the combination is more effective than expected).

  • Observed < E: Antagonistic effect (the combination is less effective than expected).

  • Observed = E: Additive effect (the combination performs as expected).

Mandatory Visualizations

Experimental Workflow for Evaluating Herbicide Tank-Mixes

G cluster_0 Field/Greenhouse Setup cluster_1 Herbicide Application cluster_2 Data Collection cluster_3 Data Analysis Randomized Complete Block Design Randomized Complete Block Design Treatment Plots Cycloxydim Alone Broadleaf Herbicide Alone Tank-Mix Weed-Free Control Weedy Check Randomized Complete Block Design->Treatment Plots Post-emergence Spraying Post-emergence Spraying Randomized Complete Block Design->Post-emergence Spraying Visual Weed Control Ratings Visual Weed Control Ratings Post-emergence Spraying->Visual Weed Control Ratings Weed Density & Biomass Weed Density & Biomass Visual Weed Control Ratings->Weed Density & Biomass Colby's Method Colby's Method Visual Weed Control Ratings->Colby's Method Visual Crop Injury Ratings Visual Crop Injury Ratings Crop Yield Measurement Crop Yield Measurement Visual Crop Injury Ratings->Crop Yield Measurement Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Colby's Method->Statistical Analysis (ANOVA) Determination of Interaction Synergism Antagonism Additivity Statistical Analysis (ANOVA)->Determination of Interaction

Caption: Experimental workflow for evaluating herbicide tank-mix interactions.

Hypothesized Signaling Pathway for Antagonism

The antagonism observed when cycloxydim is tank-mixed with certain broadleaf herbicides, particularly synthetic auxins like 2,4-D, is thought to be a result of enhanced metabolic detoxification of cycloxydim in the grass weed.

G cluster_0 Herbicides Applied cluster_1 Plant Cell Cycloxydim Cycloxydim ACCase ACCase Cycloxydim->ACCase Inhibits Metabolized Cycloxydim (Inactive) Metabolized Cycloxydim (Inactive) Cycloxydim->Metabolized Cycloxydim (Inactive) Broadleaf Herbicide (e.g., 2,4-D) Broadleaf Herbicide (e.g., 2,4-D) Auxin Signaling Pathway Auxin Signaling Pathway Broadleaf Herbicide (e.g., 2,4-D)->Auxin Signaling Pathway Fatty Acid Synthesis Fatty Acid Synthesis ACCase->Fatty Acid Synthesis Plant Growth Plant Growth ACCase->Plant Growth Disruption leads to death Fatty Acid Synthesis->Plant Growth Cytochrome P450 Enzymes Cytochrome P450 Enzymes Auxin Signaling Pathway->Cytochrome P450 Enzymes Induces expression Cytochrome P450 Enzymes->Cycloxydim Metabolizes Metabolized Cycloxydim (Inactive)->ACCase Reduced Inhibition

References

Unraveling the Metabolic Defense: How Tolerant Soybeans Neutralize Cycloxydim

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the metabolic pathway of the herbicide cycloxydim in tolerant soybeans, supported by experimental data and detailed protocols.

Soybean's inherent tolerance to the herbicide cycloxydim, a potent inhibitor of acetyl-coenzyme A carboxylase (ACCase) in sensitive grass weeds, is a subject of significant interest in crop science and herbicide development. This tolerance is not due to a modified ACCase enzyme, as seen in some resistant weeds, but rather to the soybean plant's efficient metabolic machinery that rapidly detoxifies the herbicide. This guide provides a comprehensive overview of the metabolic pathway of cycloxydim in tolerant soybeans, presents quantitative data on its metabolites, and details the experimental protocols used to elucidate this pathway.

Comparative Analysis of Cycloxydim Metabolism

The primary mechanism of cycloxydim tolerance in soybeans is its rapid metabolic degradation into non-phytotoxic compounds. The metabolic process involves a series of key transformations, primarily oxidation, hydroxylation, and cleavage of the cycloxydim molecule.

A study utilizing 14C-labeled cycloxydim applied to soybeans revealed that the parent cycloxydim compound is virtually undetectable at harvest. Instead, a range of metabolites are formed and distributed throughout the plant, with varying concentrations in different tissues such as seeds and straw.

The major metabolites identified and their quantitative distribution are summarized in the table below. This data highlights the extent of metabolic breakdown and the diversity of the resulting compounds.

MetaboliteTissueConcentration Range (mg/kg)Percentage of Total Radioactive Residue (%TRR)
Cycloxydim-TSOSeed0.078 - 0.4211.9 - 18.3%
Cycloxydim-T2SOSeed0.11 - 3.74.8 - 18%
Cycloxydim-5-OH-TSOSeed0.2 - 1.36.4 - 8.7%
Cycloxydim-5-OH-TSO2Seed0.06 - 0.904.5 - 12%
Hydroxylated MetabolitesStrawLow levelsup to 3.4%

Data sourced from a study on the metabolism of [14C]cycloxydim in soybeans.[1]

The Metabolic Pathway of Cycloxydim in Tolerant Soybeans

The detoxification of cycloxydim in soybeans follows a multi-step pathway, ensuring the rapid conversion of the active herbicide into inactive metabolites. The principal steps are:

  • Sulfur Oxidation: The initial and a crucial step in the detoxification process is the oxidation of the sulfur atom in the thiopyrane ring of the cycloxydim molecule. This leads to the formation of cycloxydim sulfoxide (Cycloxydim-TSO) and further to cycloxydim sulfone (Cycloxydim-TSO2).[1]

  • Hydroxylation: The cyclohexenone ring of cycloxydim undergoes hydroxylation at the 5-position. This results in the formation of hydroxylated metabolites like cycloxydim-5-OH-TSO, which is a significant metabolite found in soybeans.[1]

  • Oxime Ether Cleavage: The oxime ether group in the cycloxydim molecule can be cleaved, leading to the loss of the alkyl side chain and the formation of metabolites like cycloxydim-T2SO.[1]

  • Ring Cleavage: Further degradation can occur through the oxidative cleavage of the cyclohexenone ring, resulting in the formation of substituted glutaric acid derivatives.[1]

These metabolic transformations render the cycloxydim molecule inactive, preventing it from binding to and inhibiting the ACCase enzyme in soybeans.

Cycloxydim_Metabolism Cycloxydim Cycloxydim TSO Cycloxydim-TSO (Sulfoxide) Cycloxydim->TSO Sulfur Oxidation OH_TSO Cycloxydim-5-OH-TSO (Hydroxylated Sulfoxide) Cycloxydim->OH_TSO Hydroxylation & Sulfur Oxidation T2SO Cycloxydim-T2SO Cycloxydim->T2SO Oxime Ether Cleavage & Sulfur Oxidation TSO2 Cycloxydim-TSO2 (Sulfone) TSO->TSO2 Further Oxidation Glutaric_Acid Substituted Glutaric Acid Derivatives TSO->Glutaric_Acid Ring Cleavage TSO2->Glutaric_Acid Ring Cleavage OH_TSO->Glutaric_Acid Ring Cleavage T2SO->Glutaric_Acid Ring Cleavage

Figure 1: Metabolic pathway of cycloxydim in tolerant soybeans.

Experimental Protocols

The elucidation of the metabolic pathway of cycloxydim in soybeans relies on robust experimental methodologies. A key technique involves the use of radiolabeled herbicides, which allows for the tracking and quantification of the parent compound and its metabolites within the plant.

Key Experiment: 14C-Cycloxydim Metabolism Study in Soybeans

1. Plant Material and Growth Conditions:

  • Soybean plants (a tolerant variety) are grown under controlled greenhouse conditions to a specific growth stage (e.g., V3-V4).

2. Application of Radiolabeled Herbicide:

  • A solution of 14C-labeled cycloxydim, with a known specific activity, is prepared.

  • The solution is applied to the leaves of the soybean plants using a microsyringe to ensure a precise and uniform application.

3. Sample Collection and Processing:

  • At various time points after application (e.g., 1, 3, 7, and 14 days), treated leaves, as well as other plant parts (stem, roots, untreated leaves), are harvested.

  • The plant samples are washed to remove any unabsorbed herbicide from the surface.

  • The samples are then homogenized and extracted using a suitable solvent system (e.g., aqueous methanol) to isolate the radioactive residues.

4. Metabolite Separation and Analysis:

  • The extracts are concentrated and analyzed using chromatographic techniques to separate the parent compound and its metabolites.

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC system coupled with a radioactivity detector is used for the separation and quantification of the radioactive components.

    • Thin-Layer Chromatography (TLC): Radio-TLC can also be employed for the separation of metabolites.

  • The identity of the separated metabolites is confirmed using mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

5. Quantification of Radioactivity:

  • The amount of radioactivity in each separated metabolite fraction is determined using liquid scintillation counting.

  • The concentration of each metabolite is then calculated based on the specific activity of the applied 14C-cycloxydim.

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_analysis Analysis Planting Soybean Planting & Growth Herbicide_Prep Preparation of 14C-Cycloxydim Application Application to Soybean Leaves Herbicide_Prep->Application Sampling Sample Collection Application->Sampling Extraction Extraction of Metabolites Sampling->Extraction Separation Separation (HPLC/TLC) Extraction->Separation Identification Identification (LC-MS/MS) Separation->Identification Quantification Quantification (LSC) Separation->Quantification

Figure 2: Experimental workflow for cycloxydim metabolism study.

References

A Comparative Analysis of Cycloxydim and Propaquizafop: Efficacy and Crop Safety

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two leading graminicides reveals nuances in their performance against key grass weeds and their safety profiles in various broadleaf crops. This guide synthesizes available experimental data to provide a clear comparison for researchers and agricultural scientists.

Cycloxydim and propaquizafop are two widely utilized post-emergence herbicides for the control of annual and perennial grass weeds in a variety of broadleaf crops. Both herbicides belong to the group of Acetyl-CoA Carboxylase (ACCase) inhibitors, a critical enzyme in fatty acid synthesis in grasses. Despite their shared mode of action, their chemical structures differ—cycloxydim is a cyclohexanedione (DIM), while propaquizafop is an aryloxyphenoxypropionate (FOP). These structural differences can influence their efficacy spectrum, crop selectivity, and the potential for weed resistance. This report provides a comparative analysis of their performance based on available experimental data.

Efficacy Against Key Grass Weeds

The effectiveness of cycloxydim and propaquizafop can vary depending on the weed species, growth stage, and environmental conditions. Dose-response studies are crucial for determining the application rates required for effective control.

A study investigating resistance in Avena fatua (wild oat) populations provided valuable comparative data on the efficacy of both herbicides. The results, summarized in Table 1, indicate the dose required to achieve 50% growth reduction (GR₅₀) in susceptible populations.

Table 1: Comparative Efficacy (GR₅₀) of Cycloxydim and Propaquizafop on Susceptible Avena fatua [1][2]

HerbicideGR₅₀ (g a.i./ha)
Cycloxydim< 18.75
Propaquizafop< 12.5

Data derived from dose-response assays on susceptible wild oat populations. Lower GR₅₀ values indicate higher herbicidal activity.

In research on the control of forest grass weeds, both herbicides were found to be highly selective and effective.[3][4] For instance, applications of cycloxydim at 0.45 kg a.i./ha provided good control of wood small reed (Calamagrostis epigejos), Yorkshire fog (Holcus lanatus), and wavy hair grass (Deschampsia flexuosa).[3] A sequential application of propaquizafop at 0.15 kg a.i./ha was shown to control purple moor grass (Molinia caerulea) for at least 21 weeks.[3][4]

Crop Safety and Phytotoxicity

The selectivity of cycloxydim and propaquizafop in broadleaf crops is a key attribute. However, phytotoxicity can occur under certain conditions or at higher application rates.

In soybean, propaquizafop applied at 75 g a.i./ha did not show any phytotoxicity and led to a significant increase in the number of branches per plant, pods per plant, and overall seed yield.[5] Another study in soybean indicated that various ACCase inhibitors, including those from the FOP and DIM families, are generally safe for the crop.[6]

A study on sunflower (cultivar PR63E82) investigated the phytotoxicity of propaquizafop. The results showed minimal injury in two out of three years of the trial.[7] However, in one year, a higher phytotoxicity of 10-13% was observed, which was likely exacerbated by a hail event that occurred two days after application.[7] This highlights the influence of environmental factors on crop safety.

Table 2: Phytotoxicity of Propaquizafop on Sunflower (cv. PR63E82) [7]

YearApplication Rate (g a.i./ha)Phytotoxicity (%)
2015Not SpecifiedMinimal
2016Not Specified10 - 13
2017Not SpecifiedMinimal

Mechanism of Action: ACCase Inhibition

Both cycloxydim and propaquizafop function by inhibiting the ACCase enzyme, which is pivotal for the biosynthesis of fatty acids. These fatty acids are essential components of cell membranes. By blocking this enzyme in susceptible grass species, the herbicides disrupt cell membrane formation, leading to a cessation of growth and eventual death of the weed. The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf crops, rendering the enzyme in broadleaf crops less susceptible to inhibition.

Below is a diagram illustrating the general signaling pathway and the point of inhibition for ACCase-inhibiting herbicides.

ACCase_Inhibition cluster_Plastid Plastid cluster_Herbicide Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthesis Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Membrane Formation ACCase->Malonyl_CoA Catalysis Herbicide Cycloxydim or Propaquizafop Herbicide->ACCase Inhibition Herbicide_Trial_Workflow A Trial Design (RCBD, 3-4 Reps) B Plot Establishment & Sowing A->B C Herbicide Application (Post-emergence) B->C D Data Collection (Weed Control, Phytotoxicity) C->D E Crop Harvest & Yield Measurement D->E F Statistical Analysis (ANOVA) E->F G Results & Conclusion F->G

References

validation of analytical standards for 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards for 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one, commonly known as Cycloxydim, and its alternatives within the cyclohexanedione herbicide class: Clethodim, Sethoxydim, and Tepraloxydim. This document is intended to assist researchers and analytical scientists in the selection and validation of appropriate reference standards for their specific applications.

Product Performance Comparison

The selection of a suitable analytical standard is critical for accurate and reproducible analytical results. The following tables summarize the key physicochemical properties and typical purity levels of commercially available analytical standards for Cycloxydim and its alternatives. Data presented are compiled from various sources and may vary slightly between different suppliers and batches. For lot-specific information, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.

Table 1: Physicochemical Properties of Cyclohexanedione Herbicides

PropertyCycloxydimClethodimSethoxydimTepraloxydim
Molecular Formula C₁₇H₂₇NO₃S[1]C₁₇H₂₆ClNO₃S[2]C₁₇H₂₉NO₃SC₁₇H₂₄ClNO₄[3]
Molecular Weight 325.5 g/mol [1][4]359.9 g/mol [5]327.5 g/mol [6]341.83 g/mol [3]
Appearance Colorless, odorless crystals[4]Clear, viscous, amber liquid[5]Oily odorless liquid[6]White to beige solid[7]
Melting Point ~41 °C[4][8]Not Available[5]Not Applicable71.5 - 74.4 °C[3][7]
Water Solubility 40 mg/L (20 °C)[4]Highly pH dependent[5]25 mg/L (20 °C, pH 4); 4,700 mg/L (20 °C, pH 7)[6]0.14 mg/L[7]
pKa ~4.17[4]4.47[9]Not Available4.24 (Predicted)[10]
LogP ~1.36 (pH 7, 25 °C)[4]4.2 (pH 4)[9]Not Available2.6 (Predicted)
Vapor Pressure <0.01 mPa (20 °C)[4]<1 x 10⁻² mPa (20 °C)[5]Not Available2.7 x 10⁻⁵ Pa (25 °C)[3]

Table 2: Typical Analytical Standard Specifications

SpecificationCycloxydimClethodimSethoxydimTepraloxydim
Purity (HPLC) ≥98.0%Mixture of isomers, purity varies≥96.0%[11]≥98.0%
Format NeatNeatNeatNeat
Storage Temperature -20°C[8]-20°C-20°C[11]0-6°C[10]
Typical Suppliers Sigma-Aldrich (PESTANAL®), LGC Standards[12]Sigma-Aldrich (PESTANAL®), FUJIFILM Wako[13]Sigma-Aldrich (PESTANAL®), FUJIFILM Wako[11]Sigma-Aldrich (PESTANAL®), HPC Standards[14][15]

Experimental Protocols

The validation of an analytical standard involves a series of experiments to confirm its identity, purity, and suitability for its intended use. Below are detailed methodologies for common analytical techniques used in the characterization and quantification of Cycloxydim and related compounds.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Purity and Quantification

This method is highly selective and sensitive for the analysis of cyclohexanedione herbicides.

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Perform serial dilutions to create a series of calibration standards.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Optimize precursor-to-product ion transitions for each analyte. For example, for Clethodim, one might monitor the transition from m/z 360.1 to m/z 164.1.

    • Optimize parameters such as capillary voltage, cone voltage, and collision energy for each transition.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the analyte concentration based on the calibration curve. Purity is assessed by identifying and quantifying any impurities present in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS can be used for the analysis of volatile impurities or for the analysis of the herbicides after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS) if necessary.

  • Solvent for extraction and dilution (e.g., hexane, acetone).

Procedure:

  • Sample Preparation: Dissolve the analytical standard in a suitable solvent. If the compounds are not sufficiently volatile, a derivatization step is required.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Analysis: Inject the prepared sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the validation of an analytical standard and the mode of action of cyclohexanedione herbicides.

analytical_standard_validation_workflow cluster_receipt Standard Reception & Initial Checks cluster_characterization Physicochemical Characterization cluster_purity Purity Assessment cluster_certification Certification & Release reception Receive Standard visual_inspection Visual Inspection reception->visual_inspection documentation_review Review CoA & Documentation visual_inspection->documentation_review identity_confirmation Identity Confirmation (FTIR, NMR) documentation_review->identity_confirmation phys_chem_tests Physical & Chemical Tests (Melting Point, Solubility) identity_confirmation->phys_chem_tests chromatographic_purity Chromatographic Purity (HPLC, GC) phys_chem_tests->chromatographic_purity water_content Water Content (Karl Fischer) chromatographic_purity->water_content residual_solvents Residual Solvents (GC-HS) water_content->residual_solvents inorganic_impurities Inorganic Impurities (ICP-MS) residual_solvents->inorganic_impurities data_review Data Review & Compilation inorganic_impurities->data_review assign_purity Assign Purity Value data_review->assign_purity generate_coa Generate Internal CoA assign_purity->generate_coa release Release for Use generate_coa->release

Caption: Workflow for the validation of an analytical standard.

accase_inhibition_pathway acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids Biosynthesis lipids Lipids for Cell Membranes fatty_acids->lipids plant_growth Plant Growth lipids->plant_growth accase->malonyl_coa Product cyclohexanediones Cyclohexanedione Herbicides (Cycloxydim, Clethodim, etc.) cyclohexanediones->accase Inhibition

Caption: Mode of action of cyclohexanedione herbicides.

References

Cycloxydim: A Comparative Analysis of Efficacy on Annual vs. Perennial Grass Weeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the herbicide cycloxydim on annual and perennial grass weeds. Cycloxydim is a selective, systemic, post-emergence herbicide widely used for the control of grass weeds in various broadleaf crops.[1] Understanding its differential efficacy on annual and perennial species is crucial for optimizing weed management strategies and for the development of new herbicidal compounds.

Executive Summary

Cycloxydim demonstrates broad-spectrum efficacy against a range of both annual and perennial grass weeds.[1][2] As an Acetyl-CoA Carboxylase (ACCase) inhibitor, it disrupts lipid biosynthesis in susceptible grass species, leading to growth cessation and eventual death.[3][4] Generally, annual grasses are more susceptible to single applications of cycloxydim at lower doses, while effective control of deep-rooted and rhizomatous perennial grasses often necessitates higher doses or sequential applications.[5][6] This guide synthesizes available experimental data to provide a clear comparison of cycloxydim's performance against these two major weed types and evaluates its efficacy relative to other common graminicides.

Data Presentation

Table 1: Efficacy of Cycloxydim on Annual vs. Perennial Grass Weeds
Weed SpeciesTypeApplication Rate (g a.i./ha)Weed Stage at Application% Control / EfficacyStudy Reference (if available)
Avena fatua (Wild Oats)Annual100Early TilleringExcellent[1]
Lolium rigidum (Ryegrass)Annual100Early TilleringExcellent[1]
Phalaris paradoxa (Phalaris)Annual100Early TilleringGood[1]
Hordeum leporinum (Barley Grass)Annual100Early TilleringGood[1]
Bromus diandrus (Great Brome)Annual100Early TilleringGood[1]
Molinia caerulea (Purple Moor Grass)Perennial450 (sequential)Actively GrowingEffective, controlled for at least 21 weeks[5][6]
Calamagrostis epigejos (Wood Small Reed)Perennial450 (sequential)Actively GrowingEffective, controlled for at least 12 weeks[5][6]
Deschampsia flexuosa (Wavy Hair Grass)Perennial450Actively GrowingGood Control[5]
Holcus lanatus (Yorkshire Fog)Perennial450Actively GrowingGood Control[5]
Elymus repens (Couch Grass)PerennialNot specifiedNot specifiedSusceptible[2]

Note: Efficacy can be influenced by environmental conditions, weed growth stage, and the use of adjuvants. The addition of crop oil has been shown to increase the efficacy of cycloxydim.[1]

Table 2: Comparative Efficacy of Cycloxydim and Alternative Herbicides
HerbicideMode of ActionEfficacy on Annual GrassesEfficacy on Perennial GrassesKey Distinctions & Supporting Data
Cycloxydim ACCase inhibitorHigh . Excellent control of species like Avena fatua and Lolium rigidum.[1]Moderate to High . Effective on many perennial species, often requiring sequential applications for complete control.[5][6]Highly selective for grass weeds in broadleaf crops.[1] Considered more effective than carbetamide, clethodim, clodinafop-propargyl, and fenoxaprop-p-ethyl on certain forest grass weeds.[5][6]
Clethodim ACCase inhibitorHigh .High . Generally considered one of the better graminicides for perennial grass control, including bermudagrass and fescues.[7]Also an ACCase inhibitor. May offer broader control of some perennial grasses compared to other graminicides.[7]
Fluazifop-p-butyl ACCase inhibitorHigh .Moderate to High . Controls perennial grasses like bermudagrass and johnsongrass but can be weak on fescues.[7]Another ACCase inhibitor. Can be used to control weedy grasses in tall fescue at certain rates.[7]
Glyphosate EPSP synthase inhibitorHigh .High .Non-selective, broad-spectrum herbicide that will harm the crop if not applied carefully (e.g., shielded or pre-plant applications). Cycloxydim is considered as effective as glyphosate on most grasses when applied at the correct time.[5][6]
Propyzamide Microtubule assembly inhibitorModerate .Moderate . Gives good to moderately good control of many grass species but is notably less effective on purple moor grass and larger specimens of wood small reed.[5]Soil-acting herbicide with a different mode of action. Cycloxydim can be more effective on certain perennial grasses like wood small reed and purple moor grass.[5]

Experimental Protocols

General Experimental Workflow for Herbicide Efficacy Trials

A common experimental design for evaluating herbicide efficacy is the randomized complete block design .[8] This design helps to minimize the effects of field variability.

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Data Collection & Analysis A Site Selection & Characterization B Weed Species Identification & Density Assessment A->B C Trial Design (e.g., Randomized Complete Block) B->C D Plot Establishment C->D E Herbicide Application (at specified rates and weed growth stages) D->E F Inclusion of Control (Untreated) and Reference Herbicide Plots E->F G Visual Assessment of Weed Control (% cover reduction) F->G H Weed Biomass Measurement G->H I Statistical Analysis (e.g., ANOVA) H->I G cluster_0 Chloroplast AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Membranes Cell Membranes FattyAcids->Membranes PlantGrowth Plant Growth & Development Membranes->PlantGrowth Death Weed Death Cycloxydim Cycloxydim Inhibition Inhibition Cycloxydim->Inhibition ACCase->MalonylCoA Carboxylation ACCase->Inhibition Inhibition->Death

References

Safety Operating Guide

cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of cycloxydim, a systemic herbicide, is paramount for laboratories and research facilities. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination.

Cycloxydim presents several hazards; it is a combustible liquid that is harmful if swallowed, causes skin and eye irritation, is suspected of causing harm to unborn children, and exhibits long-lasting toxicity to aquatic life.[1][2] Therefore, a structured and informed approach to its disposal is essential. This guide provides detailed procedures for the proper management of cycloxydim waste, from handling and storage to final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical first step in mitigating exposure risks.

Table 1: Required Personal Protective Equipment (PPE) for Handling Cycloxydim

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Wear chemical-impermeable gloves. Gloves must be inspected prior to use.
Skin and Body Protection Wear protective clothing. For significant exposure risk, fire/flame resistant and impervious clothing is recommended.[3]
Respiratory Protection In case of vapor or spray, use a suitable respirator.[1] Ensure adequate ventilation.

Step-by-Step Disposal Protocol for Cycloxydim

The primary recommended method for the disposal of cycloxydim is incineration at a licensed hazardous waste facility.[1] This ensures the complete destruction of the chemical, preventing its release into the environment.

1. Waste Collection and Storage:

  • Collect all cycloxydim waste, including unused product, contaminated materials, and rinsate, in designated, properly labeled, and sealed containers.
  • Store the waste containers in a cool, well-ventilated, and locked area, away from heat sources and incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[2]

2. Managing Spills:

  • In the event of a spill, immediately contain the leakage.
  • For small spills, use an absorbent material like sand, sawdust, or a general-purpose binder to soak up the chemical.[1]
  • For large spills, dike the area to prevent spreading and pump the product into a suitable container.[1]
  • Collect all contaminated absorbent material and place it in a sealed container for disposal.
  • Thoroughly clean the contaminated area with water and detergents, ensuring the cleaning water is also collected for proper disposal and not discharged into drains.[1]

3. Disposal of Empty Containers:

  • Contaminated packaging should be emptied as thoroughly as possible.[1]
  • For concentrated cycloxydim containers, it is recommended to rinse them three times. The rinsate should be added to the final spray solution to utilize the remaining product.[4]
  • Dispose of the emptied and rinsed containers in the same manner as the cycloxydim product itself, unless local regulations permit otherwise.[1] Never reuse empty pesticide containers.[5]

4. Final Disposal:

  • Arrange for the transportation and disposal of the cycloxydim waste through a licensed hazardous waste management company.
  • The waste must be sent to a suitable incineration plant in accordance with local, state, and federal regulations.[1]
  • Crucially, do not discharge cycloxydim or its containers into soil, drains, surface waters, or groundwater. [1]

Experimental Workflow for Cycloxydim Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of cycloxydim waste in a laboratory setting.

Cycloxydim_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Unused Cycloxydim Product C Contaminated Materials (e.g., pipette tips, absorbent pads) D Empty Product Containers F Spill Occurs E Collect all waste in a designated, labeled, sealed hazardous waste container B->E B->E C->E C->E D->E D->E J Store waste container in a secure, designated area E->J F->E G Contain Spill F->G H Absorb with Inert Material G->H G->H I Collect contaminated material into hazardous waste container H->I H->I I->E K Arrange for pickup by a licensed hazardous waste disposal service J->K J->K L Transport to a suitable incineration facility K->L K->L

Caption: Workflow for the safe handling and disposal of cycloxydim waste.

Key Regulatory Considerations

Disposal of cycloxydim must always comply with local, state, and federal environmental regulations. It is advisable to contact your institution's Environmental Health and Safety (EHS) department or your local waste management authority to ensure adherence to all applicable guidelines.[5][6] These authorities can provide specific information on licensed hazardous waste haulers and approved disposal facilities.

By implementing these procedures, research professionals can effectively manage cycloxydim waste, ensuring a safe laboratory environment and protecting the broader ecosystem.

References

Personal protective equipment for handling cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like cycloxydim is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Chemical Identifier:

  • Name: Cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

  • CAS Number: 101205-02-1[1]

  • Molecular Formula: C17H27NO3S[1]

  • Molecular Weight: 325.46 g/mol [1]

Hazard Identification and Classification

Cycloxydim is classified as a substance with multiple hazards. It is a combustible liquid that can cause serious eye and skin irritation.[2] Ingestion may be fatal if the substance enters the airways, and it may also cause drowsiness or dizziness.[2] Furthermore, it is suspected of causing harm to an unborn child and is toxic to aquatic life with long-lasting effects.[2]

GHS Hazard Statements:

  • H227: Combustible liquid[2]

  • H302: Harmful if swallowed[1][3]

  • H304: May be fatal if swallowed and enters airways[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2][3]

  • H336: May cause drowsiness or dizziness[2]

  • H361: Suspected of damaging fertility or the unborn child[3]

  • H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling cycloxydim.

Body Part Required PPE Specifications and Guidelines
Hands Protective glovesChemical-resistant gloves are mandatory. Do not use cotton, leather, or canvas gloves. Before removal, wash the exterior of the gloves.[4]
Eyes/Face Safety goggles with side-shields or face protectionMust provide protection against chemical splashes.[1] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[4]
Body Protective, impervious clothingWear a long-sleeved shirt and long pants at a minimum.[5] For handling concentrates or in case of potential splashes, a chemical-resistant apron or suit is recommended.[6]
Respiratory Suitable respiratorUse in well-ventilated areas.[2] A respirator may be necessary if ventilation is inadequate or when dealing with spills or fires. For firefighting, a self-contained breathing apparatus is required.[2]
Footwear Chemical-resistant bootsPant legs should be worn outside of the boots to prevent chemicals from entering.[5]

Emergency First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the necessary steps.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or physician.[2]
Skin Contact Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes with eyelids held open.[2] If eye irritation persists, get medical attention.[2]
Ingestion Immediately call a poison center or physician.[2] Rinse the mouth and then drink 200-300 ml of water.[2] Do NOT induce vomiting due to the risk of aspiration.[2]

Spill and Disposal Management

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Response Workflow The following diagram illustrates the step-by-step procedure for managing a cycloxydim spill.

Spill_Management_Workflow Cycloxydim Spill Management Workflow cluster_preparation Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal evacuate Evacuate non-essential personnel ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Don appropriate PPE ignition->ppe contain Contain the spill with absorbent material (e.g., sand, sawdust) ppe->contain collect Collect absorbed material into a suitable, sealed container contain->collect decontaminate Decontaminate the spill area with detergent and water collect->decontaminate label_waste Label the waste container decontaminate->label_waste dispose Dispose of waste at a hazardous or special waste collection point label_waste->dispose

Caption: Workflow for handling a cycloxydim spill.

Disposal Plan:

  • Unused Product: Dispose of contents and containers at a hazardous or special waste collection point.[2] Another option is to send it to a suitable incineration plant, adhering to local regulations.[2]

  • Contaminated Packaging: Empty packaging as much as possible and dispose of it in the same way as the product itself.[2]

Handling and Storage Protocols

Safe Handling:

  • Ensure thorough ventilation of storage and work areas.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and face before breaks and at the end of a shift.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

Storage Conditions:

  • Store in a well-ventilated place and keep the container tightly closed.[2]

  • Store in a locked-up area.[2]

  • Keep away from direct sunlight and heat.[2]

  • Protect from temperatures below -10°C and above 30°C to prevent changes in product properties.[2]

  • Segregate from foods and animal feeds.[2]

  • Incompatible with strong acids, strong bases, and strong oxidizing agents.[2]

References

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